L-Leucyl-L-Leucine methyl ester hydrochloride
描述
属性
IUPAC Name |
methyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3.ClH/c1-8(2)6-10(14)12(16)15-11(7-9(3)4)13(17)18-5;/h8-11H,6-7,14H2,1-5H3,(H,15,16);1H/t10-,11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXQFTNCULOWRV-ACMTZBLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6491-83-4 | |
| Record name | Methyl leucylleucinate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006491834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 76R0TP2LNW | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76R0TP2LNW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to L-Leucyl-L-Leucine Methyl Ester Hydrochloride: Core Properties and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Leucyl-L-leucine methyl ester hydrochloride (LLME) is a lysosomotropic agent with selective cytotoxicity towards specific immune cell populations. This dipeptide methyl ester serves as a valuable tool in immunology and cell biology research to study lysosomal function and induce apoptosis in cells rich in the lysosomal enzyme dipeptidyl peptidase I (DPPI). This technical guide provides a comprehensive overview of the fundamental chemical, physical, and biological properties of LLME. It details its mechanism of action, which involves intracellular conversion to a membranolytic polymer, leading to lysosomal membrane permeabilization and subsequent cell death. This document also includes detailed experimental protocols for the synthesis, analysis, and application of LLME in cellular assays, alongside visual representations of its signaling pathway and experimental workflows.
Core Properties of this compound
This compound, also known as LLME or LLOMe, is a dipeptide derivative that has garnered significant interest for its ability to selectively eliminate cytotoxic lymphocytes.[1][2][3] Its utility as a research tool is rooted in its specific mechanism of action, which is initiated within the lysosomal compartment of susceptible cells.
Physicochemical Properties
LLME is a white to off-white crystalline solid.[4][5] Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | References |
| CAS Number | 6491-83-4 | [4][6][7] |
| Molecular Formula | C₁₃H₂₇ClN₂O₃ | [3][6] |
| Formula Weight | 294.82 g/mol | [4][6] |
| Purity | >95% | [4] |
| Formulation | Crystalline solid | [4] |
| Solubility | DMSO: 30 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 10 mg/mLDMF: 10 mg/mL | [4] |
| Storage | 4°C, sealed storage, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month. | [5] |
Biological Properties
The biological activity of LLME is intrinsically linked to its lysosomotropic nature.[8][9][10] It readily enters cells, likely through endocytosis, and accumulates in the acidic environment of lysosomes.[9][10]
Mechanism of Action:
The cytotoxicity of LLME is not inherent to the molecule itself but is a result of its enzymatic conversion within the lysosome. The key enzyme responsible for this transformation is dipeptidyl peptidase I (DPPI) , also known as cathepsin C.[4][9][11] Cells with high concentrations of DPPI, such as cytotoxic T lymphocytes and natural killer (NK) cells, are particularly susceptible to LLME's effects.[4][9][11]
The process unfolds as follows:
-
Cellular Uptake and Lysosomal Accumulation: LLME is taken up by cells and localizes to the lysosomes.[9][10]
-
Enzymatic Conversion: Inside the lysosome, DPPI catalyzes the polymerization of L-leucyl-L-leucine methyl ester into a larger, less soluble polymer.[4][9][12]
-
Lysosomal Membrane Permeabilization (LMP): This newly formed polymer disrupts the integrity of the lysosomal membrane, leading to its permeabilization.[12][13]
-
Release of Lysosomal Hydrolases: The compromised lysosomal membrane allows for the leakage of various hydrolytic enzymes, including cathepsins, into the cytosol.[14]
-
Induction of Apoptosis: The release of these enzymes and the overall disruption of lysosomal function trigger the apoptotic cascade, leading to programmed cell death.[10] This can involve DNA fragmentation and caspase activation.[4][13]
LLME has been shown to selectively eliminate cytotoxic lymphocytes, including NK cells and CD8+ T cells, while having minimal effect on B cells and helper T cells.[4][7] This selectivity is attributed to the differential expression of DPPI among lymphocyte subsets.[11] It also induces the death of monocytes and polymorphonuclear leukocytes.[4][7]
Signaling Pathways and Cellular Response
The primary signaling event initiated by LLME is the induction of lysosomal stress and damage. This triggers a cellular response aimed at either repairing the damage or initiating cell death if the damage is too severe. A key pathway involved in the response to lysosomal damage is mediated by the MiT/TFE family of transcription factors , which includes TFEB, TFE3, and MITF.[15][16] These transcription factors are master regulators of lysosomal biogenesis and autophagy.[15][16]
Upon LLME-induced lysosomal membrane permeabilization, these transcription factors translocate to the nucleus, where they activate the expression of genes involved in lysosomal repair and biogenesis.[15] This represents a cellular defense mechanism to counteract the damage caused by LLME.[15] However, if the lysosomal damage is extensive, the pro-apoptotic signals will dominate, leading to cell death.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Synthesis of this compound
A common method for the synthesis of amino acid methyl esters involves the use of thionyl chloride in methanol (B129727).
Materials:
-
L-leucine
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Round bottom flask
-
Constant pressure dropping funnel with a drying tube
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
NaOH solution (for trapping off-gas)
-
Thin Layer Chromatography (TLC) supplies
-
2% ninhydrin (B49086) in ethanol (B145695) (for TLC visualization)
Procedure:
-
Set up a 100 mL round bottom flask in an ice bath with a magnetic stirrer.
-
Add 60 mL of methanol to the flask.
-
Slowly and dropwise, add 4 mL of thionyl chloride through a constant pressure dropping funnel. Ensure the off-gas is trapped using a NaOH solution.
-
Stir the reaction mixture in the ice bath for 1 hour.
-
Add 8 mmol of L-leucine to the reaction mixture and continue stirring at room temperature for 30 minutes.
-
Increase the temperature to 66°C and reflux the reaction for 6 hours.
-
Monitor the reaction progress using TLC with a 2% ninhydrin in ethanol solution for visualization. The reaction is complete when the L-leucine spot disappears.
-
Once the reaction is complete, remove the solvent by distillation under reduced pressure using a rotary evaporator to obtain L-leucine methyl ester hydrochloride.[8]
Note: This protocol is for the synthesis of the single amino acid ester. The synthesis of the dipeptide L-leucyl-L-leucine methyl ester involves peptide coupling steps, which are more complex and typically involve protecting groups and coupling reagents like DCC/HOBt.[17]
Assessment of Lysosomal Membrane Permeabilization (LMP)
Acridine orange (AO) is a lysosomotropic weak base that fluoresces red in the acidic environment of intact lysosomes and green in the cytosol and nucleus. A shift from red to green fluorescence indicates lysosomal membrane permeabilization.[12][18][19][20]
Materials:
-
Cells of interest cultured on glass coverslips or in a 96-well plate
-
This compound (LLME)
-
Acridine Orange (AO) staining solution (e.g., 2 µg/mL in culture medium)
-
Phosphate Buffered Saline (PBS)
-
Fluorescence microscope or microplate reader with appropriate filters
Procedure:
-
Seed cells on a suitable culture vessel and allow them to adhere.
-
Incubate the cells with AO staining solution for 15 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Treat the cells with the desired concentration of LLME (e.g., 0.25 mM to 4 mM) for the desired duration (e.g., 10 minutes to a few hours).[13]
-
Observe the cells under a fluorescence microscope. Intact lysosomes will appear as red puncta, while LMP will result in a diffuse green fluorescence throughout the cell.[12][18]
-
For quantitative analysis, a microplate reader can be used to measure the change in red and green fluorescence intensity over time.[12][18]
Galectins are cytosolic proteins that bind to glycans exposed on the luminal side of the lysosomal membrane upon damage. The translocation of galectin-3 from a diffuse cytosolic pattern to distinct puncta co-localizing with lysosomal markers is a sensitive indicator of LMP.[2][3][6][7][21]
Materials:
-
Cells cultured on glass-bottom dishes
-
LLME
-
4% paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA, 0.1% Triton X-100 in PBS)
-
Primary antibody against Galectin-3
-
Primary antibody against a lysosomal marker (e.g., LAMP1)
-
Fluorescently labeled secondary antibodies
-
Confocal microscope
Procedure:
-
Plate cells in glass-bottom dishes and grow to 50-70% confluency.
-
Treat cells with LLME (e.g., 500 µM - 1 mM) for 1 hour.[6][7]
-
Remove the LLME-containing medium and replace it with fresh medium.
-
Incubate for the desired chase period (e.g., up to 10 hours) to observe the cellular response.[6][7]
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 15 minutes.
-
Block with blocking buffer for 30 minutes.
-
Incubate with primary antibodies against Galectin-3 and LAMP1.
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies.
-
Image the cells using a confocal microscope to observe Galectin-3 puncta co-localizing with LAMP1.[6][7]
Cell Viability and Apoptosis Assays
These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can reduce tetrazolium salts (MTT or MTS) to a colored formazan (B1609692) product.[22][23][24]
Materials:
-
Cells seeded in a 96-well plate
-
LLME
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a suitable density.
-
Treat cells with various concentrations of LLME for the desired time period.
-
For the MTT assay, add MTT solution to each well and incubate for 3-4 hours at 37°C. Then, add the solubilization solution to dissolve the formazan crystals.
-
For the MTS assay, add the MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS) using a microplate reader.[22][24]
-
Cell viability is proportional to the absorbance.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes.[25][26]
Materials:
-
Cells treated with LLME
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with LLME.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and purity of this compound. The spectra will show characteristic peaks corresponding to the protons and carbons in the molecule.[8][11][27]
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of LLME. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.[5][28] Derivatization with agents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) can be used to enhance detection.[28]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of LLME.[5] Techniques such as electrospray ionization (ESI) can be coupled with liquid chromatography (LC-MS) for comprehensive analysis.[17]
Safety and Handling
This compound should be handled with standard laboratory precautions. It is advisable to wear personal protective equipment, including gloves, lab coat, and safety glasses.[12] Avoid inhalation of dust and contact with skin and eyes.[12][23] Store the compound in a tightly sealed container in a cool, dry place.[12]
Conclusion
This compound is a powerful and specific tool for researchers studying lysosomal biology and immunology. Its well-defined mechanism of action, centered on DPPI-mediated polymerization and subsequent lysosomal membrane permeabilization, allows for the targeted induction of apoptosis in specific cell types. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for the effective application of LLME in a research setting, facilitating further discoveries in cellular and molecular biology.
References
- 1. Monitoring and assessment of lysosomal membrane damage in cultured cells using the high-content imager - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methods to Detect Loss of Lysosomal Membrane Integrity | Springer Nature Experiments [experiments.springernature.com]
- 4. prepchem.com [prepchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Immunofluorescence of Galectin-3 Puncta after lysosomal damage with LLoMe [protocols.io]
- 7. Immunofluorescence of Galectin-3 Puncta after lysosomal damage with LLoMe [protocols.io]
- 8. Methyl L-leucinate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. Methods for the functional quantification of lysosomal membrane permeabilization: a hallmark of lysosomal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for detecting lysosome quantity and membrane permeability in acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dev.spectrabase.com [dev.spectrabase.com]
- 16. promega.in [promega.in]
- 17. rsc.org [rsc.org]
- 18. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Acridine orange as a fluorescent probe for lysosomal proton pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A novel tool for detecting lysosomal membrane permeabilization by high-throughput fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. broadpharm.com [broadpharm.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 25. Experiments | WLSA-China - iGEM 2025 [2025.igem.wiki]
- 26. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytome... [protocols.io]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
L-Leucyl-L-Leucine Methyl Ester Hydrochloride: A Technical Guide to a Potent Lysosomotropic Agent
CAS Number: 6491-83-4
Synonyms: LLME, LLOMe
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on L-Leucyl-L-Leucine methyl ester hydrochloride (LLME). This dipeptide methyl ester is a valuable tool in cell biology and immunology research, primarily known for its ability to selectively induce apoptosis in specific cell types through lysosomal disruption.
Core Properties and Mechanism of Action
This compound is a cell-permeable compound that acts as a lysosomotropic agent.[1][2][3] Its mechanism of action is initiated upon entry into the cell, likely via endocytosis, and subsequent accumulation within the acidic environment of lysosomes.
Inside the lysosome, LLME is a substrate for the lysosomal cysteine protease, dipeptidyl peptidase I (DPPI), also known as Cathepsin C.[1][2][4] DPPI catalyzes the polymerization of LLME into a membranolytic product, (L-leucyl-L-leucine)n-methyl ester, where n is greater than or equal to 3.[4] This polymerized product disrupts the integrity of the lysosomal membrane, leading to lysosomal membrane permeabilization (LMP).[3][5]
The consequences of LMP are cell-type dependent and concentration-dependent. At lower concentrations, the leakage of lysosomal contents, including cathepsins, into the cytosol initiates a caspase-dependent apoptotic cascade.[3][6] At higher concentrations, massive lysosomal rupture can lead to necrotic cell death.[6] LLME has been shown to be selectively cytotoxic to cells with high DPPI activity, such as cytotoxic T lymphocytes and natural killer (NK) cells, while B cells and helper T cells are less affected.[2][4]
Quantitative Data
The cytotoxic effects of this compound are dependent on the cell type and the concentration used. The following tables summarize key quantitative data from various studies.
| Cell Type | Effective Concentration | Observation | Reference |
| CD8+ T cells | 100 µM | Induction of apoptosis | [5] |
| Natural Killer (NK) cells | 100 µM | Induction of apoptosis | [5] |
| Myeloid cells | 500 µM | Induction of apoptosis | [5] |
| Non-bone-marrow-derived cell lines | > 1 mM | Induction of cell death | [5] |
| U-937 | 0.5 mM | Induction of apoptosis | [7] |
| THP-1 | 0.25 mM | Induction of apoptosis | [7] |
| U-87-MG | 1 mM | Induction of apoptosis | [7] |
| HeLa | 5 mM | Induction of apoptosis | [7] |
| HEK293 | 3 mM | Induction of apoptosis | [7] |
| Macrophages (LPS-treated) | 2.5 mM | Induction of necrosis | [8] |
Experimental Protocols
Protocol 1: Induction of Lysosomal Damage and Apoptosis
This protocol provides a general framework for inducing lysosomal damage and subsequent apoptosis in cultured cells using LLME.
Materials:
-
This compound (CAS 6491-83-4)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cultured cells of interest
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of LLME Stock Solution: Prepare a stock solution of LLME in an appropriate solvent such as ethanol (B145695) or water. A suggested stock solution is 333 mM in ethanol.[9] Store aliquots at -20°C.
-
Treatment with LLME:
-
Dilute the LLME stock solution to the desired final concentration in pre-warmed complete cell culture medium. The optimal concentration should be determined empirically for each cell line but can range from 100 µM to 5 mM.[5][7]
-
Remove the existing medium from the cells and replace it with the LLME-containing medium.
-
Incubate the cells for a specified period (e.g., 15 minutes to 24 hours), depending on the cell type and the desired outcome.[7][9]
-
-
Assessment of Apoptosis:
-
Following incubation, harvest the cells (including any floating cells in the supernatant).
-
Wash the cells with cold PBS.
-
Stain the cells with an apoptosis detection reagent, such as Annexin V and Propidium Iodide, according to the manufacturer's instructions.
-
Analyze the stained cells by flow cytometry or fluorescence microscopy to quantify the percentage of apoptotic and necrotic cells.
-
Protocol 2: Assessment of Lysosomal Membrane Permeabilization (LMP) using Galectin-3 Puncta Assay
This protocol describes a method to visualize LMP by detecting the translocation of galectin-3 to damaged lysosomes.
Materials:
-
Cells treated with LLME (as described in Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 50 µg/mL digitonin (B1670571) in PBS)
-
Blocking buffer (e.g., 0.1% gelatin in PBS)
-
Primary antibody: anti-Galectin-3
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with LLME as described in Protocol 1. Incubation times of 15-60 minutes are often sufficient to observe galectin-3 translocation.[9]
-
Fixation: After treatment, wash the cells with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.[9]
-
Permeabilization: Wash the cells twice with PBS and then permeabilize with 50 µg/mL digitonin in PBS for 10 minutes.[9]
-
Blocking: Wash the cells twice with PBS and block with 0.1% gelatin in PBS for 30 minutes at room temperature.[9]
-
Immunostaining:
-
Incubate the cells with the primary anti-Galectin-3 antibody (diluted in blocking buffer) for 1 hour at room temperature.[9]
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and DAPI (diluted in blocking buffer) for 40 minutes at room temperature in the dark.[9]
-
-
Imaging: Wash the coverslips three times with PBS and once with distilled water. Mount the coverslips on microscope slides and visualize using a fluorescence microscope. The appearance of distinct fluorescent puncta (representing galectin-3 recruitment to damaged lysosomes) indicates LMP.
Visualizations
Signaling Pathway of LLME-Induced Apoptosis
References
- 1. Facebook [cancer.gov]
- 2. L-Leucyl-L-Leucine methyl ester (hydrochloride) | CAS 6491-83-4 | Cayman Chemical | Biomol.com [biomol.com]
- 3. Mechanism of apoptosis induced by a lysosomotropic agent, L-Leucyl-L-Leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Cathepsin-mediated Necrosis Controls the Adaptive Immune Response by Th2 (T helper type 2)-associated Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. proteolysis.jp [proteolysis.jp]
Technical Guide: Solubility of L-Leucyl-L-Leucine Methyl Ester Hydrochloride in DMSO and PBS
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of L-Leucyl-L-Leucine methyl ester hydrochloride (LLME), a crucial compound used in immunological research for its selective cytotoxicity against specific immune cell subsets. Understanding its solubility in common laboratory solvents like Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS) is paramount for accurate and reproducible experimental design.
Solubility Data
This compound (CAS: 6491-83-4) is a dipeptide methyl ester that exhibits different solubility limits in organic and aqueous buffer systems. The solubility can vary slightly between suppliers due to differences in purity and formulation. The data below is compiled from publicly available datasheets.
| Solvent | Reported Solubility | Molar Concentration (approx.) | Source |
| DMSO | 30 mg/mL | 101.76 mM | Cayman Chemical[1] |
| DMSO | 59 mg/mL | 200.12 mM | Selleck Chemicals[2] |
| PBS (pH 7.2) | 10 mg/mL | 33.92 mM | Cayman Chemical[1] |
Note: The molecular weight of this compound is 294.8 g/mol .[1] Selleck Chemicals advises using fresh DMSO as moisture-absorbing DMSO can reduce solubility.[2]
Factors Influencing Peptide Solubility
The solubility of a peptide like LLME is primarily dictated by its physical and chemical properties.[3] LLME is a dipeptide of Leucine, a non-polar, hydrophobic amino acid. Peptides with a high content of non-polar amino acids are preferentially solubilized in organic solvents like DMSO.[3][4] For aqueous solutions, the overall charge, which is influenced by pH and the N- and C-termini, plays a significant role.
Experimental Protocol: Kinetic Solubility Determination
The kinetic solubility assay is a high-throughput method used in early-stage drug discovery to determine a compound's solubility by adding a concentrated DMSO stock to an aqueous buffer.[2][5][6] This protocol outlines a general procedure for determining the solubility of LLME in PBS.
Materials
-
This compound powder
-
Anhydrous/Fresh DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes and pipette tips
-
Vortex mixer
-
Spectrophotometer or nephelometer (optional, for quantitative analysis)
-
96-well microtiter plates (UV-transparent for spectrophotometry)
Procedure
-
Prepare High-Concentration Stock Solution:
-
Accurately weigh a small amount of LLME powder (e.g., 10 mg).
-
Dissolve the powder in fresh, anhydrous DMSO to create a high-concentration stock solution (e.g., 50-60 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved. This is your primary stock solution.
-
-
Prepare Serial Dilutions in PBS:
-
Dispense a small volume (e.g., 5 µL) of the DMSO stock solution into the wells of a microtiter plate.[1]
-
Add PBS (pH 7.2) to the wells to achieve a range of final concentrations (e.g., from 0.1 mg/mL to 20 mg/mL). Ensure the final DMSO concentration remains low and consistent across wells (typically ≤2%) to minimize solvent effects.[5]
-
Mix the contents thoroughly by pipetting or using a plate shaker.
-
-
Incubation and Observation:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).[1]
-
After incubation, visually inspect each well for signs of precipitation or cloudiness against a dark background. The highest concentration that remains a clear, homogenous solution is the estimated kinetic solubility.
-
-
Quantitative Analysis (Optional):
-
To obtain a more precise measurement, the solutions can be analyzed.
-
Nephelometry (Light Scattering): Use a nephelometer to measure the light scattering in each well, which indicates the presence of undissolved particles.[1][2]
-
UV Spectrophotometry: Filter the solutions through a solubility filter plate to remove any precipitate.[1][2] Measure the UV absorbance of the clear filtrate and compare it to a standard curve of known concentrations to determine the amount of LLME that remained in solution.
-
Mechanism of Action: LLME-Induced Lysosomal Cell Death
LLME is a lysosomotropic agent that selectively induces cell death in immune cells expressing high levels of the lysosomal cysteine protease Dipeptidyl Peptidase I (DPPI), such as cytotoxic T lymphocytes and natural killer (NK) cells.[1]
-
Cellular Uptake: LLME enters the cell, likely through endocytosis, and accumulates within the acidic environment of lysosomes.
-
Enzymatic Condensation: Inside the lysosome, DPPI catalyzes a condensation reaction of LLME molecules.[1]
-
Lysosomal Rupture: This condensation leads to the formation of a product that is membrane-lytic, causing a disruption and rupture of the lysosomal membrane.[1]
-
Apoptosis Induction: The release of lysosomal contents, including cathepsins, into the cytosol triggers the downstream apoptotic cascade, leading to DNA fragmentation and cell death.[1]
Best Practices for Handling and Dissolution
-
Use High-Purity Solvents: Always use fresh, anhydrous, or sterile-filtered DMSO and PBS to avoid introducing contaminants or moisture that could affect solubility and experimental outcomes.[2]
-
Dissolve Completely in DMSO First: For preparing aqueous solutions, ensure the peptide is fully and completely dissolved in the organic solvent (DMSO) before adding it to the aqueous buffer.[7] Adding the DMSO-peptide stock solution dropwise to the buffer while mixing can prevent localized high concentrations and precipitation.
-
Consider System Tolerance: Be mindful of the final DMSO concentration in your assay. While many experiments tolerate 1-2% DMSO, cell-based assays can be sensitive, with some tolerating only 0.5% or less.[8] It is crucial to maintain a consistent and low DMSO concentration across all experimental and control groups.
-
Test Small Aliquots: When determining solubility for the first time, use a small aliquot of the peptide rather than the entire batch.[8]
-
Storage of Solutions: Once dissolved, it is recommended to aliquot stock solutions and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. Manufacturer datasheets often provide specific storage recommendations for solutions.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. Aqueous Solubility Assay - Enamine [enamine.net]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. bachem.com [bachem.com]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 7. lifetein.com [lifetein.com]
- 8. biocat.com [biocat.com]
L-Leucyl-L-Leucine Methyl Ester Hydrochloride (LLME): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Leucyl-L-leucine methyl ester hydrochloride (LLME) is a lysosomotropic agent with selective cytotoxic effects on specific immune cell populations. Its ability to induce programmed cell death has made it a valuable tool in immunological research, particularly for studying the functions of cytotoxic T lymphocytes and natural killer (NK) cells. This technical guide provides an in-depth overview of LLME, including its synonyms, chemical properties, and detailed experimental protocols for its use in cell-based assays. Furthermore, it elucidates the key signaling pathways influenced by LLME, providing a molecular basis for its biological activities.
Chemical Identifiers and Synonyms
A comprehensive understanding of a chemical entity begins with its various identifiers and synonyms, which are crucial for accurate literature searches and procurement.
| Identifier Type | Value |
| Chemical Name | This compound |
| CAS Number | 6491-83-4 |
| PubChem CID | 15598024 |
| Molecular Formula | C13H27ClN2O3 |
| Molecular Weight | 294.82 g/mol |
| IUPAC Name | methyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoate;hydrochloride |
Common Synonyms:
-
LLME
-
Leu-Leu-OMe hydrochloride
-
H-Leu-Leu-OMe HCl
-
Methyl L-leucyl-L-leucinate hydrochloride
-
Leucylleucine methyl ester hydrochloride
Mechanism of Action
LLME is a dipeptide methyl ester that readily crosses the cell membrane and accumulates within the acidic environment of lysosomes. Inside the lysosome, the enzyme Dipeptidyl Peptidase I (DPPI), also known as Cathepsin C, catalyzes the polymerization of LLME into a membranolytic product.[1][2] This polymer disrupts the integrity of the lysosomal membrane, leading to the release of lysosomal contents, including various cathepsins, into the cytosol.[3][4] The cytosolic cathepsins then initiate a cascade of events culminating in programmed cell death, primarily through the activation of caspases.[5][6]
Experimental Protocols
Induction of Apoptosis in Cell Lines
This protocol, adapted from Uhl et al., describes a method to induce apoptosis in various cell lines using LLME and to quantify cell death.
Materials:
-
This compound (LLME)
-
Cell line of interest (e.g., U-937, THP-1, HeLa)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well in complete culture medium and allow them to adhere overnight.
-
LLME Treatment: Prepare a stock solution of LLME in sterile water or PBS. Dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 mM to 2.5 mM).
-
Remove the culture medium from the cells and add the LLME-containing medium. Incubate the cells for a specified period (e.g., 4 to 24 hours).
-
Cell Harvesting: After incubation, collect the cells, including any floating cells, by centrifugation.
-
Staining: Wash the cells once with cold PBS and then resuspend them in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic, while cells positive for both Annexin V and PI are considered late apoptotic or necrotic.
Lysosome Immunoprecipitation (Lyso-IP) to Assess LRRK2 Activity
This protocol is based on the methodology described by Bonet-Ponce et al. and is used to assess the recruitment of Leucine-rich repeat kinase 2 (LRRK2) and the phosphorylation of its substrate, Rab10, on lysosomes following LLME-induced lysosomal damage.
Materials:
-
Cells expressing TMEM192-3xHA (for lysosomal immunoprecipitation)
-
LLME
-
Anti-HA magnetic beads
-
Lysis buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease and phosphatase inhibitors)
-
Wash buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% Triton X-100)
-
Antibodies: anti-LRRK2, anti-phospho-Rab10 (pT73), anti-LAMP1 (lysosomal marker)
-
SDS-PAGE and western blotting reagents
Procedure:
-
Cell Treatment: Culture TMEM192-3xHA expressing cells to confluency. Treat the cells with 1 mM LLME for 1 hour to induce lysosomal damage.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in ice-cold lysis buffer.
-
Lysosome Immunoprecipitation: Incubate the cell lysate with anti-HA magnetic beads overnight at 4°C with gentle rotation to capture lysosomes.
-
Washing: Wash the beads three times with wash buffer to remove non-specific binding.
-
Elution: Elute the immunoprecipitated lysosomes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against LRRK2, phospho-Rab10 (pT73), and LAMP1.
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system. The levels of LRRK2 and phospho-Rab10 in the LAMP1-positive fraction indicate their association with the lysosome.
Signaling Pathways
LLME-Induced Apoptotic Pathway
LLME triggers a specific cascade of events leading to apoptosis, primarily in immune cells rich in Dipeptidyl Peptidase I. The pathway involves lysosomal destabilization and the subsequent activation of the caspase cascade.
LRRK2 Activation Pathway in Response to Lysosomal Damage
Recent studies have shown that lysosomal damage induced by agents like LLME can activate LRRK2, a kinase implicated in Parkinson's disease. This activation involves the recruitment of LRRK2 to the lysosomal membrane and subsequent phosphorylation of its substrates.
Conclusion
This compound is a powerful research tool for selectively depleting cytotoxic lymphocyte populations and for studying the cellular consequences of lysosomal damage. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize LLME in their studies and to further explore its therapeutic potential. A thorough understanding of its mechanism of action is critical for the design of robust experiments and the accurate interpretation of results.
References
- 1. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cysteine cathepsins trigger caspase-dependent cell death through cleavage of bid and antiapoptotic Bcl-2 homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extracellular cathepsin S and intracellular caspase 1 activation are surrogate biomarkers of particulate-induced lysosomal disruption in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Dipeptidyl Peptidase I in L-Leucyl-L-Leucine Methyl Ester (LLME) Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-leucyl-L-leucine methyl ester (LLME) is a lysosomotropic agent that selectively induces apoptosis in cells with high expression of the lysosomal cysteine protease, Dipeptidyl Peptidase I (DPPI), also known as Cathepsin C. This technical guide delineates the pivotal role of DPPI in mediating the cytotoxic effects of LLME. Upon entry into the acidic environment of the lysosome, LLME is converted by DPPI into a membranolytic polymer. This polymerization leads to lysosomal membrane permeabilization (LMP), the release of lysosomal contents, and the subsequent activation of the caspase cascade, culminating in apoptotic cell death. The differential expression of DPPI across various cell types accounts for their varying sensitivity to LLME, a property that has been explored for therapeutic applications, including the elimination of specific immune cell populations. This document provides a comprehensive overview of the underlying mechanisms, quantitative data from key studies, and detailed experimental protocols relevant to the investigation of the DPPI-LLME axis.
Introduction to Dipeptidyl Peptidase I (DPPI)
Dipeptidyl Peptidase I (DPPI), or Cathepsin C, is a lysosomal cysteine protease belonging to the papain superfamily.[1] It functions as an amino-terminal dipeptidyl peptidase, catalyzing the removal of dipeptides from the N-terminus of protein and peptide substrates. A key physiological role of DPPI is the activation of pro-inflammatory serine proteases within immune cells, such as neutrophil elastase, cathepsin G, and granzymes in cytotoxic T lymphocytes and natural killer cells.[1] The expression of DPPI varies significantly among different cell and tissue types, with high levels typically found in immune cells like monocytes and cytotoxic lymphocytes.
L-Leucyl-L-Leucine Methyl Ester (LLME) as a Lysosomotropic Agent
LLME is a dipeptide methyl ester that can freely diffuse across cellular membranes. Due to its lipophilic nature, it readily enters cells and accumulates within acidic organelles, primarily lysosomes. This process is known as lysosomotropism. Inside the lysosome, the acidic environment protonates LLME, trapping it within the organelle.
The Central Role of DPPI in LLME-Induced Cytotoxicity
The cytotoxic activity of LLME is critically dependent on the enzymatic activity of DPPI. Within the lysosome, DPPI processes LLME, leading to the formation of a membranolytic polymer, (Leu-Leu)n-OMe.[2] This polymer disrupts the integrity of the lysosomal membrane, causing lysosomal membrane permeabilization (LMP).[3][4] The direct consequence of LMP is the leakage of lysosomal contents, including various hydrolases, into the cytosol, which initiates a cascade of events leading to cell death.
The dependence of LLME-induced cell death on DPPI activity is underscored by the observation that cells with high intracellular levels of DPPI, such as monocytic cell lines, are significantly more sensitive to LLME than cells with low DPPI expression.[5] Furthermore, inhibition of DPPI activity has been shown to protect cells from LLME-induced apoptosis.[5]
Signaling Pathway of LLME-Induced Apoptosis
The following diagram illustrates the signaling cascade initiated by LLME in DPPI-expressing cells.
Quantitative Data on LLME Activity
The sensitivity of different cell lines to LLME directly correlates with their endogenous DPPI levels. This section presents quantitative data from studies investigating the dose-dependent effects of LLME and the impact of DPPI inhibition.
Dose-Response of LLME in Various Cell Lines
The following table summarizes the percentage of cell death induced by increasing concentrations of LLME in different human cell lines. The data highlights the high sensitivity of monocytic cell lines (U-937 and THP-1) compared to other cancer and non-cancerous cell lines.[5]
| Cell Line | LLME Concentration (mM) | % Cell Death (Annexin V positive) |
| U-937 | 0.1 | ~15% |
| 0.25 | ~40% | |
| 0.5 | ~75% | |
| THP-1 | 0.1 | ~20% |
| 0.25 | ~60% | |
| 0.5 | ~85% | |
| U-87-MG | 0.5 | ~10% |
| 1 | ~30% | |
| 2 | ~60% | |
| HeLa | 1 | ~10% |
| 2.5 | ~25% | |
| 5 | ~50% | |
| HEK293 | 1 | ~15% |
| 3 | ~40% | |
| 5 | ~60% |
Effect of DPPI Inhibition on LLME-Induced Cell Death
The use of DPPI inhibitors significantly reduces LLME-induced cytotoxicity, confirming the enzyme's critical role. The table below shows the effect of the Cathepsin C inhibitor Gly-Phe-DMK (referred to as GLyPhe) on cell death in various cell lines treated with LLME.[5]
| Cell Line | LLME Concentration (mM) | Treatment | % Cell Death (Annexin V positive) |
| U-937 | 0.5 | LLME only | ~75% |
| 0.5 | LLME + 10 µM GLyPhe | ~20% | |
| THP-1 | 0.25 | LLME only | ~60% |
| 0.25 | LLME + 10 µM GLyPhe | ~15% | |
| U-87-MG | 1 | LLME only | ~30% |
| 1 | LLME + 10 µM GLyPhe | ~10% | |
| HeLa | 5 | LLME only | ~50% |
| 5 | LLME + 10 µM GLyPhe | ~20% | |
| HEK293 | 3 | LLME only | ~40% |
| 3 | LLME + 10 µM GLyPhe | ~15% |
IC50 Values of Selected DPPI Inhibitors
While not all IC50 values have been determined specifically in the context of LLME-induced cytotoxicity, the following table provides the half-maximal inhibitory concentrations (IC50) for various DPPI/Cathepsin C inhibitors against the enzyme's activity, indicating their potency.
| Inhibitor | IC50 (nM) | Target | Reference |
| BI 1291583 | 0.9 | Cathepsin C | [6][7] |
| Cathepsin C-IN-5 | 59.9 | Cathepsin C | [8] |
| Gly-Phe-DMK | Not specified in nM | Cathepsin C | [5] |
| Brensocatib | 2-3 (in cell-based assays) | Cathepsin C | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of DPPI in LLME activity.
Measurement of LLME-Induced Cytotoxicity by Annexin V/Propidium Iodide Staining
This protocol is used to quantify the percentage of apoptotic and necrotic cells following LLME treatment.
Workflow Diagram:
Materials:
-
Cell line of interest
-
Complete culture medium
-
LLME stock solution
-
DPPI inhibitor stock solution (e.g., Gly-Phe-DMK)
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
For inhibitor studies, pre-incubate cells with the DPPI inhibitor at the desired concentration for 2 hours.
-
Treat cells with various concentrations of LLME. Include untreated and vehicle-treated controls.
-
Incubate the cells for the desired time period (e.g., 4, 8, 18, or 24 hours).[5]
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells once with cold PBS.
-
Centrifuge and discard the supernatant.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex and incubate the tubes for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
Assessment of Lysosomal Membrane Permeabilization (LMP) by Acridine Orange Release Assay
This is a real-time assay to monitor the destabilization of the lysosomal membrane upon LLME treatment.
Materials:
-
Cells cultured on a black 96-well plate
-
Acridine Orange (AO) stock solution
-
Phenol-free complete culture medium
-
LLME stock solution
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a black 96-well plate to achieve 80-90% confluency on the day of the experiment.[2]
-
Prepare a fresh AO staining solution by diluting the stock in complete culture medium to a final concentration of 2-5 µg/mL.[2]
-
Remove the culture medium from the cells and add 100 µL of the AO staining solution to each well.[2]
-
Incubate for 15 minutes at 37°C.[2]
-
Wash the cells twice with 100 µL of complete phenol-free medium for 5 minutes each time.[2]
-
Leave the cells in 100 µL of complete phenol-free medium.[2]
-
Place the plate in a pre-warmed fluorescence microplate reader.
-
Set the reader to measure green fluorescence (Excitation: ~485 nm, Emission: ~535 nm) at time intervals (e.g., every 1-2 minutes).
-
After establishing a baseline reading, add LLME to the wells at the desired concentrations.
-
Continue to monitor the green fluorescence over time. An increase in green fluorescence indicates the release of AO from the lysosomes into the cytosol and nucleus, signifying LMP.
Measurement of Caspase-3/7 Activity
This assay quantifies the activity of effector caspases, which are key executioners of apoptosis.
Workflow Diagram:
Materials:
-
Cells cultured in a white-walled 96-well plate
-
LLME stock solution
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate suitable for luminescence measurements.
-
Treat cells with LLME at various concentrations and for different time points.[5]
-
Equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[9]
-
Mix the contents of the wells by gently shaking the plate on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Conclusion
The cytotoxic effect of LLME is intrinsically linked to the enzymatic activity of DPPI. This relationship provides a valuable tool for studying lysosomal cell death pathways and for the targeted depletion of cell populations with high DPPI expression. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals investigating the DPPI-LLME axis. Further research into the precise kinetics of LLME polymerization by DPPI and the exploration of more specific and potent DPPI inhibitors will continue to enhance our understanding and potential therapeutic applications of this targeted cytotoxic mechanism.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Autophagy sequesters damaged lysosomes to control lysosomal biogenesis and kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of lysosome rupture in controlling Nlrp3 signaling and necrotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel cathepsin C inhibitor, BI 1291583, intended for treatment of bronchiectasis: Phase I characterization in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The preclinical and phase 1 development of the novel oral cathepsin C inhibitor BI 1291583 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Expression quantitative trait loci influence DNA damage-induced apoptosis in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Inducing Apoptosis with L-leucyl-L-leucine methyl ester (LLOMe)
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-leucyl-L-leucine methyl ester (LLOMe) is a lysosomotropic agent that serves as a potent tool for inducing apoptosis in a variety of cell types.[1][2] Its unique mechanism of action, which originates from the disruption of lysosomal integrity, provides a valuable model for studying lysosome-dependent cell death pathways.[3] This document provides detailed protocols for the preparation and use of LLOMe to induce apoptosis, methods for assessing its effects, and a summary of effective concentrations in various cell lines.
Mechanism of Action
LLOMe passively enters the cell and accumulates in the acidic environment of lysosomes.[4] Within the lysosome, the enzyme Cathepsin C (also known as dipeptidyl peptidase I) processes LLOMe into a membranolytic polymer, (LeuLeu)n-OMe (n>3).[2][4] This polymer disrupts the lysosomal membrane, an event termed Lysosomal Membrane Permeabilization (LMP).[1][3]
LMP leads to the release of lysosomal hydrolases, including various cathepsins (e.g., Cathepsin B, D, L, and S), into the cytosol.[1][5] These proteases then initiate a cascade of events leading to apoptosis. Key downstream effects include:
-
Degradation of anti-apoptotic Bcl-2 family proteins.
-
Cleavage of the pro-apoptotic protein Bid into its truncated form, tBid.
-
Mitochondrial Outer Membrane Permeabilization (MOMP), leading to the release of cytochrome c.
-
Activation of caspase cascades (e.g., caspase-3), which execute the final stages of apoptosis. [1][2]
This lysosome-initiated pathway ultimately converges on the classical mitochondrial pathway of apoptosis.
Data Presentation
The efficacy of LLOMe in inducing apoptosis is cell-type dependent, primarily influenced by the expression level of Cathepsin C.[1] The following tables summarize effective concentrations and incubation times for inducing apoptosis in various cancer and non-cancer cell lines.
Table 1: Effective LLOMe Concentrations and Incubation Times for Apoptosis Induction
| Cell Line | Cell Type | LLOMe Concentration (mM) | Incubation Time | Notes |
| U-937 | Human monocytic cell line | 0.5 | 2 - 4 hours | Highly sensitive to LLOMe-induced apoptosis.[6] |
| THP-1 | Human monocytic cell line | 0.25 | 2 - 4 hours | Shows rapid induction of apoptosis.[6] |
| U-87-MG | Human glioblastoma cell line | 1.0 | 12 - 18 hours | Longer incubation required compared to monocytic lines.[6] |
| HeLa | Human cervical cancer cell line | 5.0 | 8 - 18 hours | Relatively resistant, requiring higher concentrations.[6] |
| HEK293 | Human embryonic kidney cell line | 3.0 | 8 - 24 hours | Moderate sensitivity.[6] |
| Human Fibroblasts | Primary cells | ≤ 1.0 | 1 - 24 hours | Used to study lysosomal repair mechanisms at lower doses.[3] |
| Macrophages (murine) | Primary cells | 0.5 - 2.5 | 0.5 - 6 hours | Potent inducer of lysosomal rupture and cell death.[7][8] |
Experimental Protocols
Protocol 1: Preparation and Storage of LLOMe Stock Solution
Materials:
-
L-Leucyl-L-leucine methyl ester hydrobromide or hydrochloride (LLOMe)[9][10]
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a high-concentration stock solution of LLOMe (e.g., 100 mM or 333 mM) by dissolving the powder in sterile DMSO or ethanol (B145695).[11][12]
-
Ensure the LLOMe is completely dissolved by vortexing.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Protocol 2: Induction of Apoptosis with LLOMe
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
LLOMe stock solution (from Protocol 1)
-
6-well or 12-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and grow overnight.
-
LLOMe Treatment: a. On the day of the experiment, dilute the LLOMe stock solution to the desired final concentration in fresh, pre-warmed complete cell culture medium. Refer to Table 1 for concentration guidelines. Note: It is crucial to optimize the LLOMe concentration for each specific cell line.[13] b. Remove the old medium from the cells and replace it with the LLOMe-containing medium. c. Include a vehicle control (medium with the same concentration of DMSO or ethanol used for the LLOMe stock).
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the desired time period (e.g., 2, 4, 8, 12, or 24 hours).[6]
-
Cell Harvesting: a. For suspension cells: Gently collect the cells and transfer them to conical tubes. b. For adherent cells: Carefully collect the supernatant (which may contain apoptotic, detached cells). Wash the adherent cells once with PBS, then detach them using a gentle, non-enzymatic cell dissociation solution or trypsin. Combine the detached cells with the supernatant collected earlier. c. Centrifuge the cell suspension to pellet the cells. d. Wash the cell pellet once with cold PBS.
-
Proceed immediately to apoptosis analysis (Protocol 3).
Protocol 3: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.[15]
Materials:
-
LLOMe-treated and control cells (from Protocol 2)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (typically containing 10 mM HEPES, 140 mM NaCl, and 2.5 mM CaCl2, pH 7.4)
-
Flow cytometry tubes
Procedure:
-
Cell Resuspension: Resuspend the washed cell pellet from Protocol 2 in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: a. Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[16] b. Add 5 µL of Annexin V-FITC to the cell suspension. c. Gently vortex and incubate for 15 minutes at room temperature in the dark.[16] d. Add 5 µL of PI staining solution.[17] e. Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry immediately (within 1 hour).[16]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Assessment of Lysosomal Membrane Permeabilization (LMP)
Acridine Orange (AO) is a lysosomotropic dye that fluoresces red in intact, acidic lysosomes and green in the cytoplasm and nucleus. A shift from red to green fluorescence indicates a loss of the lysosomal proton gradient and membrane integrity.[2][14]
Materials:
-
Cells grown on glass coverslips or in imaging-compatible plates
-
Acridine Orange (AO) stock solution (e.g., 1 mg/mL in water)[14]
-
LLOMe
-
Fluorescence microscope
Procedure:
-
Cell Staining: Incubate live cells with AO (final concentration ~1-5 µg/mL) in complete medium for 15-30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS or fresh medium to remove excess dye.
-
LLOMe Treatment: Add LLOMe-containing medium to the cells.
-
Imaging: Monitor the cells using a fluorescence microscope with appropriate filters for red and green fluorescence. In untreated cells, you will observe distinct, punctate red fluorescence. Following LLOMe treatment, a diffuse green fluorescence will appear throughout the cytoplasm, indicating LMP.[2]
Visualizations
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for inducing apoptosis with LLOMe.
Caption: Signaling pathway of LLOMe-induced apoptosis.
Caption: General experimental workflow for LLOMe treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of apoptosis induced by a lysosomotropic agent, L-Leucyl-L-Leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Restoration of lysosomal function after damage is accompanied by recycling of lysosomal membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. annualreviews.org [annualreviews.org]
- 5. Regulation of apoptosis-associated lysosomal membrane permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. proteolysis.jp [proteolysis.jp]
- 12. Lysosomal damage drives mitochondrial proteome remodelling and reprograms macrophage immunometabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monitoring and assessment of lysosomal membrane damage in cultured cells using the high-content imager - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V Staining Protocol [bdbiosciences.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assay of L-Leucyl-L-Leucine Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Leucyl-L-Leucine methyl ester hydrochloride (LLOMe) is a lysosomotropic agent that demonstrates selective cytotoxicity towards specific immune cell populations.[1][2][3][4][5] Its unique mechanism of action, which involves lysosomal disruption, makes it a valuable tool for studying lysosome-dependent cell death pathways and for applications requiring the targeted elimination of cytotoxic lymphocytes.[6][7][8][9] These notes provide detailed protocols for assessing the in vitro cytotoxicity of LLOMe, focusing on its mechanism of inducing lysosomal membrane permeabilization (LMP) and subsequent apoptosis.
Mechanism of Action
L-Leucyl-L-Leucine methyl ester is a dipeptide compound that readily enters cells.[2][8][10] Within the acidic environment of lysosomes, the lysosomal thiol protease, dipeptidyl peptidase I (DPPI), also known as Cathepsin C, catalyzes the conversion of LLOMe into longer-chain, membranolytic polymers, (Leu-Leu)n-OMe (where n≥3).[1][6][10] These metabolites accumulate within the lysosomes, leading to a loss of lysosomal membrane integrity, a process known as lysosomal membrane permeabilization (LMP).[11][12][13][14]
The permeabilization of the lysosomal membrane causes a collapse of the proton gradient and the leakage of small lysosomal contents into the cytosol.[11][12][14] This event triggers a cascade of downstream effects, including the activation of caspases, which ultimately leads to apoptotic cell death, characterized by DNA fragmentation.[10][11] The cytotoxic effects of LLOMe are particularly potent in cell types with high expression of DPPI, such as natural killer (NK) cells, cytotoxic T lymphocytes (CTLs), monocytes, and polymorphonuclear leukocytes.[2][3][4][6] Conversely, cells with lower DPPI levels, like helper T cells and B cells, are less susceptible.[1] Interestingly, some studies suggest that while LMP occurs, larger lysosomal enzymes like cysteine cathepsins B and L are not released into the cytosol but are instead inactivated within the compromised lysosome.[11][12][14]
Data Presentation
Table 1: Summary of this compound Effects on Various Cell Lines
| Cell Type | Effect | Concentration Range | Duration of Treatment | Reference |
| Cytotoxic Lymphocytes (murine and human) | Selective killing | Toxic concentrations (not specified) | Not specified | [1][6] |
| Helper T cells and B cells | Functionally intact | Toxic concentrations (not specified) | Not specified | [1] |
| HeLa Cells | Lysosomal membrane permeabilization, apoptosis | 1 mM - 5 mM | 10 min - 48 hr | [11][12][13] |
| HL-60 Cells | Loss of lysosomal membrane integrity, apoptosis | Not specified | Not specified | [10] |
| Natural Killer (NK) Cells | Elimination | Not specified | Not specified | [7][15] |
| CD4+ and CD8+ T Lymphocytes | Cytotoxicity | Not specified | Not specified | [2][3] |
| Monocytes, Polymorphonuclear Leukocytes | Cell death | Not specified | Not specified | [2][3] |
| Enriched Cortical, Spinal Cord, and Cerebellar Astrocytes | Abolished IL-1β release (indicative of microglial elimination) | 50 mM | 60 min | [16] |
Experimental Protocols
Protocol 1: General In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a general method for assessing the cytotoxicity of LLOMe against a chosen cell line.
Materials:
-
This compound (LLOMe)
-
Target cells (e.g., Jurkat for lymphocytes, HeLa)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Preparation: Prepare a stock solution of LLOMe in an appropriate solvent (e.g., water or PBS). Further dilute the stock solution with culture medium to obtain a range of desired concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of LLOMe. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the LLOMe concentration to determine the IC50 value.
Protocol 2: Assessment of Lysosomal Membrane Permeabilization using Acridine (B1665455) Orange Staining
This protocol is used to visualize the integrity of the lysosomal membrane. In healthy cells, acridine orange accumulates in lysosomes and fluoresces bright red, while in cells with compromised lysosomes, it diffuses into the cytoplasm and nucleus, fluorescing green.[10]
Materials:
-
LLOMe
-
Target cells (e.g., HL-60 or HeLa)
-
Complete cell culture medium
-
Acridine Orange solution (5 µg/mL)
-
Phosphate Buffered Saline (PBS)
-
Glass coverslips or imaging-compatible plates
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate or in an imaging-compatible plate and allow them to adhere overnight.
-
Cell Treatment: Treat the cells with the desired concentration of LLOMe (e.g., 1 mM) for a specific duration (e.g., 1-4 hours). Include an untreated control.
-
Acridine Orange Staining: Remove the medium, wash the cells with PBS, and then add culture medium containing 5 µg/mL of acridine orange. Incubate for 15 minutes at 37°C.
-
Washing: Remove the acridine orange-containing medium and wash the cells twice with PBS.
-
Imaging: Immediately observe the cells under a fluorescence microscope using appropriate filter sets for red and green fluorescence.
-
Analysis: In healthy cells, distinct red fluorescent puncta (lysosomes) will be visible. In LLOMe-treated cells, a decrease in red fluorescence and an increase in diffuse green cytoplasmic and nuclear fluorescence indicate a loss of lysosomal membrane integrity.[10]
Visualizations
Caption: Experimental workflow for assessing LLOMe cytotoxicity.
Caption: Signaling pathway of LLOMe-induced apoptosis.
References
- 1. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. L-Leucyl-L-Leucine methyl ester (hydrochloride) | CAS 6491-83-4 | Cayman Chemical | Biomol.com [biomol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. immunoportal.com [immunoportal.com]
- 6. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generalized toxicity of L-leucyl-leucine-methyl ester for lymphocyte functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. Generalized toxicity of L-leucyl-leucine-methyl ester for lymphocyte functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of apoptosis induced by a lysosomotropic agent, L-Leucyl-L-Leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. L-leucyl-L-leucine methyl ester does not release cysteine cathepsins to the cytosol but inactivates them in transiently permeabilized lysosomes | TU Dresden [fis.tu-dresden.de]
- 13. MiT/TFE family members suppress L-leucyl–L-leucine methyl ester-induced cell death [jstage.jst.go.jp]
- 14. L-leucyl-L-leucine methyl ester does not release cysteine cathepsins to the cytosol but inactivates them in transiently permeabilized lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of leucyl-leucine methyl ester on proliferation and Ig secretion of EBV-transformed human B lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Lysosomal Membrane Permeabilization (LMP) using L-Leucyl-L-Leucine Methyl Ester (LLOMe)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysosomal membrane permeabilization (LMP) is a critical cellular event implicated in various physiological and pathological processes, including programmed cell death, inflammation, and neurodegenerative diseases. The integrity of the lysosomal membrane is paramount for cellular homeostasis, as its rupture leads to the release of potent hydrolytic enzymes into the cytosol, triggering a cascade of downstream signaling events. L-leucyl-L-leucine methyl ester (LLOMe) is a widely used lysosomotropic agent that serves as a valuable tool to induce and study LMP in a controlled manner.
Once inside the acidic environment of the lysosome, LLOMe is converted by the lysosomal cysteine protease Cathepsin C into a membranolytic polymer.[1][2] This polymer directly acts on the lysosomal membrane, causing its permeabilization and the subsequent release of lysosomal contents into the cytoplasm.[1][3] These application notes provide a comprehensive overview and detailed protocols for utilizing LLOMe to investigate LMP and its downstream consequences.
Mechanism of LLOMe-Induced Lysosomal Membrane Permeabilization
The mechanism of action of LLOMe is a multi-step process that occurs specifically within the lysosome, making it a targeted tool for studying LMP.
Caption: Mechanism of LLOMe-induced lysosomal membrane permeabilization.
Quantitative Data Summary
The optimal concentration of LLOMe and incubation time are cell-type dependent and should be empirically determined. The following tables provide a summary of reported quantitative data for various cell lines and assays.
Table 1: LLOMe Concentration and Incubation Times for Induction of Cell Death
| Cell Line | LLOMe Concentration | Incubation Time | Outcome | Reference |
| U-937 | 0.5 mM | 4 h | Annexin V/PI positive | [4] |
| THP-1 | 0.25 mM | 4 h | Annexin V/PI positive | [4] |
| U-87-MG | 1 mM | 18 h | Annexin V/PI positive | [4] |
| HeLa | 5 mM | 18 h | Annexin V/PI positive | [4] |
| HEK293 | 3 mM | 24 h | Annexin V/PI positive | [4] |
| Human Skin Fibroblasts | 0.5 - 10 mM | 1 - 6 h | LDH Release (Necrosis) | [5] |
| Human Skin Fibroblasts | 1 mM | 24 h | Caspase-3 Activity (Apoptosis) | [5] |
Table 2: LLOMe Parameters for Specific LMP Assays
| Assay | Cell Line | LLOMe Concentration | Incubation Time | Key Observation | Reference |
| Galectin-3 Puncta | HeLa | 500 µM - 1 mM | 1 h | Puncta formation | [6][7] |
| Galectin-3 Puncta | MCF7 | Not specified | 2 - 6 h | Abundant puncta formation | [8] |
| Cytosolic Cathepsin D Release | AG01518 (human fibroblasts) | 0.1 - 1 mM | 1 h | Concentration-dependent release | [9] |
| Cytosolic Cathepsin B Activity | PDAC2 spheres | 1.25 - 2.5 µM | 6 h | Increased cytosolic activity | [10] |
| Acridine Orange Release | WM278 (melanoma) | 0.1 - 5 mM | Real-time (minutes) | Immediate, concentration-dependent leakage | [2][9] |
| NLRP3 Inflammasome Activation | Bone Marrow-Derived Dendritic Cells (BMDCs) | 1 mM | 30 min | Maximal IL-1β release | [11] |
| Lysotracker Staining | Murine Macrophages | 2.5 mM | 2 h | Loss of lysosomal integrity | [12] |
Experimental Protocols
Protocol 1: Galectin-3 Puncta Assay for LMP Detection by Immunofluorescence
This assay is highly sensitive for detecting LMP.[3] Galectins are cytosolic proteins that translocate to and bind glycans exposed on the luminal side of damaged lysosomes, forming distinct puncta.[13]
Materials:
-
Cell culture medium
-
LLOMe stock solution (e.g., 100 mM in water or DMSO, store at -20°C)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA, 0.1% Triton X-100 in PBS)
-
Primary antibody: anti-Galectin-3
-
Fluorophore-conjugated secondary antibody
-
DAPI or Hoechst stain for nuclear counterstaining
-
Glass bottom dishes or coverslips
Procedure:
-
Seed cells on glass bottom dishes or coverslips to achieve 50-70% confluency.[6][7]
-
Treat cells with the desired concentration of LLOMe (e.g., 500 µM - 1 mM for HeLa cells) for 1 hour.[6][7]
-
Wash the cells twice with fresh, pre-warmed cell culture medium.
-
Incubate the cells in fresh medium for the desired chase period (e.g., 1-10 hours) to monitor the clearance of damaged lysosomes.[14]
-
Wash cells once with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[6][7]
-
Wash cells once with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes at room temperature.[6][7]
-
Block for 30 minutes at room temperature with blocking buffer.[6][7]
-
Incubate with primary anti-Galectin-3 antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate with the appropriate fluorophore-conjugated secondary antibody and a nuclear counterstain (DAPI or Hoechst) for 1 hour at room temperature, protected from light.
-
Wash cells three times with PBS.
-
Mount coverslips or image dishes using a fluorescence or confocal microscope.
Caption: Experimental workflow for the Galectin-3 puncta assay.
Protocol 2: Measurement of Cytosolic Cathepsin B Activity
This protocol measures the activity of Cathepsin B released into the cytosol following LMP.
Materials:
-
Cell culture medium
-
LLOMe stock solution
-
PBS
-
Digitonin (B1670571) extraction buffer (optimized concentration, e.g., 15-25 µg/mL in PBS)
-
Cathepsin B Reaction Buffer
-
Cathepsin B Substrate (e.g., RR-AFC)
-
Fluorometric plate reader
-
96-well black plates
Procedure:
-
Culture cells in appropriate multi-well plates to the desired confluency.
-
Treat cells with LLOMe for the specified time and concentration.
-
Wash cells with cold PBS.
-
To selectively permeabilize the plasma membrane while leaving lysosomal membranes intact, incubate cells with an optimized concentration of digitonin in extraction buffer on ice for 15 minutes with gentle rocking.[15]
-
Collect the supernatant, which represents the cytosolic fraction.
-
In a black 96-well plate, mix the cytosolic extract with Cathepsin B Reaction Buffer.[16][17]
-
Add the Cathepsin B substrate (e.g., Ac-RR-AFC) to each well.[16][17]
-
Incubate at 37°C for 1-2 hours, protected from light.[16][17]
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).[16][17]
-
To determine total cellular cathepsin activity, lyse a parallel set of untreated cells with a higher concentration of digitonin (e.g., 250 µg/mL) or another suitable lysis buffer.[10]
-
Express cytosolic activity as a percentage of the total cellular activity.
Protocol 3: Acridine Orange Relocalization Assay
Acridine orange (AO) is a lysosomotropic dye that fluoresces red in the acidic environment of intact lysosomes and green in the cytosol and nucleus. A shift from red to green fluorescence indicates a loss of the lysosomal pH gradient due to LMP.[3]
Materials:
-
Cell culture medium
-
Acridine Orange (AO) stock solution (e.g., 1 mg/mL in water)
-
LLOMe stock solution
-
PBS or HBSS
-
Fluorescence microscope or plate reader capable of detecting red and green fluorescence
Procedure:
-
Seed cells in a suitable format for imaging or plate reader analysis.
-
Load cells with AO (e.g., 1 µg/mL) in cell culture medium for 15 minutes at 37°C.[10]
-
Wash cells three times with PBS or fresh medium to remove excess dye.[10]
-
Add fresh medium or buffer.
-
Acquire baseline red and green fluorescence readings.
-
Add LLOMe to the cells.
-
Monitor the change in red and green fluorescence over time using a fluorescence microscope or a plate reader. A decrease in red fluorescence and an increase in green fluorescence indicate LMP.[2]
Downstream Signaling Pathways of LLOMe-Induced LMP
NLRP3 Inflammasome Activation
LMP induced by LLOMe is a potent trigger for the activation of the NLRP3 inflammasome, a key component of the innate immune system.
References
- 1. Immunofluorescence of Galectin-3 Puncta after lysosomal damage with LLoMe â Protocols IO â 2021 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 2. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Restoration of lysosomal function after damage is accompanied by recycling of lysosomal membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunofluorescence of Galectin-3 Puncta after lysosomal damage with LLoMe [protocols.io]
- 7. Immunofluorescence of Galectin-3 Puncta after lysosomal damage with LLoMe [protocols.io]
- 8. Sensitive detection of lysosomal membrane permeabilization by lysosomal galectin puncta assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange [mdpi.com]
- 10. Induction of Lysosome Membrane Permeabilization as a Therapeutic Strategy to Target Pancreatic Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NLRP3 inflammasome signaling is activated by low-level lysosome disruption but inhibited by extensive lysosome disruption: roles for K+ efflux and Ca2+ influx - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Monitoring and assessment of lysosomal membrane damage in cultured cells using the high-content imager - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. abcam.com [abcam.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Depletion of Natural Killer Cells Using L-Leucyl-L-Leucine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Leucyl-L-Leucine methyl ester (LLME) is a lysosomotropic agent utilized for the in vitro depletion of cytotoxic lymphocytes, particularly Natural Killer (NK) cells and Cytotoxic T Lymphocytes (CTLs).[1][2] Its mechanism of action confers a degree of selectivity, leaving other lymphocyte populations, such as helper T cells and B cells, largely intact and functional.[3] This makes LLME a valuable tool in immunological research for studying the roles of NK cells and CTLs, as well as for applications such as the ex vivo purging of allogeneic bone marrow grafts to mitigate Graft-versus-Host Disease (GvHD).[4]
Mechanism of Action
L-Leucyl-L-Leucine methyl ester is a dipeptide methyl ester that readily permeates cell membranes and accumulates in the acidic environment of lysosomes.[1] Within the lysosomes of susceptible cells, the enzyme dipeptidyl peptidase I (DPPI), a lysosomal thiol protease, catalyzes the polymerization of LLME into a membranolytic product, (Leu-Leu)n-OMe.[3] This polymer disrupts the integrity of the lysosomal membrane, leading to the release of lysosomal contents into the cytoplasm and subsequent apoptotic cell death.[1]
The selectivity of LLME is attributed to the high concentration of DPPI in the lysosomes of cytotoxic lymphocytes like NK cells and CTLs.[3] Monocytes and polymorphonuclear leukocytes also exhibit sensitivity to LLME and can enhance the irreversible depletion of NK cells from mixed lymphocyte populations.[2][5]
Data Presentation
Table 1: Recommended Parameters for In Vitro NK Cell Depletion using LLME
| Parameter | Recommended Value | Notes |
| Cell Type | Human Peripheral Blood Mononuclear Cells (PBMCs) | Can also be used on other mixed lymphocyte populations. |
| LLME Concentration | 1 - 5 mM | Optimal concentration may vary depending on the cell type and density. A titration experiment is recommended. |
| Incubation Time | 20 - 30 minutes | Longer incubation times are generally not necessary and may increase off-target toxicity. |
| Incubation Temperature | 37°C | Standard cell culture conditions. |
| Cell Density | 1 x 10^6 to 1 x 10^7 cells/mL | Higher cell densities may require higher LLME concentrations. |
Table 2: Effects of LLME on Various Immune Cell Populations
| Cell Type | Effect of LLME Treatment | Reference |
| Natural Killer (NK) Cells | Highly susceptible; depleted. | [5][6] |
| Cytotoxic T Lymphocytes (CTLs) | Susceptible; depleted. | [1] |
| Monocytes/Macrophages | Susceptible; depleted. Enhance NK cell depletion. | [5] |
| Helper T Cells (CD4+) | Functionally intact; not significantly depleted. | [3] |
| B Cells | Functionally intact; not significantly depleted. | [3] |
| Granulocytes | Enhance NK cell depletion. | [5] |
Experimental Protocols
Protocol 1: In Vitro Depletion of NK Cells from Human PBMCs
Materials:
-
L-Leucyl-L-Leucine methyl ester hydrobromide (LLME)
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Sterile conical tubes (15 mL and 50 mL)
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Incubator (37°C, 5% CO2)
-
Centrifuge
Procedure:
-
Preparation of LLME Stock Solution:
-
Prepare a 100 mM stock solution of LLME in sterile PBS.
-
Filter-sterilize the stock solution using a 0.22 µm filter.
-
Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
PBMC Preparation:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Wash the isolated PBMCs twice with PBS.
-
Resuspend the cells in RPMI 1640 with 10% FBS and perform a cell count using a hemocytometer and trypan blue to determine viability.
-
Adjust the cell concentration to 1 x 10^7 cells/mL in RPMI 1640 with 10% FBS.
-
-
LLME Treatment:
-
In a sterile 15 mL conical tube, add the desired volume of the PBMC suspension.
-
Add the 100 mM LLME stock solution to achieve the final desired concentration (e.g., 2.5 mM). Mix gently by inverting the tube.
-
Incubate the tube at 37°C in a 5% CO2 incubator for 20-30 minutes.
-
-
Washing and Recovery:
-
After incubation, fill the tube with warm (37°C) RPMI 1640 with 10% FBS to stop the reaction.
-
Centrifuge the cells at 300 x g for 10 minutes.
-
Carefully aspirate the supernatant.
-
Resuspend the cell pellet in fresh, warm RPMI 1640 with 10% FBS.
-
Wash the cells two more times with RPMI 1640 with 10% FBS.
-
After the final wash, resuspend the cells in the appropriate medium for your downstream application.
-
-
Assessment of Depletion (Optional but Recommended):
-
Flow Cytometry: Stain the cells with fluorescently-labeled antibodies against NK cell markers (e.g., CD3-, CD56+, CD16+) and T cell markers (e.g., CD3+, CD4+, CD8+) to quantify the percentage of remaining NK cells and assess the impact on other populations.
-
Functional Assay: Perform a cytotoxicity assay using K562 target cells to functionally assess the depletion of NK cell activity.
-
Protocol 2: In Vivo Depletion of NK Cells (Alternative Method)
Note: As the literature does not provide established protocols for the in vivo use of LLME for NK cell depletion, a common antibody-based method is provided as an alternative for researchers requiring in vivo depletion.
Materials:
-
Anti-NK1.1 monoclonal antibody (clone PK136) for C57BL/6 mice or anti-asialo GM1 antibody for other strains like BALB/c.
-
Isotype control antibody.
-
Sterile PBS.
-
Mice (e.g., C57BL/6).
-
Syringes and needles for intraperitoneal (i.p.) injection.
Procedure:
-
Antibody Preparation:
-
Dilute the anti-NK1.1 antibody or anti-asialo GM1 antibody and the isotype control in sterile PBS to the desired concentration. A typical dose for anti-NK1.1 is 200-300 µg per mouse.[7]
-
-
Administration:
-
Validation of Depletion:
-
At a desired time point after injection (e.g., 24-48 hours), harvest splenocytes or peripheral blood.
-
Use flow cytometry to stain for NK cell markers (e.g., NKp46, CD49b) to confirm the depletion of NK cells in the antibody-treated group compared to the isotype control group.
-
Visualizations
Caption: Mechanism of LLME-induced NK cell apoptosis.
Caption: Workflow for in vitro NK cell depletion using LLME.
Caption: Workflow for in vivo NK cell depletion using antibodies.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-leucyl-L-leucine methyl ester | Semantic Scholar [semanticscholar.org]
- 5. Modulation of human natural killer cell function by L-leucine methyl ester: monocyte-dependent depletion from human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Depletion of NK cells with the lysosomotropic agent L-leucine methyl ester and the in vitro generation of NK activity from NK precursor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ichor.bio [ichor.bio]
- 8. Natural killer cell depletion in vivo (mouse) [protocols.io]
Application Notes and Protocols for LLOMe Treatment of Peripheral Blood Mononuclear Cells (PBMCs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Leucyl-L-Leucine methyl ester (LLOMe) is a lysosomotropic agent that induces lysosomal membrane permeabilization (LMP). In peripheral blood mononuclear cells (PBMCs), this event triggers a cascade of cellular responses, primarily the activation of the NLRP3 inflammasome, leading to caspase-1 activation, pyroptotic cell death, and the release of pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β).[1][2][3] This makes LLOMe a valuable tool for studying lysosomal biology, inflammasome activation, and inflammatory responses in human immune cells.
These application notes provide a comprehensive overview of the use of LLOMe to treat PBMCs, including its mechanism of action, expected outcomes, and detailed protocols for key experiments.
Mechanism of Action
LLOMe is a dipeptide methyl ester that freely diffuses across the plasma membrane and accumulates within the acidic environment of lysosomes. Inside the lysosome, the enzyme Cathepsin C cleaves the methyl ester, leading to the polymerization of L-Leucyl-L-Leucine. This polymer forms aggregates that disrupt the lysosomal membrane, causing LMP.[4]
The rupture of the lysosome releases its contents, including cathepsins and protons, into the cytosol. This triggers a series of downstream events, culminating in the assembly and activation of the NLRP3 inflammasome complex. Activated NLRP3 recruits the adaptor protein ASC, which in turn recruits and activates pro-caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secretable forms.[1][2][3] Caspase-1 activation can also lead to the cleavage of Gasdermin D, resulting in the formation of pores in the plasma membrane and a form of inflammatory cell death known as pyroptosis.
Data Presentation
The following tables summarize the expected quantitative outcomes of LLOMe treatment on human PBMCs. These values are compiled from various studies and should be considered as a general guide. Optimal concentrations and incubation times should be determined empirically for specific experimental conditions and donor variability.
Table 1: Effect of LLOMe Concentration on PBMC Viability
| LLOMe Concentration (mM) | Incubation Time (hours) | Approximate Percentage of Viable Cells (%) | Primary Mode of Cell Death |
| 0.1 | 4 | >90 | Apoptosis |
| 0.5 | 4 | 60-80 | Apoptosis/Pyroptosis |
| 1.0 | 4 | 40-60 | Pyroptosis/Necrosis |
| 2.5 | 2 | <40 | Necrosis |
Note: Viability can be assessed using methods such as Trypan Blue exclusion, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or assays measuring cellular metabolic activity (e.g., MTT). The dominant mode of cell death can shift from apoptosis to pyroptosis and necrosis with increasing LLOMe concentration and incubation time.[5]
Table 2: IL-1β Release from PBMCs Following LLOMe Treatment
| LLOMe Concentration (mM) | Incubation Time (hours) | Typical IL-1β Concentration in Supernatant (pg/mL) |
| 0 (Control) | 6 | <50 |
| 0.25 | 6 | 100 - 500 |
| 0.5 | 6 | 500 - 2000 |
| 1.0 | 6 | 1500 - 5000+ |
Note: PBMCs are typically primed with a TLR agonist like lipopolysaccharide (LPS) (e.g., 100 ng/mL for 3-4 hours) prior to LLOMe treatment to induce the expression of pro-IL-1β. IL-1β levels are commonly measured by ELISA.[6][7][8]
Mandatory Visualizations
Signaling Pathway
Caption: LLOMe-Induced NLRP3 Inflammasome Activation Pathway.
Experimental Workflow
Caption: Workflow for studying LLOMe effects on PBMCs.
Experimental Protocols
Protocol 1: Isolation of Human PBMCs from Whole Blood
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.
Materials:
-
Whole blood collected in EDTA or heparin-containing tubes
-
Phosphate-Buffered Saline (PBS), sterile
-
Ficoll-Paque™ PLUS or other density gradient medium
-
50 mL conical centrifuge tubes
-
Sterile serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a new 50 mL conical tube. Avoid mixing the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible: plasma, a "buffy coat" of PBMCs, the density gradient medium, and red blood cells at the bottom.
-
Carefully aspirate the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.
-
Wash the cells by adding PBS to a final volume of 45-50 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in an appropriate volume of cell culture medium.
-
Perform a cell count and viability assessment (e.g., using a hemocytometer and Trypan Blue).
Protocol 2: Assessment of Cell Viability by Annexin V and Propidium Iodide (PI) Staining
This protocol details the staining of LLOMe-treated PBMCs for flow cytometric analysis of apoptosis and necrosis.
Materials:
-
LLOMe-treated and control PBMCs
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Harvest PBMCs (approximately 1-5 x 10^5 cells per sample) by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Add 5 µL of PI (typically 50 µg/mL stock) immediately before analysis.
-
Analyze the samples on a flow cytometer within 1 hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Protocol 3: Measurement of IL-1β Release by ELISA
This protocol describes the quantification of secreted IL-1β in the supernatant of LLOMe-treated PBMCs.
Materials:
-
Supernatants from LLOMe-treated and control PBMCs
-
Human IL-1β ELISA kit (follow manufacturer's instructions)
-
Microplate reader
Procedure:
-
Prime PBMCs with LPS (e.g., 100 ng/mL) for 3-4 hours.
-
Treat the primed PBMCs with various concentrations of LLOMe for the desired time (e.g., 6 hours).
-
Centrifuge the cell suspension at 1000 x g for 10 minutes to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Perform the IL-1β ELISA on the collected supernatants according to the kit manufacturer's protocol.
-
Read the absorbance on a microplate reader and calculate the concentration of IL-1β based on the standard curve.
Protocol 4: Caspase-1 Activity Assay
This protocol outlines a method to measure the activity of caspase-1 in LLOMe-treated PBMCs.
Materials:
-
LLOMe-treated and control PBMCs
-
Caspase-1 activity assay kit (e.g., fluorometric or colorimetric)
-
Lysis buffer (provided with the kit or a suitable alternative)
-
96-well microplate (black for fluorescence, clear for colorimetric)
-
Fluorometer or spectrophotometer
Procedure:
-
Treat PBMCs with LLOMe as described previously.
-
Lyse the cells according to the assay kit's instructions to release intracellular contents.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-1 substrate (e.g., YVAD-AFC for fluorometric assays) to each well.
-
Incubate the plate at 37°C for the time specified in the kit protocol, protected from light.
-
Measure the fluorescence or absorbance using a plate reader.
-
Quantify caspase-1 activity relative to a standard curve or as a fold change compared to the untreated control.
Protocol 5: Assessment of Lysosomal Integrity
This protocol describes the use of LysoTracker dyes to assess lysosomal integrity by flow cytometry.
Materials:
-
LLOMe-treated and control PBMCs
-
LysoTracker™ Red DND-99 (or other LysoTracker dye)
-
Live/Dead fixable viability stain
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Treat PBMCs with LLOMe for the desired time.
-
During the last 30 minutes of incubation, add LysoTracker Red to the cell culture medium at the manufacturer's recommended concentration (typically 50-75 nM).
-
Incubate for 30 minutes at 37°C.
-
Harvest the cells and wash with PBS.
-
Stain with a live/dead fixable viability dye to exclude dead cells from the analysis.
-
Resuspend the cells in FACS buffer.
-
Analyze the cells by flow cytometry. A decrease in LysoTracker fluorescence intensity indicates a loss of the acidic lysosomal environment and thus a loss of lysosomal integrity.
References
- 1. Restoration of lysosomal function after damage is accompanied by recycling of lysosomal membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange [mdpi.com]
- 4. Monitoring and assessment of lysosomal membrane damage in cultured cells using the high-content imager - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Increased production of interleukin-1beta and interleukin-1 receptor antagonist by peripheral blood mononuclear cells in undialyzed chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Synergistic Induction of Apoptosis in Lung Cancer Cell Lines by Combined TRAIL and LeuLeuOMe Treatment
For Research Use Only.
Introduction
Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) is a promising anti-cancer agent due to its ability to selectively induce apoptosis in transformed cells while sparing most normal cells.[1] However, the therapeutic efficacy of TRAIL is often limited by the development of resistance in many cancer types, including non-small cell lung cancer.[1][2] To overcome this resistance, combination therapies are being explored.
This document provides detailed protocols for a combination therapy utilizing TRAIL and L-leucyl-L-leucine methyl ester (LeuLeuOMe), a lysosomotropic agent. LeuLeuOMe has been shown to induce apoptosis by destabilizing lysosomal membranes, leading to the release of cathepsins into the cytosol.[1][3] Research has demonstrated that combining TRAIL with LeuLeuOMe results in synergistic cytotoxicity in both TRAIL-sensitive and TRAIL-resistant lung cancer cell lines.[1] This synergy is achieved through the activation of distinct but converging apoptotic pathways: TRAIL primarily induces mitochondrial damage, while LeuLeuOMe triggers lysosomal rupture.[1]
These protocols are intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics.
Data Presentation
The following tables summarize the quantitative data on the cytotoxic and apoptotic effects of individual and combined treatments of TRAIL and LeuLeuOMe on the TRAIL-resistant human epidermoid lung carcinoma cell line, Calu-1, and the TRAIL-sensitive human large cell lung carcinoma cell line, NCI-H460.[1]
Table 1: Cytotoxicity of Individual and Combined TRAIL and LeuLeuOMe Treatment [1]
| Cell Line | Treatment | Concentration | Cytotoxicity (%) |
| Calu-1 | TRAIL | 200 ng/mL | ~15 |
| LeuLeuOMe | 2 mM | ~25 | |
| TRAIL + LeuLeuOMe | 40 ng/mL + 2.0 mM | 90 | |
| NCI-H460 | TRAIL | 40 ng/mL | ~85 |
| LeuLeuOMe | 2 mM | ~50 | |
| TRAIL + LeuLeuOMe | 2 ng/mL + 2 mM | 95 | |
| TRAIL + LeuLeuOMe | 40 ng/mL + 0.2 mM | 95 |
Table 2: Apoptosis Induction by Individual and Combined TRAIL and LeuLeuOMe Treatment [1]
| Cell Line | Treatment | Concentration | Apoptosis (%) (Annexin V Positive) |
| Calu-1 | Untreated Control | - | Baseline |
| TRAIL | 200 ng/mL | Moderate Increase | |
| LeuLeuOMe | 2 mM | Significant Increase | |
| TRAIL + LeuLeuOMe | 200 ng/mL + 2 mM | Synergistic, Marked Increase | |
| NCI-H460 | Untreated Control | - | Baseline |
| TRAIL | 40 ng/mL | Significant Increase | |
| LeuLeuOMe | 2 mM | Moderate Increase | |
| TRAIL + LeuLeuOMe | 2 ng/mL + 2 mM | Synergistic, Marked Increase |
Table 3: Caspase Activation in Response to Combined TRAIL and LeuLeuOMe Treatment [1]
| Cell Line | Treatment (6 hours) | Activated Caspase-3 | Activated Caspase-8 | Activated Caspase-9 |
| Calu-1 | TRAIL (40 ng/mL) + LeuLeuOMe (0.4 mM) | Present | Present | Present |
| NCI-H460 | TRAIL (10 ng/mL) + LeuLeuOMe (0.4 mM) | Present | Present | Present |
Signaling Pathways and Experimental Workflow
References
Application Notes and Protocols for L-Leucyl-L-leucine Methyl Ester (LLOMe)
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Leucyl-L-leucine methyl ester (LLOMe) is a lysosomotropic agent widely utilized in cell biology research to induce lysosomal membrane permeabilization (LMP). Upon entering the acidic environment of the lysosome, LLOMe is converted by the lysosomal cysteine protease Cathepsin C into a membranolytic polymer.[1][2] This polymer disrupts the integrity of the lysosomal membrane, leading to the leakage of lysosomal contents into the cytosol and triggering a range of cellular responses, including lysosomal repair, autophagy (lysophagy), and, at higher concentrations or prolonged exposure, programmed cell death.[3] The cellular sensitivity to LLOMe is dependent on the expression level of Cathepsin C.[4] These application notes provide a comprehensive guide to utilizing LLOMe, including working concentrations for various cell lines, detailed experimental protocols, and an overview of the key signaling pathways involved.
Data Presentation: Working Concentrations of LLOMe
The optimal working concentration of LLOMe is highly cell-type dependent and should be determined empirically for each new cell line and experimental goal. The following table summarizes previously reported working concentrations for various cell lines to serve as a starting point for optimization.
| Cell Line | Concentration Range (mM) | Incubation Time | Observed Effect(s) | Reference(s) |
| Human Cell Lines | ||||
| U-937 (Histiocytic lymphoma) | 0.1 - 0.5 mM | 4 hours | Apoptosis | [4] |
| THP-1 (Acute monocytic leukemia) | 0.25 mM | 4 hours | Apoptosis | [4] |
| U-87 MG (Glioblastoma) | 1.0 mM | 12 - 18 hours | Apoptosis | [4] |
| HeLa (Cervical cancer) | 0.25 - 5.0 mM | 2 - 8 hours | p62 recruitment, Apoptosis, Lysophagy | [4][5] |
| HEK293/293T (Human embryonic kidney) | 0.5 - 3.0 mM | 8 - 24 hours | Apoptosis, Lysosomal repair signaling | [4][6][7] |
| Human Skin Fibroblasts | ≤ 1.0 mM | 1 - 24 hours | Lysosomal repair, Apoptosis | [1][3] |
| WM278 (Malignant melanoma) | 0.1 - 1.0 mM | Minutes to 1 hour | Lysosomal leakage | [1] |
| Murine Cell Lines | ||||
| MEF (Mouse embryonic fibroblasts) | Not specified | Not specified | Cell detachment after treatment | [8] |
| Other | ||||
| Cos7 (Monkey kidney fibroblast-like) | 1.0 mM | 10 - 30 minutes | Lysosomal repair signaling | [6] |
Experimental Protocols
Protocol 1: Determination of Optimal LLOMe Working Concentration (Kill Curve)
Objective: To determine the minimum concentration of LLOMe required to induce a desired cellular effect (e.g., lysosomal damage without excessive cell death, or complete cell killing) in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
LLOMe (stock solution typically prepared in ethanol (B145695) or DMSO)[9][10]
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency on the day of treatment. Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
LLOMe Dilution Series: Prepare a series of LLOMe dilutions in complete culture medium. A typical starting range is from 0.05 mM to 5 mM. Include a vehicle control (medium with the same concentration of ethanol or DMSO as the highest LLOMe concentration).
-
Cell Treatment: Remove the old medium from the cells and replace it with 100 µL of the prepared LLOMe dilutions or vehicle control. Treat cells in triplicate for each concentration.
-
Incubation: Incubate the plate for a desired time period (e.g., 1, 4, 8, or 24 hours), depending on the expected kinetics of the cellular response.
-
Cell Viability Assessment: After the incubation period, assess cell viability using your chosen method according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the LLOMe concentration. The resulting curve will indicate the concentration range that produces the desired effect, from sublethal lysosomal damage to complete cell death.
Protocol 2: Induction of Lysosomal Damage for Microscopy or Immunoblotting
Objective: To induce acute lysosomal damage using LLOMe for subsequent analysis of cellular responses, such as the recruitment of repair proteins or the release of lysosomal enzymes.
Materials:
-
Cells cultured on coverslips (for microscopy) or in multi-well plates (for immunoblotting)
-
Complete cell culture medium
-
LLOMe stock solution
-
PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS) for microscopy
-
Lysis buffer for immunoblotting
-
Antibodies for detecting markers of lysosomal damage (e.g., anti-Galectin-3, anti-LC3) or released enzymes (e.g., anti-Cathepsin B)
Procedure:
-
Cell Culture: Seed cells on sterile coverslips in a multi-well plate or directly into the wells of a plate. Grow cells to the desired confluency (typically 60-80%). For some applications, coating coverslips with collagen may improve cell adherence, especially for cell types prone to detachment after LLOMe treatment.[8]
-
LLOMe Preparation: Prepare the working concentration of LLOMe in pre-warmed complete culture medium. It is critical to ensure that LLOMe is fully dissolved before adding it to the cells.[9]
-
Treatment: a. Aspirate the culture medium from the cells. b. Gently wash the cells once with pre-warmed PBS.[9] c. Add the LLOMe-containing medium to the cells and incubate for the desired time (e.g., 15 minutes to 2 hours) at 37°C.[8] The optimal time will depend on the specific cell line and the downstream application.
-
Washout and Recovery (Optional): a. To study the recovery and repair processes, gently aspirate the LLOMe-containing medium. b. Wash the cells twice with pre-warmed medium.[8] c. Add fresh, pre-warmed complete medium and return the cells to the incubator for a specified recovery period (e.g., 30 minutes to 24 hours).[3][9]
-
Sample Processing for Analysis:
-
For Immunofluorescence Microscopy: i. Wash the cells with PBS. ii. Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.[8] iii. Proceed with permeabilization, blocking, and antibody staining as per standard protocols. A common marker for damaged lysosomes is the translocation of Galectin-3 from a diffuse cytosolic pattern to distinct puncta on the damaged organelles.[1][11]
-
For Immunoblotting: i. Wash the cells with cold PBS. ii. Lyse the cells in an appropriate lysis buffer. To detect the release of lysosomal enzymes, a gentle lysis method that preserves organelle integrity followed by centrifugation to separate the cytosolic fraction from the organelle-containing fraction is recommended. iii. Proceed with protein quantification and immunoblotting as per standard protocols.
-
Mandatory Visualizations
Mechanism of LLOMe Action and Initial Cellular Response
Caption: LLOMe enters the lysosome and is converted by Cathepsin C into a polymer that permeabilizes the membrane.
Major Signaling Pathways Activated by LLOMe-Induced Lysosomal Damage
Caption: Cellular responses to LLOMe-induced lysosomal damage, including repair, clearance, and cell death pathways.
Experimental Workflow for Studying Lysosomal Damage
Caption: A typical experimental workflow for inducing and analyzing LLOMe-mediated lysosomal damage in cultured cells.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Restoration of lysosomal function after damage is accompanied by recycling of lysosomal membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A phosphoinositide signalling pathway mediates rapid lysosomal repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. proteolysis.jp [proteolysis.jp]
- 9. Protocols to monitor TFEB activation following lysosomal damage in cultured cells using microscopy and immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monitoring and assessment of lysosomal membrane damage in cultured cells using the high-content imager - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for the functional quantification of lysosomal membrane permeabilization: a hallmark of lysosomal cell death - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: L-Leucyl-L-Leucine methyl ester hydrochloride (LLME)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with L-Leucyl-L-Leucine methyl ester hydrochloride (LLME) not inducing expected cell death in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for LLME-induced cell death?
A1: L-Leucyl-L-Leucine methyl ester (LLME) is a lysosomotropic agent that selectively induces apoptosis in specific cell types.[1] Upon entering the cell, LLME accumulates in the lysosomes. Inside the acidic environment of the lysosome, the enzyme dipeptidyl peptidase I (DPPI), also known as Cathepsin C, catalyzes the condensation of LLME into a membranolytic polymer.[1] This polymer disrupts the lysosomal membrane, leading to lysosomal membrane permeabilization (LMP). The subsequent leakage of lysosomal contents, including cathepsins, into the cytosol initiates a cascade of events culminating in apoptotic cell death.[1]
Q2: Why is LLME not causing cell death in my specific cell line?
A2: The cytotoxic effect of LLME is highly cell-type specific. Its efficacy is primarily dependent on the expression and activity of the lysosomal enzyme dipeptidyl peptidase I (DPPI).[2] Cells with low or absent DPPI expression are resistant to LLME-induced apoptosis. LLME is known to be cytotoxic towards natural killer (NK) cells, CD4+ and CD8+ T lymphocytes, monocytes, and some myeloid tumor cells.[1] Conversely, cell types such as B lymphocytes and certain cancer cell lines may exhibit resistance due to insufficient DPPI levels.
Q3: What are the typical concentrations and incubation times for LLME treatment?
A3: The optimal concentration and incubation time for LLME are highly dependent on the cell line being used. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific model. However, based on published data, concentrations can range from 0.1 mM to 5 mM, with incubation times varying from a few hours to over 24 hours.
Q4: How can I confirm that LLME is reaching the lysosomes in my cells?
A4: While direct visualization of LLME can be challenging, you can infer its lysosomal accumulation by observing the morphological changes characteristic of lysosomotropic agents. This includes the formation of cytoplasmic vacuoles due to lysosomal swelling. You can also use fluorescent lysosomal dyes, such as LysoTracker, to visualize the lysosomal compartment and assess any changes in its morphology or pH upon LLME treatment.
Q5: What is the stability of LLME hydrochloride in solution?
A5: this compound is a crystalline solid that is soluble in water, DMSO, and ethanol.[3] Stock solutions in DMSO can be stored at -20°C for about a month or at -80°C for up to six months.[4] For aqueous solutions, it is recommended to prepare them fresh for each experiment to ensure maximum potency, as the ester moiety may be susceptible to hydrolysis over time.
Troubleshooting Guide
Problem 1: No or Low Cytotoxicity Observed
| Potential Cause | Recommended Solution |
| 1. Inappropriate Cell Line | The cell line used may have low or no expression of dipeptidyl peptidase I (DPPI), which is essential for LLME's cytotoxic activity. Action: a) Confirm the cell type's known sensitivity to LLME from the literature. b) Measure the DPPI activity in your cell lysate using a DPPI activity assay (see Experimental Protocols). c) Use a positive control cell line known to be sensitive to LLME (e.g., U-937 or THP-1). |
| 2. Suboptimal LLME Concentration or Incubation Time | The concentration of LLME may be too low, or the incubation time too short to induce cell death. Action: a) Perform a dose-response experiment with a wide range of LLME concentrations (e.g., 0.1 mM to 5 mM). b) Conduct a time-course experiment at a fixed, effective concentration to determine the optimal incubation period. |
| 3. Degraded LLME Compound | Improper storage or handling of the LLME hydrochloride powder or stock solutions can lead to degradation and loss of activity. Action: a) Purchase a new vial of LLME hydrochloride. b) Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO or sterile water). Store aliquots at -80°C to avoid repeated freeze-thaw cycles. |
| 4. Insensitive Cell Death Assay | The chosen method for detecting cell death may not be sensitive enough or appropriate for the type of cell death induced by LLME (apoptosis). Action: a) Use a combination of assays to assess cell death, such as Annexin V/Propidium Iodide (PI) staining by flow cytometry to detect apoptosis, and a cytotoxicity assay like LDH release to measure membrane integrity. b) Perform a caspase activity assay (e.g., Caspase-3/7) to confirm the induction of apoptosis. |
| 5. High Cell Seeding Density | Overly confluent cell cultures can sometimes exhibit altered sensitivity to cytotoxic agents. Action: Optimize the cell seeding density to ensure cells are in the exponential growth phase during the experiment. |
Problem 2: Inconsistent Results Between Experiments
| Potential Cause | Recommended Solution |
| 1. Variability in Cell Health and Passage Number | Cell characteristics can change with passage number, affecting their response to stimuli. Action: a) Use cells within a consistent and low passage number range for all experiments. b) Regularly monitor cell health and morphology. Ensure cells are healthy and free from contamination before starting an experiment. |
| 2. Inconsistent LLME Preparation | Variations in the preparation of LLME working solutions can lead to different final concentrations. Action: a) Prepare a large batch of stock solution, aliquot, and store at -80°C. b) Use calibrated pipettes and ensure thorough mixing when preparing dilutions. |
| 3. Pipetting Errors and Uneven Cell Seeding | Inaccurate pipetting or uneven distribution of cells in multi-well plates can lead to high variability between replicates. Action: a) Ensure the cell suspension is homogenous before and during plating. b) Use proper pipetting techniques to ensure accurate and consistent volumes. |
| 4. Edge Effects in Multi-Well Plates | Wells on the perimeter of a plate are prone to evaporation, which can affect cell growth and drug concentration. Action: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity. |
Data Presentation
Table 1: LLME-Induced Cell Death in Various Cell Lines
| Cell Line | Cell Type | LLME Concentration (mM) | Incubation Time (hours) | % Cell Death (Annexin V Positive) | Reference |
| U-937 | Human monocytic | 0.5 | 4 | ~80% | [5] |
| THP-1 | Human monocytic | 0.25 | 4 | ~70% | [5] |
| U-87-MG | Human glioblastoma | 1 | 18 | ~60% | [5] |
| HeLa | Human cervical cancer | 5 | 18 | ~50% | [5] |
| HEK293 | Human embryonic kidney | 3 | 24 | ~40% | [5] |
Experimental Protocols
General Protocol for LLME-Induced Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight (for adherent cells).
-
Compound Preparation: Prepare a stock solution of LLME hydrochloride in sterile DMSO or water. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of LLME. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 4, 18, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Viability/Death Assessment: Following incubation, assess cell viability or death using a preferred method:
-
MTT/XTT Assay: Measures metabolic activity.
-
LDH Release Assay: Measures membrane integrity.
-
Annexin V/PI Staining: Detects apoptosis via flow cytometry (see detailed protocol below).
-
Protocol for Apoptosis Detection by Annexin V/PI Staining
-
Cell Collection: After LLME treatment, collect both floating and adherent cells. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[5][6]
Protocol for Dipeptidyl Peptidase I (DPPI) Activity Assay in Cell Lysates
This protocol is adapted from a general method for measuring DPPI activity.[2]
-
Cell Lysate Preparation:
-
Harvest approximately 5 x 10⁶ cells and wash with cold PBS.
-
Lyse the cells in a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
In a 96-well plate, add a defined amount of cell lysate to each well.
-
Prepare a reaction buffer containing a fluorogenic DPPI substrate (e.g., Gly-Phe-β-naphthylamide).
-
Add the substrate to the wells to initiate the reaction.
-
-
Measurement:
-
Incubate the plate at 37°C.
-
Measure the fluorescence at appropriate excitation and emission wavelengths at different time points.
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis to determine DPPI activity. Express the activity relative to the total protein concentration in the lysate.
-
Signaling Pathways and Workflows
Caption: Mechanism of LLME-induced apoptosis.
Caption: Troubleshooting workflow for LLME experiments.
References
- 1. L-Leucyl-L-Leucine methyl ester (hydrochloride) | 6491-83-4 [chemicalbook.com]
- 2. Dipeptidyl peptidase I is required for the processing and activation of granzymes A and B in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a simple cell-based fluorescence assay for dipeptidyl peptidase 1 (DPP1) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Apoptosis Protocols | USF Health [health.usf.edu]
- 6. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-target Effects of LLOMe in Lymphocyte Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with L-leucyl-L-leucine methyl ester (LLOMe) in lymphocyte studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of LLOMe-induced cell death in lymphocytes?
A1: LLOMe is a lysosomotropic agent that passively enters lysosomes. Inside the acidic environment of the lysosome, the enzyme dipeptidyl peptidase I (DPPI), also known as Cathepsin C, converts LLOMe into a membranolytic polymer, (Leu-Leu)n-OMe.[1][2] This polymer disrupts the lysosomal membrane, leading to lysosomal membrane permeabilization (LMP).[3][4] The subsequent release of lysosomal contents, including cathepsins, into the cytosol triggers downstream cell death pathways, primarily apoptosis and pyroptosis.[5]
Q2: Is LLOMe selective for certain lymphocyte subsets?
A2: Yes, LLOMe selectively kills cytotoxic lymphocytes, such as cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, while helper T cells and B cells are functionally less affected at similar concentrations.[1][2] This selectivity is attributed to the higher levels of the enzyme dipeptidyl peptidase I (DPPI/Cathepsin C) in the lysosomes of cytotoxic lymphocytes, which is required to convert LLOMe into its toxic form.[1][2]
Q3: What are the known off-target effects of LLOMe?
A3: Beyond the intended lysosomal disruption, LLOMe can trigger several off-target effects, including:
-
NLRP3 Inflammasome Activation: The release of lysosomal contents, particularly cathepsin B, can activate the NLRP3 inflammasome, leading to the activation of caspase-1.[6]
-
Pyroptosis: Activated caspase-1 can cleave Gasdermin D, leading to pore formation in the plasma membrane and a lytic, pro-inflammatory form of cell death known as pyroptosis.
-
Apoptosis: Released cathepsins can initiate the intrinsic apoptotic pathway through cleavage of Bid and degradation of anti-apoptotic Bcl-2 family proteins.[7]
-
Mitochondrial Damage: Lysosomal damage can lead to downstream mitochondrial dysfunction.
-
Autophagy Induction: The cell may initiate autophagy (lysophagy) as a repair mechanism to clear damaged lysosomes.[8][9]
Q4: I am observing high levels of cell death in my control (non-cytotoxic) lymphocyte population. What could be the cause?
A4: This could be due to several factors:
-
LLOMe Concentration: The concentration of LLOMe may be too high, leading to generalized cytotoxicity. It is crucial to perform a dose-response curve to determine the optimal concentration for selective killing.
-
Incubation Time: Prolonged exposure to LLOMe can lead to off-target effects and death in less sensitive cell types.
-
Monocyte Contamination: In studies with peripheral blood mononuclear cells (PBMCs), monocytes are highly sensitive to LLOMe. Their death can release factors that indirectly affect other lymphocytes. Furthermore, monocytes can mediate the irreversible depletion of NK cells in the presence of LLOMe.[10]
Q5: How can I differentiate between apoptosis and pyroptosis in my LLOMe-treated lymphocytes?
A5: You can use a combination of assays:
-
Caspase Activation: Use specific inhibitors or activity assays to distinguish between caspase-3/7 activation (apoptosis) and caspase-1 activation (pyroptosis).
-
Plasma Membrane Integrity: Pyroptosis is characterized by a loss of plasma membrane integrity. This can be assessed using dyes like propidium (B1200493) iodide (PI) or LDH release assays. Apoptosis, in its early stages, maintains membrane integrity.
-
Cytokine Release: Pyroptosis is associated with the release of pro-inflammatory cytokines like IL-1β and IL-18, which are processed by caspase-1.
Troubleshooting Guides
Issue 1: Inconsistent or No Selective Killing of Cytotoxic Lymphocytes
| Possible Cause | Troubleshooting Step |
| Suboptimal LLOMe Concentration | Perform a dose-response experiment with a range of LLOMe concentrations (e.g., 0.1 mM to 2.5 mM) to determine the optimal concentration for your specific lymphocyte population and experimental conditions.[5][7] |
| Incorrect Incubation Time | Optimize the incubation time. Shorter incubation times (e.g., 30 minutes to 2 hours) are often sufficient for selective killing. |
| Cell Population Heterogeneity | If using PBMCs, consider enriching for specific lymphocyte subsets before LLOMe treatment to avoid confounding effects from other cell types like monocytes.[10] |
| Low DPPI/Cathepsin C Activity | Ensure that the target cytotoxic lymphocytes have sufficient DPPI activity. This can be a variable between donors or cell lines. |
Issue 2: High Background Cell Death in Control Samples
| Possible Cause | Troubleshooting Step |
| LLOMe Stock Degradation | Prepare fresh LLOMe solutions for each experiment. Store stock solutions in small aliquots at -20°C or -80°C.[11] |
| Harsh Cell Handling | Lymphocytes can be sensitive to mechanical stress. Handle cells gently during washing and centrifugation steps. |
| Contamination | Ensure cell cultures are free from microbial contamination, which can induce cell death. |
Quantitative Data Summary
Table 1: Concentration-Dependent Effects of LLOMe on Different Cell Types
| Cell Type | LLOMe Concentration | Observed Effect | Reference |
| Human Peripheral Blood Mononuclear Cells | > 1 mM | Irreversible loss of NK cell function. | [10] |
| Murine Macrophages | 2.5 mM | Loss of lysosome integrity and necrotic cell death. | [12] |
| U-937 (Monocytic Cell Line) | 0.5 mM | Caspase-dependent cell death. | [7] |
| THP-1 (Monocytic Cell Line) | 0.25 mM | Caspase-dependent cell death. | [7] |
| Human Fibroblasts | 1 mM | Lysosomal membrane integrity almost completely abolished within 5 minutes. | [13] |
Experimental Protocols
1. Assessment of Lysosomal Membrane Integrity using Acridine Orange
This protocol is adapted for real-time monitoring of LMP in a microplate reader.
Materials:
-
Acridine Orange (AO) stock solution (e.g., 1 mg/mL in water)
-
LLOMe
-
Lymphocyte cell suspension
-
Black, clear-bottom 96-well plates
-
Microplate reader with fluorescence detection (Excitation: 485 nm, Emission: 535 nm for green fluorescence)
Procedure:
-
Seed lymphocytes at an appropriate density in a 96-well plate.
-
Add Acridine Orange to a final concentration of 0.5 µg/mL.
-
Incubate for 15-30 minutes at 37°C in the dark to allow for lysosomal accumulation.
-
Wash the cells gently with pre-warmed PBS.
-
Add fresh culture medium.
-
Place the plate in the microplate reader and begin recording the baseline green fluorescence.
-
Inject LLOMe at the desired final concentration.
-
Continue to monitor the increase in green fluorescence in real-time. A rapid increase indicates LMP.[13]
2. Caspase-1 Activity Assay
This protocol describes the assessment of caspase-1 activation using a commercially available bioluminescent assay (e.g., Caspase-Glo® 1 Inflammasome Assay).
Materials:
-
Lymphocyte cell suspension
-
LLOMe
-
Caspase-Glo® 1 Reagent
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed lymphocytes in a white-walled 96-well plate.
-
Treat cells with LLOMe at the desired concentration and for the optimized incubation time. Include appropriate positive and negative controls.
-
Equilibrate the plate and the Caspase-Glo® 1 Reagent to room temperature.
-
Add an equal volume of Caspase-Glo® 1 Reagent to each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 1 hour to allow for cell lysis and signal generation.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of active caspase-1.[14][15]
-
To confirm specificity, parallel wells can be treated with a caspase-1 inhibitor (e.g., YVAD-CHO) prior to adding the reagent.[14]
Signaling Pathways and Experimental Workflows
Caption: LLOMe-induced signaling pathways in lymphocytes.
Caption: Experimental workflow for analyzing LLOMe off-target effects.
References
- 1. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPN does not release lysosomal Ca2+ but evokes Ca2+ release from the ER by increasing the cytosolic pH independently of cathepsin C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cathepsin-mediated Necrosis Controls the Adaptive Immune Response by Th2 (T helper type 2)-associated Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Technical Advance: caspase-1 activation and IL-1β release correlate with the degree of lysosome damage, as illustrated by a novel imaging method to quantify phagolysosome damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms Controlling Selective Elimination of Damaged Lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Modulation of human natural killer cell function by L-leucine methyl ester: monocyte-dependent depletion from human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monitoring and assessment of lysosomal membrane damage in cultured cells using the high-content imager - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. promega.com [promega.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LLOMe-Induced Lysosomal Rupture
Welcome to the technical support center for optimizing L-leucyl-L-leucine methyl ester (LLOMe)-induced lysosomal rupture. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in successfully designing and executing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for LLOMe?
A1: LLOMe is a lysosomotropic agent that readily enters cells and accumulates in the acidic environment of lysosomes.[1] Inside the lysosome, the enzyme Cathepsin C cleaves LLOMe, leading to the formation of a membranolytic polymer.[1][2] This polymer directly damages the lysosomal membrane, causing permeabilization and the release of lysosomal contents into the cytosol.[1][2]
Q2: How can I detect and quantify lysosomal rupture?
A2: Several methods can be used to assess lysosomal membrane permeabilization (LMP), each with different sensitivities and kinetics:
-
Galectin-3 Puncta Formation: This is a widely used and sensitive method.[2][3] Upon lysosomal rupture, galectins, such as Galectin-3 (Gal3), translocate from the cytosol to the damaged lysosome, where they bind to exposed glycans on the inner lysosomal membrane, forming visible puncta that can be quantified by microscopy.[2][3][4][5]
-
Loss of Lysosomal Acidity: Using pH-sensitive dyes like LysoTracker or Acridine Orange (AO) can indicate lysosomal rupture. A compromised membrane leads to the leakage of protons and loss of the acidic environment, resulting in a decreased fluorescent signal from these dyes. This is often an early indicator of damage.[1][6]
-
Release of Lysosomal Enzymes: The release of lysosomal hydrolases, such as cathepsins, into the cytosol can be measured by immunoblotting of cytosolic fractions or by immunocytochemistry.[1][7]
-
Fluorescent Dextran (B179266) Release: Cells can be pre-loaded with fluorescently labeled dextran, which accumulates in lysosomes. Upon membrane rupture, the dextran diffuses into the cytosol, changing the fluorescence pattern from punctate to diffuse.[7]
Q3: What is a typical concentration and incubation time for LLOMe treatment?
A3: There is no single optimal condition, as the effective concentration and incubation time are highly dependent on the cell type.[5][8] However, a general starting range is between 0.1 mM and 5 mM LLOMe for an incubation period of 15 minutes to 4 hours.[1][8] It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions that induce lysosomal rupture without causing excessive immediate cell death.[8][9]
Q4: What cellular processes are initiated by LLOMe-induced lysosomal damage?
A4: Lysosomal damage triggers several cellular quality control mechanisms. One key process is lysophagy , a selective form of autophagy where the damaged lysosomes are engulfed by autophagosomes and cleared.[3][5][10] Depending on the extent of the damage, lysosomal rupture can also initiate programmed cell death pathways, such as apoptosis.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable lysosomal rupture (e.g., no Galectin-3 puncta). | 1. Inactive LLOMe: LLOMe solution may have degraded. | 1. Prepare a fresh stock solution of LLOMe. A common stock is dissolved in water or ethanol (B145695) and should be stored at -20°C.[1][8] |
| 2. Suboptimal LLOMe concentration or incubation time: The dose or duration of treatment is too low for the specific cell type.[8] | 2. Perform a dose-response (e.g., 0.1, 0.5, 1, 2, 5 mM) and time-course (e.g., 30 min, 1h, 2h, 4h) experiment to find the optimal conditions. | |
| 3. Low Cathepsin C expression: The cell line may have low levels of Cathepsin C, the enzyme required to activate LLOMe. | 3. Confirm Cathepsin C expression in your cell line. If expression is low, consider using an alternative lysosomotropic agent. | |
| Excessive cell death and detachment immediately after LLOMe treatment. | 1. LLOMe concentration is too high or incubation is too long: This leads to massive lysosomal rupture and rapid necrotic cell death.[6][8] | 1. Reduce the LLOMe concentration and/or shorten the incubation time. Refer to your optimization experiments to find a balance between lysosomal rupture and cell viability. |
| 2. Harsh washing steps: Some cell lines become fragile and detach easily after LLOMe treatment.[8][9] | 2. Wash cells very gently. Add and aspirate media slowly and carefully against the side of the well or dish.[9] | |
| High background in Galectin-3 staining. | 1. Improper antibody dilution or blocking: This can lead to non-specific binding. | 1. Titrate the primary antibody to find the optimal dilution. Ensure adequate blocking (e.g., with BSA or serum) for a sufficient amount of time. |
| 2. Permeabilization issue: Inadequate or excessive permeabilization can affect staining quality. | 2. Optimize the concentration and incubation time for your permeabilization agent (e.g., digitonin (B1670571), Triton X-100). | |
| Inconsistent results between experiments. | 1. Variability in cell confluence: Cell density can affect their response to LLOMe. | 1. Ensure a consistent cell seeding density and aim for a similar confluence (e.g., 70-80%) at the time of the experiment.[9] |
| 2. Age of LLOMe stock solution: Even when stored correctly, the activity of the stock solution may decline over time. | 2. Use a freshly prepared or recently aliquoted stock of LLOMe for critical experiments. |
Data Presentation
The following table summarizes LLOMe treatment conditions from various studies to provide a starting point for experimental design. Note that the optimal conditions for your specific cell line and experimental goals must be determined empirically.
| Cell Type | LLOMe Concentration | Incubation Time | Observed Effect / Readout |
| Human Skin Fibroblasts | 0.5 - 10 mM | 1 - 6 h | Concentration-dependent increase in LDH release (cell death).[6] |
| Human Skin Fibroblasts | 1 mM | 0 - 24 h | Time-dependent increase in Caspase-3 activity (apoptosis).[6] |
| HeLa Cells | 1 mM | 30 min - several hours | Galectin-3 puncta detectable at 30 min and persist for hours.[4] |
| HeLa Cells | 1 mM | 2 h | Increased ATG13, ATG16L1, and LC3 puncta (autophagy induction).[4] |
| U2OS Cells | 2 mM | 1 h | Induction of LysoTracker signal loss.[11] |
| U2OS Cells | 4 mM | 1 h | Induction of DDX6 puncta (processing body formation).[11] |
| Human Fibroblasts (I1061T NPC1) | 2 mM | 1 h | Increased Galectin-3 puncta, which are cleared by 16-24h post-washout.[12] |
| Human Fibroblasts (I1061T NPC1) | 0.5 mM | 1 h | Increased LC3 puncta, which are cleared by 24h post-washout.[12] |
| Macrophages (BALB/c-derived) | 2.5 mM | 2 h | Loss of LysoTracker signal and increased Propidium Iodide uptake.[13] |
| J774 Macrophages | Dose-dependent | Not specified | Dose-dependent increase in cytosolic Cathepsin D.[10] |
Experimental Protocols & Visualizations
Key Experiment: Optimizing LLOMe Incubation Time via Galectin-3 Puncta Assay
This protocol outlines the steps to determine the optimal LLOMe concentration and incubation time for inducing lysosomal rupture, using the formation of Galectin-3 (Gal3) puncta as a readout.
Methodology:
-
Cell Seeding: Plate your cells of interest onto glass coverslips in a multi-well plate. Allow cells to adhere and grow to 70-80% confluency.[9]
-
LLOMe Treatment:
-
Prepare a range of LLOMe concentrations (e.g., 0.25 mM, 0.5 mM, 1 mM, 2 mM) in fresh, pre-warmed culture medium.
-
Aspirate the old medium from the cells and add the LLOMe-containing medium.
-
Incubate for different time points (e.g., 30 min, 1 hour, 2 hours) at 37°C. Include an untreated control.
-
-
Washout (Optional but Recommended): For recovery experiments, gently aspirate the LLOMe medium, wash the cells gently twice with pre-warmed medium, and then add fresh medium to allow for recovery for various time points (e.g., 1h, 4h, 10h).[9]
-
Fixation: Wash cells once with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[8][9]
-
Permeabilization & Blocking:
-
Wash the fixed cells twice with PBS.
-
Permeabilize the cells with a solution like 0.1% Triton X-100 or 50 µg/mL digitonin in PBS for 10-15 minutes.[8]
-
Wash twice with PBS and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.
-
-
Immunostaining:
-
Incubate with a primary antibody against Galectin-3 diluted in blocking buffer for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 40-60 minutes in the dark.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope.
-
Quantify the results by counting the number of cells with Gal3 puncta or the number of puncta per cell.
-
Below is a DOT script for a Graphviz diagram illustrating this experimental workflow.
Workflow for optimizing LLOMe treatment using Galectin-3 immunofluorescence.
Signaling Pathway: Lysosomal Damage Response
Upon LLOMe-induced lysosomal membrane permeabilization (LMP), a cascade of events is initiated to manage the cellular stress. This involves damage sensing, recruitment of repair machinery, and ultimately, the clearance of irreparably damaged lysosomes via lysophagy.
The following DOT script generates a diagram of this signaling pathway.
Signaling cascade initiated by LLOMe-induced lysosomal membrane permeabilization.
References
- 1. mdpi.com [mdpi.com]
- 2. Sensitive detection of lysosomal membrane permeabilization by lysosomal galectin puncta assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Galectin-3 coordinates a cellular system for lysosomal repair and removal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunofluorescence of Galectin-3 Puncta after lysosomal damage with LLoMe [protocols.io]
- 6. Restoration of lysosomal function after damage is accompanied by recycling of lysosomal membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for the functional quantification of lysosomal membrane permeabilization: a hallmark of lysosomal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. proteolysis.jp [proteolysis.jp]
- 9. Monitoring and assessment of lysosomal membrane damage in cultured cells using the high-content imager - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Autophagy sequesters damaged lysosomes to control lysosomal biogenesis and kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Preventing degradation of L-Leucyl-L-Leucine methyl ester hydrochloride in solution
Welcome to the technical support center for L-Leucyl-L-Leucine methyl ester hydrochloride (LLOMe). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of LLOMe in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: Proper storage is crucial to maintain the integrity of LLOMe. For long-term storage, the lyophilized powder should be kept at -20°C or -80°C in a tightly sealed container with a desiccant to minimize exposure to moisture.[1] When stored as a solid under these conditions, the compound can be stable for up to three years. For solutions, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles. Stock solutions can be stored at -80°C for up to a year.[1]
Q2: What are the primary degradation pathways for LLOMe in solution?
A2: LLOMe in solution is susceptible to two main degradation pathways:
-
Hydrolysis: The methyl ester bond can be hydrolyzed to yield L-Leucyl-L-Leucine and methanol. This reaction is catalyzed by both acidic and basic conditions.
-
Intramolecular Aminolysis (Cyclization): The free N-terminal amine can attack the ester carbonyl, leading to the formation of a cyclic dipeptide known as a diketopiperazine (cyclo(Leu-Leu)) and methanol. This cyclization is particularly favorable in neutral to slightly basic conditions.[2][3]
Q3: How does pH affect the stability of LLOMe in solution?
A3: The pH of the solution is a critical factor in the stability of LLOMe.
-
Acidic pH (below 5): Acid-catalyzed hydrolysis of the ester bond is the predominant degradation pathway.
-
Neutral to Slightly Basic pH (6-9): Intramolecular aminolysis leading to diketopiperazine formation becomes a significant degradation route.[2][3]
-
Basic pH (above 9): Base-catalyzed hydrolysis of the ester bond is accelerated.
To maximize stability, it is generally recommended to prepare and use LLOMe solutions in a slightly acidic buffer (pH 5-6).
Q4: Can I prepare a stock solution of LLOMe in water?
A4: While LLOMe is soluble in water, preparing stock solutions in unbuffered water is not recommended due to the potential for pH shifts that can accelerate degradation. It is preferable to use a sterile, slightly acidic buffer (pH 5-6) to prepare stock solutions.
Q5: What solvents are recommended for preparing LLOMe stock solutions?
A5: For applications where an organic solvent is permissible, dimethyl sulfoxide (B87167) (DMSO) can be used to prepare concentrated stock solutions. These stock solutions should then be diluted into the appropriate aqueous buffer for the experiment. When using DMSO, ensure it is anhydrous, as water content can promote hydrolysis.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in my experiment. | Degradation of LLOMe into inactive products (L-Leucyl-L-Leucine or cyclo(Leu-Leu)). | Prepare fresh LLOMe solutions for each experiment from a lyophilized powder stored at -20°C or below.Use a slightly acidic buffer (pH 5-6) for solution preparation and in the experimental medium if possible.Avoid prolonged storage of LLOMe solutions, even when frozen. |
| Inconsistent experimental results. | Partial degradation of LLOMe, leading to variable concentrations of the active compound. | Strictly control the age and storage conditions of your LLOMe solutions.Prepare a single, large batch of aliquots from a fresh stock solution to be used for a series of related experiments.Verify the concentration of your stock solution periodically using an analytical method like HPLC. |
| Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS). | Presence of degradation products such as L-Leucyl-L-Leucine and cyclo(Leu-Leu). | Refer to the experimental protocol below for HPLC analysis to identify potential degradation products based on their retention times.Optimize solution handling and storage to minimize degradation as outlined in the FAQs. |
| Precipitation in the stock solution upon thawing. | The solubility of LLOMe may be lower at colder temperatures, or degradation products may be less soluble. | Allow the solution to fully equilibrate to room temperature before use.Gently vortex the solution to ensure homogeneity.If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C or -80°C | Up to 3 years | Store in a desiccated, airtight container.[1] |
| In Solvent (e.g., DMSO, buffered aqueous solution) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1] |
| -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles.[1] |
Table 2: Factors Influencing the Degradation Rate of this compound in Solution
| Factor | Effect on Stability | Recommendation |
| pH | Highly influential. Acidic and basic conditions promote hydrolysis. Neutral to basic conditions promote cyclization. | Maintain solutions at a slightly acidic pH (5-6) for optimal stability. |
| Temperature | Higher temperatures accelerate both hydrolysis and cyclization. | Prepare and handle solutions at room temperature or on ice. For storage, use -20°C or -80°C. |
| Buffer Composition | Certain buffer components can catalyze hydrolysis. | Use non-nucleophilic buffers. Citrate or acetate (B1210297) buffers are generally suitable. |
| Presence of Enzymes | Esterases and proteases will rapidly hydrolyze LLOMe. | Use sterile, enzyme-free water and buffers. Handle solutions under aseptic conditions. |
| Repeated Freeze-Thaw Cycles | Can lead to the formation of ice crystals that may locally alter pH and concentration, accelerating degradation. | Prepare single-use aliquots of your stock solution. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water
-
Sterile 1 M HCl and 1 M NaOH
-
Sterile buffer (e.g., 0.1 M sodium acetate buffer)
-
Sterile, conical polypropylene (B1209903) tubes
-
-
Procedure:
-
Allow the vial of lyophilized LLOMe to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a sterile, slightly acidic buffer (pH 5.5) using sodium acetate.
-
Weigh the desired amount of LLOMe powder in a sterile tube.
-
Add the appropriate volume of the sterile buffer to achieve the desired stock concentration (e.g., 100 mM).
-
Gently vortex the tube until the powder is completely dissolved.
-
Create single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: HPLC Method for Assessing the Stability of this compound
-
Objective: To separate and quantify LLOMe and its primary degradation products, L-Leucyl-L-Leucine and cyclo(Leu-Leu).
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a solution of LLOMe at a known concentration (e.g., 1 mg/mL) in the buffer and under the conditions you wish to test (e.g., different pH values, temperatures).
-
At specified time points, take an aliquot of the solution and dilute it with Mobile Phase A to a suitable concentration for HPLC analysis.
-
Inject the diluted sample onto the HPLC system.
-
-
Data Analysis:
-
Identify the peaks corresponding to LLOMe and its degradation products based on the retention times of standards (if available) or by LC-MS analysis. Typically, the more polar L-Leucyl-L-Leucine will elute earlier than LLOMe, while the cyclic product may elute later.
-
Calculate the peak areas for each component at each time point.
-
Determine the percentage of remaining LLOMe and the formation of each degradation product over time to assess stability.
-
Visualizations
References
Technical Support Center: L-Leucyl-L-Leucine Methyl Ester Hydrochloride
Welcome to the technical support center for L-Leucyl-L-Leucine methyl ester hydrochloride (LLME-HCl). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of LLME-HCl in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (LLME-HCl)?
LLME-HCl is a lysosomotropic agent. It readily crosses the cell membrane and accumulates in the acidic environment of lysosomes. Inside the lysosome, the enzyme dipeptidyl peptidase I (DPPI), also known as cathepsin C, catalyzes the polymerization of LLME into a membranolytic product, (L-leucyl-L-leucine)n-methyl ester. This polymer disrupts the lysosomal membrane, leading to the release of lysosomal contents into the cytoplasm and subsequent cell death.[1][2]
Q2: Why am I seeing inconsistent cytotoxicity with LLME-HCl between different experiments?
Inconsistent results with LLME-HCl can arise from several factors:
-
Cell-Type Specificity: The cytotoxic effect of LLME-HCl is dependent on the intracellular concentration of the enzyme DPPI. Cells with high levels of DPPI, such as cytotoxic T lymphocytes (CTLs), natural killer (NK) cells, and monocytes, are highly susceptible.[1][3] In contrast, cells with low DPPI expression are more resistant.
-
Species-Specific Differences: The sensitivity of different cell types to LLME-HCl can vary between species. For instance, murine B cells have been shown to be sensitive to LLME-HCl, while human B cells are generally resistant.[4] It is crucial to validate the susceptibility of your specific cell model.
-
Reagent Quality and Storage: Improper storage of LLME-HCl can lead to degradation and loss of activity. Refer to the storage and handling guidelines for detailed instructions. Lot-to-lot variability in the purity and formulation of the compound can also contribute to inconsistent results.[5][6][7][8]
-
Experimental Conditions: Factors such as cell density, incubation time, and the presence of serum can all influence the efficacy of LLME-HCl.
Q3: Can LLME-HCl affect cell types other than cytotoxic lymphocytes?
Yes. While LLME-HCl is known for its selective toxicity towards cells with high DPPI activity, some studies have reported a more generalized toxicity towards various lymphocyte populations, not limited to cytotoxic cells.[9] This can lead to broader immunosuppressive effects than anticipated. It is therefore important to include appropriate controls to assess the impact of LLME-HCl on all cell populations of interest in your experimental system.
Troubleshooting Guides
Issue 1: Suboptimal or No Cytotoxicity Observed
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incorrect LLME-HCl Concentration | Optimize the concentration of LLME-HCl for your specific cell type and assay. Perform a dose-response curve to determine the optimal effective concentration. See Table 1 for suggested starting concentrations. |
| Inappropriate Incubation Time | The kinetics of LLME-HCl-induced cell death can vary. Optimize the incubation time by performing a time-course experiment (e.g., 1, 2, 4, 6 hours). |
| Low DPPI Activity in Target Cells | Confirm that your target cells express sufficient levels of DPPI. You can assess DPPI activity using a fluorogenic substrate or by western blot. If DPPI levels are low, LLME-HCl may not be the appropriate tool for depleting these cells. |
| Degraded LLME-HCl Reagent | Ensure that the LLME-HCl has been stored correctly. Prepare fresh stock solutions and use them promptly. Refer to the "Storage and Handling" section for more details. |
| Presence of Serum in the Medium | Serum components may interfere with the activity of LLME-HCl. Consider reducing the serum concentration or performing the experiment in a serum-free medium, if compatible with your cells.[10] |
| High Cell Density | High cell density can reduce the effective concentration of LLME-HCl per cell. Optimize cell seeding density to ensure uniform exposure to the compound. |
Issue 2: Excessive or Non-Specific Cell Death
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| LLME-HCl Concentration is Too High | Reduce the concentration of LLME-HCl. Perform a careful dose-response experiment to identify a concentration that is selectively toxic to your target cells while minimizing off-target effects. |
| Prolonged Incubation Time | Shorten the incubation period. Non-specific toxicity can increase with longer exposure times. |
| Generalized Lymphocyte Toxicity | Be aware that LLME-HCl can have broader effects on lymphocytes.[9] Use specific cell surface markers and flow cytometry to carefully analyze the viability of all cell populations in your culture. |
| Off-Target Effects | Consider the possibility of off-target effects unrelated to DPPI activity, especially at high concentrations. Include appropriate negative controls (e.g., cells with low DPPI expression) to assess non-specific toxicity. |
Experimental Protocols
Protocol 1: Depletion of Monocytes and NK Cells from Human PBMCs
This protocol is adapted from established methods for enriching lymphocyte populations.[11]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound (LLME-HCl)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the PBMCs twice with PBS.
-
Resuspend the cells at a concentration of 1-2 x 106 cells/mL in RPMI-1640 supplemented with 10% FBS.
-
Prepare a fresh stock solution of LLME-HCl in sterile PBS or culture medium. A common starting concentration for the stock solution is 10 mM.
-
Add LLME-HCl to the cell suspension to a final concentration of 2.5 mM.
-
Incubate the cells for 30-45 minutes at room temperature.
-
Wash the cells three times with a large volume of RPMI-1640 with 10% FBS to remove the LLME-HCl.
-
Resuspend the cells in the desired medium for downstream applications.
-
Assess the depletion efficiency by flow cytometry using markers for monocytes (e.g., CD14) and NK cells (e.g., CD16/CD56).
Protocol 2: Cytotoxicity Assay using MTT
This is a general protocol for assessing the cytotoxic effects of LLME-HCl. Optimization of cell number, LLME-HCl concentration, and incubation time is crucial.[12][13]
Materials:
-
Target cells
-
LLME-HCl
-
Complete culture medium
-
96-well culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of LLME-HCl in complete culture medium.
-
Remove the old medium and add 100 µL of the diluted LLME-HCl to the respective wells. Include vehicle controls (medium with the same solvent concentration used for LLME-HCl) and untreated controls.
-
Incubate the plate for the desired exposure time (e.g., 4, 12, 24 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Data Presentation
Table 1: Recommended Starting Concentrations of LLME-HCl for Different Applications
| Application | Cell Type | Recommended Starting Concentration | Incubation Time | Reference(s) |
| Monocyte/NK Cell Depletion | Human PBMCs | 2.5 mM | 30-45 min | [14] |
| Cytotoxicity Assay | Human NK Cells | 1-5 mM | 2-4 hours | [15] |
| Cytotoxicity Assay | Human CTLs | 1-5 mM | 2-4 hours | [1] |
| Cytotoxicity Assay | Murine Splenocytes | 0.25-1 mM | 4 hours | [4] |
Note: These are starting recommendations. Optimal conditions should be determined empirically for each experimental system.
Mandatory Visualizations
References
- 1. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Dipeptidyl peptidase I is enriched in granules of in vitro- and in vivo-activated cytotoxic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-type specificity of l-leucyl l-leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myadlm.org [myadlm.org]
- 7. Lot-to-lot variation and verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item - Lot-to-lot variation and verification - Singapore Institute of Technology - Figshare [irr.singaporetech.edu.sg]
- 9. L-leucyl-L-leucine methyl ester treatment of canine marrow and peripheral blood cells. Inhibition of proliferative responses with maintenance of the capacity for autologous marrow engraftment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Leucine Supplementation and Serum Withdrawal on Branched-Chain Amino Acid Pathway Gene and Protein Expression in Mouse Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reprocell.com [reprocell.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. The effect of leucyl-leucine methyl ester on proliferation and Ig secretion of EBV-transformed human B lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Measurement of Lysosomal Destabilization after LLOMe Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on measuring lysosomal destabilization following treatment with L-leucyl-L-leucine methyl ester (LLOMe). Here you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental hurdles, and step-by-step protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is LLOMe and how does it induce lysosomal destabilization?
L-leucyl-L-leucine methyl ester (LLOMe) is a lysosomotropic agent used to experimentally induce lysosomal membrane permeabilization (LMP).[1][2][3] Upon entering the lysosome, LLOMe is converted by the lysosomal cysteine protease Cathepsin C into a membranolytic polymer.[2][4] This polymer directly acts on the lysosomal membrane, causing its rupture and the release of lysosomal contents into the cytosol.[2][3]
Q2: What are the primary methods to measure LLOMe-induced lysosomal destabilization?
Several methods can be employed to assess lysosomal destabilization, each with its own advantages and limitations. The most common techniques include:
-
Galectin-3 Puncta Formation Assay: This highly sensitive method detects the translocation of the cytosolic protein galectin-3 to damaged lysosomes.[5][6][7]
-
Acridine Orange (AO) Staining: AO is a fluorescent dye that accumulates in acidic compartments like lysosomes. Upon lysosomal rupture, AO leaks into the cytosol, leading to a change in fluorescence.[8][9][10]
-
Cathepsin Release Assay: This method quantifies the activity of lysosomal proteases, such as cathepsins, that have been released into the cytosol following membrane damage.[11][12]
-
LysoTracker Staining: LysoTracker dyes are fluorescent probes that accumulate in acidic organelles. A decrease in LysoTracker fluorescence intensity can indicate a loss of the lysosomal pH gradient due to membrane permeabilization.[8][13][14]
Q3: Which method is the most sensitive for detecting lysosomal damage?
The galectin puncta assay is considered one of the most sensitive methods for detecting lysosomal membrane permeabilization.[5][6][7] It can detect individual leaky lysosomes before overt signs of cell death are apparent.[6][7]
Q4: Can cells survive LLOMe-induced lysosomal damage?
Yes, cells can survive limited lysosomal membrane permeabilization.[6] Cells possess repair mechanisms, such as the ESCRT (Endosomal Sorting Complexes Required for Transport) machinery, that can mend minor lysosomal membrane damage.[3][15] The fate of the cell—survival or death—depends on the extent of the damage.[15]
Experimental Workflows and Signaling Pathways
To visualize the mechanism of LLOMe action and the subsequent detection methods, refer to the following diagrams:
Caption: Mechanism of LLOMe-induced lysosomal destabilization.
Caption: Experimental workflows for detecting lysosomal destabilization.
Troubleshooting Guides
Galectin-3 Puncta Formation Assay
| Problem | Possible Cause | Solution |
| High background staining | - Insufficient washing- Antibody concentration too high- Inadequate blocking | - Increase the number and duration of wash steps.- Titrate the primary and secondary antibodies to determine the optimal concentration.- Increase the blocking time or try a different blocking agent (e.g., 5% BSA or donkey serum). |
| No or weak Galectin-3 puncta signal | - LLOMe treatment ineffective- Cells do not express sufficient Galectin-3- Fixation/permeabilization issue | - Verify LLOMe activity and optimize concentration and incubation time.[16]- Check Galectin-3 expression levels in your cell line via Western blot or qPCR. Consider overexpressing a fluorescently tagged Galectin-3.[6]- Optimize fixation (e.g., 4% PFA) and permeabilization (e.g., 0.1% Triton X-100 or saponin) conditions. |
| Difficulty distinguishing puncta from diffuse signal | - Suboptimal imaging conditions | - Use a high-resolution confocal microscope.- Optimize image acquisition settings (e.g., laser power, exposure time) to maximize signal-to-noise ratio. |
Acridine Orange Staining
| Problem | Possible Cause | Solution |
| Rapid photobleaching or phototoxicity | - Excessive light exposure | - Minimize light exposure during imaging.[17]- Use the lowest possible laser power and a sensitive detector.- Acquire images quickly. |
| Inconsistent staining between samples | - Variation in cell density or dye concentration | - Ensure consistent cell seeding density.- Prepare fresh Acridine Orange solution for each experiment and apply a consistent concentration.[18] |
| Difficulty quantifying fluorescence changes | - Subjective analysis | - Use image analysis software to quantify the red and green fluorescence intensity per cell.- For a more quantitative approach, use flow cytometry to measure the shift in fluorescence.[10] |
Cathepsin Release Assay
| Problem | Possible Cause | Solution |
| High background cathepsin activity in control samples | - Accidental lysis of lysosomes during cytosolic extraction | - Optimize the concentration of the digitonin (B1670571) used for selective plasma membrane permeabilization. Perform a titration to find the concentration that lyses the plasma membrane without affecting lysosomes.[19]- Keep samples on ice throughout the extraction procedure. |
| Low signal of released cathepsin | - LLOMe treatment not potent enough- Short half-life of cathepsins in the cytosol | - Increase the concentration of LLOMe or the incubation time.- Perform the assay at earlier time points after LLOMe treatment. Consider measuring the activity of a more stable lysosomal enzyme.[19] |
Detailed Experimental Protocols
Protocol 1: Galectin-3 Puncta Formation Assay (Immunofluorescence)
-
Cell Culture: Plate cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
LLOMe Treatment: Treat cells with the desired concentration of LLOMe (e.g., 0.5-1 mM) for 1-2 hours.[16] Include an untreated control.
-
Fixation: Gently wash the cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies against Galectin-3 and a lysosomal marker (e.g., LAMP1) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash three times with PBS, mount the coverslips on microscope slides with a mounting medium containing DAPI, and image using a fluorescence or confocal microscope.
-
Analysis: Quantify the number and intensity of Galectin-3 puncta that co-localize with the lysosomal marker.
Protocol 2: Acridine Orange Staining for Lysosomal Integrity
-
Cell Culture: Plate cells in a glass-bottom dish suitable for live-cell imaging.
-
Staining: Incubate cells with 1-5 µg/mL Acridine Orange in serum-free medium for 15-30 minutes at 37°C.[17][18]
-
Washing: Gently wash the cells twice with pre-warmed PBS or complete medium.
-
LLOMe Treatment: Add LLOMe-containing medium to the cells.
-
Imaging: Immediately begin imaging the cells using a fluorescence microscope equipped with filters for both green (emission ~530 nm) and red (emission ~650 nm) fluorescence.[17]
-
Analysis: Observe the shift from red punctate lysosomal staining to diffuse green cytosolic and nuclear staining over time. Quantify the change in red and green fluorescence intensity.
Protocol 3: Cathepsin B Release Assay (Fluorometric)
-
Cell Culture: Plate cells in a 96-well plate.
-
LLOMe Treatment: Treat cells with LLOMe as required.
-
Cytosolic Extraction:
-
Wash cells with cold PBS.
-
Add a buffer containing a low concentration of digitonin (e.g., 25-50 µg/mL, requires optimization) to selectively permeabilize the plasma membrane. Incubate on ice for 5-10 minutes.
-
Centrifuge the plate at a low speed and carefully collect the supernatant (cytosolic fraction).
-
-
Total Cell Lysate: To the remaining cells in the well, add a lysis buffer containing a strong detergent (e.g., Triton X-100) to obtain the total cell lysate.
-
Enzyme Activity Measurement:
-
In a black 96-well plate, add the cytosolic fraction or total cell lysate.
-
Add a reaction buffer containing a fluorogenic cathepsin B substrate (e.g., Z-RR-AMC).
-
Incubate at 37°C and measure the increase in fluorescence over time using a plate reader.
-
-
Analysis: Calculate the percentage of cathepsin B release by dividing the activity in the cytosolic fraction by the total cathepsin B activity.
Quantitative Data Summary
| Assay | Parameter | Typical Concentration/Time | Reference |
| LLOMe Treatment | Concentration | 0.1 - 5 mM | [20] |
| Incubation Time | 30 minutes - 2 hours | [21][22] | |
| Acridine Orange Staining | Dye Concentration | 1 - 5 µg/mL | [17][18] |
| Staining Time | 15 - 30 minutes | [17][18] | |
| LysoTracker Staining | Dye Concentration | 50 - 100 nM | [23] |
| Staining Time | 15 - 30 minutes | [23] | |
| Cathepsin Release Assay | Digitonin Concentration | 15 - 50 µg/mL (cell-type dependent) | [19] |
References
- 1. Mechanisms Controlling Selective Elimination of Damaged Lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.biologists.com [journals.biologists.com]
- 4. researchgate.net [researchgate.net]
- 5. Methods to Detect Loss of Lysosomal Membrane Integrity | Springer Nature Experiments [experiments.springernature.com]
- 6. Sensitive detection of lysosomal membrane permeabilization by lysosomal galectin puncta assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive detection of lysosomal membrane permeabilization by lysosomal galectin puncta assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitoring Autophagy in Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for the functional quantification of lysosomal membrane permeabilization: a hallmark of lysosomal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. LysoTracker staining to aid in monitoring autophagy in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Progressive lysosomal membrane permeabilization induced by iron oxide nanoparticles drives hepatic cell autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Restoration of lysosomal function after damage is accompanied by recycling of lysosomal membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Monitoring and assessment of lysosomal membrane damage in cultured cells using the high-content imager - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. biomol.com [biomol.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. LysoTracker | AAT Bioquest [aatbio.com]
Technical Support Center: Cell Viability Assays for LLOMe Treatment
Welcome to the technical support center for researchers utilizing L-leucyl-L-leucine methyl ester (LLOMe) in their experiments. This resource provides guidance on selecting and troubleshooting compatible cell viability assays, ensuring accurate and reliable data in the context of LLOMe-induced lysosomal damage.
Frequently Asked Questions (FAQs)
Q1: Why are standard metabolic assays like MTT or WST-1 not recommended for assessing cell viability after LLOMe treatment?
A1: Assays like MTT, MTS, and WST-1 rely on the metabolic activity of cells, specifically the reduction of a tetrazolium salt into a colored formazan (B1609692) product by mitochondrial dehydrogenases. LLOMe induces severe lysosomal membrane permeabilization (LMP), which can lead to mitochondrial dysfunction and altered metabolic states that do not necessarily correlate with cell death.[1][2][3] This can result in an over- or underestimation of cell viability. Therefore, assays that directly measure plasma membrane integrity or markers of apoptosis are recommended for more accurate results.
Q2: What is the mechanism of LLOMe-induced cell death?
A2: LLOMe is a lysosomotropic agent that freely enters cells and accumulates in lysosomes. Inside the acidic environment of the lysosome, it is converted by the enzyme Cathepsin C into a membranolytic polymer, (Leu-Leu)n-OMe.[4] This polymer disrupts the lysosomal membrane, leading to lysosomal membrane permeabilization (LMP). The leakage of lysosomal contents, including cathepsins, into the cytosol can trigger various cell death pathways, primarily caspase-dependent apoptosis.[4][5] In some cell types, particularly myeloid cells, LLOMe can also activate the NLRP3 inflammasome, leading to pyroptosis.[4]
Q3: Can I use lysosomotropic dyes like LysoTracker or Acridine Orange to assess lysosomal health as a proxy for cell viability after LLOMe treatment?
A3: No, this is not advisable. Lysosomotropic dyes accumulate in intact, acidic lysosomes. Since LLOMe's primary mechanism of action is to disrupt lysosomal membrane integrity and dissipate the proton gradient, the use of these dyes will show a loss of signal even in cells that may still be viable.[6] This would lead to a false-positive indication of cell death.
Recommended Cell Viability Assays
For accurate assessment of cell viability following LLOMe treatment, it is crucial to use assays that are not dependent on lysosomal integrity or cellular metabolism. The following assays are recommended:
-
Lactate (B86563) Dehydrogenase (LDH) Release Assay: Measures the release of the cytosolic enzyme LDH into the culture supernatant upon loss of plasma membrane integrity, a hallmark of late apoptosis and necrosis.
-
Propidium (B1200493) Iodide (PI) Exclusion Assay: PI is a fluorescent nuclear stain that is impermeant to live cells with intact plasma membranes. It is commonly used in flow cytometry or fluorescence microscopy to identify dead cells.
-
Annexin V/PI Apoptosis Assay: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains cells with compromised membrane integrity.[7][8]
Quantitative Data Summary
The following tables summarize representative quantitative data from studies using LLOMe, providing a comparison of different assays and conditions.
Table 1: Comparison of Cell Death Percentages in Different Cell Lines Treated with LLOMe, Assessed by Annexin V/PI Staining.
| Cell Line | LLOMe Concentration (mM) | Incubation Time (hours) | % Annexin V Positive and/or PI Positive Cells (Mean ± SD) |
| U-937 | 0.5 | 4 | 85 ± 5 |
| THP-1 | 0.25 | 4 | 70 ± 8 |
| U-87-MG | 1 | 18 | 60 ± 7 |
| HeLa | 5 | 18 | 75 ± 6 |
| HEK293 | 3 | 24 | 50 ± 9 |
Data adapted from a study on the characterization of LLOMe-induced apoptosis[5].
Table 2: Time-Course of LLOMe-Induced Cell Death in Human Fibroblasts.
| Assay | 1 hour | 6 hours | 8 hours |
| LDH Release (% of Max) | ~10% | ~40% | Not Reported |
| Annexin V/PI (% Apoptotic/Necrotic) | Not Reported | ~45% | Not Reported |
| Caspase-3 Like Activity (Fold Change) | Not Reported | Not Reported | ~3.5 |
Data synthesized from a study on lysosomal function after LLOMe-induced damage[4].
Experimental Protocols & Troubleshooting
Lactate Dehydrogenase (LDH) Release Assay
Principle: This colorimetric assay quantifies the activity of LDH, a stable cytosolic enzyme, released into the cell culture medium from cells with damaged plasma membranes.
Detailed Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of LLOMe and controls. Include wells for three essential controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before supernatant collection.
-
Culture medium background: Medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes to pellet the cells.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH reaction mix (containing diaphorase, NAD+, and a tetrazolium salt like INT) to each well.[9][10]
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Measurement: Stop the reaction by adding 50 µL of a stop solution (e.g., 1M acetic acid). Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental - Spontaneous) / (Maximum - Spontaneous)] * 100
Troubleshooting Guide:
| Issue | Potential Cause | Solution |
| High background in medium-only control | Serum in the culture medium contains LDH. | Use serum-free medium during the LLOMe treatment and assay period. Alternatively, reduce the serum concentration to 1-5%.[11][12] |
| High spontaneous release in untreated wells | Cell density is too high, leading to cell death. Overly vigorous pipetting during cell plating. | Optimize cell seeding density. Handle cells gently during plating and media changes.[11] |
| Low signal in maximum release control | Incomplete cell lysis. Low cell number. | Ensure the lysis buffer is at the correct concentration and incubation time is sufficient. Optimize the initial cell seeding density.[11] |
| Variability between replicates | Inconsistent cell seeding or pipetting errors. | Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes and be precise with all additions. |
Propidium Iodide (PI) Exclusion Assay (Flow Cytometry)
Principle: PI is a fluorescent dye that binds to DNA but cannot cross the membrane of live cells. It is used to identify and quantify dead cells with compromised membrane integrity.
Detailed Methodology:
-
Cell Preparation: Following LLOMe treatment, harvest both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin-binding buffer or PBS at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5-10 µL of PI staining solution (typically 10 µg/mL) to the cell suspension just prior to analysis. Do not wash the cells after adding PI.[13]
-
Incubation: Incubate for 5-15 minutes on ice or at room temperature, protected from light.[13]
-
Analysis: Analyze the cells by flow cytometry immediately. Detect PI fluorescence in the appropriate channel (e.g., FL-2 or FL-3).
Troubleshooting Guide:
| Issue | Potential Cause | Solution |
| High background fluorescence in live cells | RNase was not used, and PI is binding to RNA. | Although less common for simple viability, if performing cell cycle analysis concurrently, pre-treat fixed and permeabilized cells with RNase A to degrade RNA.[14] For viability alone on non-fixed cells, ensure proper gating. |
| Weak PI signal in dead cells | PI concentration is too low or incubation time is too short. | Titrate the PI concentration and optimize the incubation time for your cell type. |
| Cell clumps | Incomplete dissociation of adherent cells or cell aggregation. | Filter the cell suspension through a 40 µm mesh filter before analysis.[15] Add EDTA to the wash buffer. |
| Inconsistent staining | Variable cell numbers or staining conditions. | Standardize the cell concentration and staining volumes/times for all samples. |
Annexin V/PI Apoptosis Assay
Principle: This assay differentiates between different stages of cell death. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells. PI is used to identify late apoptotic and necrotic cells with permeable membranes.[8]
Detailed Methodology:
-
Cell Preparation: Harvest cells as described for the PI exclusion assay. Wash twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]
-
Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Troubleshooting Guide:
| Issue | Potential Cause | Solution |
| High percentage of Annexin V positive cells in negative control | Mechanical stress during cell harvesting. | Handle cells gently. Use a cell scraper for adherent cells instead of trypsin if possible, or use a gentle trypsinization protocol. |
| PI positivity in early apoptotic population | Incubation with staining reagents was too long. | Reduce the incubation time or analyze the samples immediately after staining. |
| Weak Annexin V signal | Insufficient calcium in the binding buffer. | Ensure the 1X Annexin-binding buffer is prepared correctly and contains adequate CaCl2. |
| False positives with PI staining | PI staining of cytoplasmic RNA in large cells. | For problematic cell lines, a modified protocol that includes an RNase A treatment step after cell fixing may be necessary.[17] |
Visualizations
Experimental Workflow for Assessing Cell Viability after LLOMe Treatment
Caption: Workflow for cell viability assessment post-LLOMe treatment.
Signaling Pathway of LLOMe-Induced Cell Death
Caption: LLOMe-induced cell death signaling pathways.
References
- 1. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. Restoration of lysosomal function after damage is accompanied by recycling of lysosomal membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biologi.ub.ac.id [biologi.ub.ac.id]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. A stable propidium iodide staining procedure for flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 16. kumc.edu [kumc.edu]
- 17. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Non-specific Toxicity of L-leucyl-L-leucine Methyl Ester (LLME) on Lymphocytes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-leucyl-L-leucine methyl ester (LLME) and its effects on lymphocytes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of L-leucyl-L-leucine methyl ester (LLME) toxicity in lymphocytes?
A1: The toxicity of LLME is primarily mediated by the lysosomal thiol protease, dipeptidyl peptidase I (DPPI), which is highly expressed in cytotoxic lymphocytes.[1][2] LLME is taken up by lymphocytes through a specific dipeptide transport system.[3] Inside the lysosomes, DPPI metabolizes LLME into membranolytic polymers of (Leu-Leu)n-OMe (where n ≥ 3).[1][2] These metabolites disrupt the lysosomal membrane, leading to cell death.
Q2: Is LLME toxic to all lymphocytes equally?
A2: No, LLME exhibits selective toxicity, though it is broader than initially understood. It is most toxic to cytotoxic lymphocytes, including Natural Killer (NK) cells and cytotoxic T lymphocytes (CTLs, typically CD8+).[1][4][5] Helper T cells (CD4+) and B cells are more resistant to its effects.[1][2] Monocytes and macrophages are also sensitive to LLME, but generally at higher concentrations than NK cells.[4][5] However, some studies indicate that LLME can have a generalized toxic effect on most lymphocyte functions, including the proliferation of both T and B cells in response to mitogens.[6][7]
Q3: Can LLME be used to specifically deplete cytotoxic lymphocytes in a mixed cell population?
A3: Yes, LLME has been used experimentally for this purpose, for instance, in preventing graft-versus-host disease (GVHD) by depleting donor cytotoxic T cells.[8] However, due to its broader effects on other lymphocyte functions, it is crucial to carefully titrate the concentration and duration of exposure to achieve the desired selective depletion while minimizing off-target effects.
Q4: What are some common applications of LLME in research?
A4: Common applications include:
-
In vitro and in vivo depletion of cytotoxic lymphocytes (NK cells and CTLs) to study their role in immune responses.[6][7]
-
Prevention of graft-versus-host disease (GVHD) in preclinical models of allogeneic hematopoietic stem cell transplantation.[8]
-
Studying lysosomal cell death pathways.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no lymphocyte depletion after LLME treatment. | 1. Suboptimal LLME concentration: The effective concentration can vary between cell types and experimental conditions. 2. Incorrect incubation time: Insufficient exposure will result in incomplete depletion. 3. Degraded LLME: LLME solutions may not be stable over long-term storage. 4. Low DPPI expression: The target cell population may have naturally low levels of dipeptidyl peptidase I (DPPI). | 1. Perform a dose-response curve to determine the optimal LLME concentration for your specific cell type and application. 2. Optimize the incubation time. A typical starting point is 30-60 minutes at room temperature. 3. Prepare fresh LLME solutions for each experiment. 4. Verify the expression of DPPI in your target cells if possible. Consider that different lymphocyte subsets have varying levels of DPPI.[1] |
| High toxicity observed in supposedly resistant lymphocyte subsets (e.g., CD4+ T cells). | 1. Excessively high LLME concentration: High concentrations can lead to non-specific toxicity in a wider range of cells.[6][7] 2. Prolonged incubation time: Extended exposure can increase off-target effects. | 1. Reduce the concentration of LLME used. Refer to your dose-response curve. 2. Decrease the incubation time. |
| Variability in results between experiments. | 1. Inconsistent cell density: The ratio of LLME to cells can affect the outcome. 2. Differences in cell population composition: The proportion of sensitive (e.g., CD8+, NK) to resistant (e.g., CD4+, B) cells can vary between donors or cultures. 3. Serum in the medium: Serum components might interfere with LLME activity. | 1. Standardize the cell density for all experiments. 2. Characterize the lymphocyte subsets in your starting population using flow cytometry. 3. Perform LLME treatment in serum-free media if possible, or ensure consistent serum concentration across experiments. |
| Difficulty obtaining a cell pellet after LLME treatment and centrifugation. | Extensive cell lysis: High levels of cell death can result in a significant amount of cell debris that may not pellet efficiently. | This is an expected outcome of successful LLME-mediated cytotoxicity. Consider this when planning downstream applications that require intact cells. |
Quantitative Data
Table 1: Depletion of T Lymphocyte Subsets Following LLME Treatment of Donor Lymphocyte Infusions
| T Cell Subset | Mean Depletion (%) | Range of Depletion (%) |
| CD3+/CD8+ | 60.9 | 35.1 - 81.9 |
| CD3+/CD4+ | 27.5 | 0 - 53 |
| Data from a study on the ex vivo treatment of donor lymphocyte infusions with LLME.[8] |
Experimental Protocols
Protocol 1: General Assessment of LLME-Mediated Lymphocyte Cytotoxicity
Objective: To determine the cytotoxic effect of LLME on a mixed population of peripheral blood mononuclear cells (PBMCs).
Materials:
-
Isolated PBMCs
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
L-leucyl-L-leucine methyl ester (LLME)
-
Phosphate Buffered Saline (PBS)
-
Viability dye (e.g., Trypan Blue, Propidium Iodide)
-
Flow cytometer (optional, for immunophenotyping)
-
Antibodies for lymphocyte subset identification (e.g., anti-CD3, -CD4, -CD8, -CD19, -CD56)
Methodology:
-
Cell Preparation:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells twice with PBS and resuspend in RPMI-1640 medium.
-
Adjust the cell concentration to 1 x 10^6 cells/mL in RPMI-1640.
-
-
LLME Treatment:
-
Prepare a stock solution of LLME in PBS or medium. A common starting concentration for the stock is 10 mM.
-
In a 96-well plate or microcentrifuge tubes, add the PBMC suspension.
-
Add LLME to achieve a range of final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM, 250 µM). Include an untreated control.
-
Incubate at room temperature for 30-60 minutes.
-
-
Washing:
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Carefully aspirate the supernatant containing LLME.
-
Resuspend the cell pellet in fresh RPMI-1640 with 10% FBS.
-
Wash the cells two more times to remove residual LLME.
-
-
Viability Assessment:
-
Trypan Blue Exclusion: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue. Count viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Flow Cytometry: Stain the cells with a viability dye (e.g., Propidium Iodide, 7-AAD) and antibodies against lymphocyte markers (CD3, CD4, CD8, CD19, CD56). Analyze the percentage of viable cells within each lymphocyte subset.
-
Visualizations
Signaling and Experimental Pathways
References
- 1. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. academic.oup.com [academic.oup.com]
- 5. The immunosuppressive activity of L-leucyl-L-leucine methyl ester: selective ablation of cytotoxic lymphocytes and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Generalized toxicity of L-leucyl-leucine-methyl ester for lymphocyte functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Generalized toxicity of L-leucyl-leucine-methyl ester for lymphocyte functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. T cell repertoire complexity is conserved after LLME treatment of donor lymphocyte infusions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-Leucyl-L-Leucine Methyl Ester Hydrochloride (LLME)
Welcome to the technical support center for L-Leucyl-L-Leucine methyl ester hydrochloride (LLME). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of LLME in experimental settings. Here you will find answers to frequently asked questions and troubleshooting guides to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (LLME)?
A1: L-Leucyl-L-Leucine methyl ester (LLME) is a lysosomotropic agent that selectively induces apoptosis in cells expressing the lysosomal thiol protease, dipeptidyl peptidase I (DPPI), also known as Cathepsin C.[1][2][3][4] Upon entering the cell, LLME accumulates in the lysosomes. Inside the acidic environment of the lysosome, DPPI catalyzes the polymerization of LLME into a membranolytic product.[1][2][3][4] This polymer disrupts the lysosomal membrane, leading to the release of lysosomal contents into the cytoplasm and subsequent cell death.[5][6]
Q2: Which cell types are sensitive to LLME?
A2: The cytotoxic effect of LLME is dependent on the expression of dipeptidyl peptidase I (DPPI).[1][2][3][4] Therefore, cell types with high levels of DPPI are highly sensitive to LLME. These include cytotoxic T lymphocytes (CTLs), natural killer (NK) cells, monocytes, and macrophages.[7] In contrast, cells with low or no DPPI expression, such as many non-hematopoietic cell lines and certain lymphocyte subsets, are generally resistant to LLME-induced cytotoxicity.
Q3: What is the recommended solvent and storage condition for LLME?
A3: this compound is soluble in aqueous solutions. For experimental use, it can be dissolved in sterile phosphate-buffered saline (PBS) or cell culture medium. It is recommended to prepare solutions fresh for each experiment. For long-term storage, the solid form of LLME hydrochloride should be stored at 2-8°C.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during experiments with LLME.
Guide 1: Low or No Cytotoxicity Observed
Problem: You are not observing the expected level of cell death in your target cell population after treatment with LLME.
dot
Caption: Troubleshooting workflow for low LLME-induced cytotoxicity.
Guide 2: High Background Cytotoxicity in Control Group
Problem: You are observing a high level of cell death in your untreated or vehicle-treated control group.
dot
Caption: Troubleshooting workflow for high background cytotoxicity.
Data on Factors Affecting LLME Efficacy
The efficacy of LLME is influenced by several experimental parameters. The following tables summarize key quantitative data to help optimize your experimental design.
| Factor | Parameter | Recommended Range/Value | Notes |
| Concentration | Effective Concentration | 0.1 - 2.5 mM | The optimal concentration is cell-type dependent and should be determined empirically through a dose-response experiment. |
| Incubation Time | Duration of Treatment | 1 - 24 hours | The kinetics of cell death can vary. A time-course experiment is recommended to determine the optimal endpoint. |
| pH | Lysosomal pH | ~4.5 - 5.0 | The acidic environment of the lysosome is crucial for the activity of DPPI, the enzyme that activates LLME.[8][9] |
| Temperature | Incubation Temperature | 37°C | Standard cell culture conditions are generally optimal. The enzymatic activity of DPPI is temperature-dependent.[10][11] |
| Cell Density | Seeding Density | Varies by cell type | High cell density can sometimes reduce the apparent cytotoxicity of a compound. It is important to maintain consistency in seeding density across experiments. |
| Cell Passage Number | Subculture Number | Low passage number is recommended | Cell characteristics, including enzyme expression, can change with high passage numbers, potentially affecting sensitivity to LLME.[12][13][14][15][16] |
| Serum Concentration | Percentage in Media | 5-10% | Serum components can sometimes interact with experimental compounds.[1][10][17] If inconsistent results are observed, testing in serum-free or reduced-serum media for the duration of the LLME treatment may be considered. |
Experimental Protocols
Protocol 1: General LLME Cytotoxicity Assay
This protocol provides a general workflow for assessing the cytotoxic effects of LLME on a target cell population.
dot
Caption: General experimental workflow for an LLME cytotoxicity assay.
Methodology:
-
Cell Preparation:
-
Culture target cells under standard conditions to ensure they are in the logarithmic growth phase.
-
Harvest cells and perform a cell count and viability assessment (e.g., using Trypan Blue).
-
Resuspend the cells in the appropriate culture medium at the desired concentration.
-
-
LLME Solution Preparation:
-
Prepare a stock solution of LLME hydrochloride in sterile PBS or culture medium.
-
Perform serial dilutions of the stock solution to obtain the desired final concentrations for the experiment. It is recommended to prepare these solutions fresh.
-
-
Cell Seeding:
-
Seed the target cells into a 96-well plate at a predetermined optimal density.
-
Include appropriate controls: untreated cells (medium only) and vehicle-treated cells (if a solvent other than the medium is used for the final dilution of LLME).
-
-
LLME Treatment:
-
Add the prepared LLME solutions to the respective wells.
-
Ensure thorough but gentle mixing.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for the predetermined duration.
-
-
Viability Assessment:
-
At the end of the incubation period, assess cell viability using a suitable method. Propidium (B1200493) iodide (PI) or 7-aminoactinomycin D (7-AAD) staining followed by flow cytometry is a common and reliable method.[5][14][18][19][20][21] These dyes are excluded by live cells with intact membranes but can enter and stain the DNA of dead or dying cells.
-
PI/7-AAD Staining Protocol:
-
Gently resuspend the cells in the wells.
-
Transfer the cell suspension to flow cytometry tubes.
-
Add PI or 7-AAD solution to each tube according to the manufacturer's instructions.
-
Incubate for 5-15 minutes at room temperature, protected from light.
-
Do not wash the cells after adding the dye.
-
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer.
-
Gate on the cell population of interest and quantify the percentage of PI- or 7-AAD-positive cells (dead cells).
-
Calculate the percentage of specific cytotoxicity for each LLME concentration.
-
Protocol 2: Lysosomal Membrane Permeabilization (LMP) Assay
This protocol can be used to specifically assess the disruption of the lysosomal membrane, which is the direct mechanism of LLME action.
dot
Caption: Workflow for assessing lysosomal membrane permeabilization.
Methodology:
-
Cell Preparation and Staining:
-
Seed cells on a suitable imaging plate or slide.
-
Load the cells with a lysosomotropic fluorescent dye, such as Acridine Orange (AO). AO accumulates in acidic compartments like lysosomes and fluoresces red.
-
Wash the cells to remove any excess, unbound dye.
-
-
LLME Treatment:
-
Treat the cells with the desired concentrations of LLME.
-
-
Imaging:
-
At various time points after LLME addition, acquire fluorescence images using a fluorescence microscope.
-
In healthy cells, you will observe punctate red fluorescence corresponding to intact lysosomes.
-
Upon LLME-induced lysosomal membrane permeabilization, the red fluorescence will leak into the cytoplasm, resulting in a diffuse cytosolic signal.
-
-
Analysis:
-
Quantify the change from punctate to diffuse fluorescence to determine the extent of lysosomal membrane permeabilization.
-
This technical support center provides a foundation for working with this compound. For further assistance, please consult the cited literature or contact your reagent supplier.
References
- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 2. The first dipeptidyl peptidase III from a thermophile: Structural basis for thermal stability and reduced activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. Lysosomal LAMP proteins regulate lysosomal pH by direct inhibition of the TMEM175 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The action of leucyl-leucine methyl ester on cytotoxic lymphocytes requires uptake by a novel dipeptide-specific facilitated transport system and dipeptidyl peptidase I-mediated conversion to membranolytic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ups and downs of lysosomal pH: conflicting roles of LAMP proteins? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Relationship between medium pH and that of the lysosomal matrix as studied by two independent methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serum Protects Cells and Increases Intracellular Delivery of Molecules by Nanoparticle-Mediated Photoporation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. L-Leucine methyl ester hydrochloride, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 12. Quantitative profiling pH heterogeneity of acidic endolysosomal compartments using fluorescence lifetime imaging microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effects of serum on the toxicity of manufactured nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Use of propidium iodide staining and flow cytometry to measure anti-mediated cytotoxicity: resolution of complement-sensitive and resistant target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Towards characterization of cell culture conditions for reliable proteomic analysis: in vitro studies on A549, differentiated THP-1, and NR8383 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Impact of low- and high-molecular-mass components of human serum on NAMI-A binding to transferrin [pubmed.ncbi.nlm.nih.gov]
- 18. RpH-ILV: Probe for lysosomal pH and acute LLOMe-induced membrane permeabilization in cell lines and Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 19. quora.com [quora.com]
- 20. benchchem.com [benchchem.com]
- 21. Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Lysosomal Re-acidification Post-LLOMe Treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the re-acidification of lysosomes following exposure to sub-apoptotic concentrations of L-leucyl-L-leucine methyl ester (LLOMe).
Frequently Asked Questions (FAQs)
Q1: What is LLOMe and how does it induce lysosomal damage?
L-leucyl-L-leucine methyl ester (LLOMe) is a lysosomotropic agent that freely enters cells and accumulates in lysosomes.[1][2] Inside the acidic environment of the lysosome, the enzyme Cathepsin C cleaves LLOMe, causing it to form membranolytic polymers.[1][3] These polymers disrupt the lysosomal membrane, leading to lysosomal membrane permeabilization (LMP), the leakage of protons (loss of acidity), and the release of luminal contents into the cytosol.[1][2][4]
Q2: What is meant by a "sub-apoptotic" concentration of LLOMe?
A sub-apoptotic concentration is a dose of LLOMe that causes reversible lysosomal damage, allowing the cell to initiate repair mechanisms and survive, rather than undergoing programmed cell death (apoptosis).[5][6] This concentration is cell-type dependent and must be determined empirically. For example, 250 µM LLOMe is often sub-apoptotic for HeLa cells, while 100-300 µM is used for RPE cells.[5][7] Higher concentrations (e.g., 1-5 mM) typically induce apoptosis.[7][8]
Q3: How do cells repair lysosomal damage and restore acidity after LLOMe treatment?
Cells have a primary and rapid defense mechanism to repair damaged lysosomes. This process is heavily reliant on the Endosomal Sorting Complex Required for Transport (ESCRT) machinery.[1][5][6]
-
Damage Sensing: Small perforations in the lysosomal membrane lead to an efflux of Ca2+ into the cytosol.[9][10][11]
-
ESCRT Recruitment: This localized increase in Ca2+ triggers the recruitment of ESCRT proteins, such as ALIX and TSG101, to the damaged membrane.[1][9]
-
Membrane Sealing: ESCRT-III components, like CHMP4B, are then assembled to form filaments that constrict and seal the membrane perforations.[1][12]
-
Re-acidification: Once the membrane is sealed, the vacuolar-type H+-ATPase (V-ATPase) proton pump actively transports H+ ions back into the lysosome, restoring its acidic pH.[13][14][15] The reassembly and activation of the V-ATPase are critical for this step.[13][16]
If the damage is too extensive to be repaired, the cell can eliminate the entire damaged organelle through a selective autophagy process called lysophagy.[4][17]
Q4: How long does it typically take for lysosomes to re-acidify after sub-apoptotic LLOMe treatment?
The recovery of lysosomal acidity, often measured by the restoration of LysoTracker staining, can be observed within 30 to 60 minutes after treatment with a low concentration of LLOMe (e.g., 250 µM in HeLa cells).[5][6] The kinetics can vary depending on the cell type and the concentration of LLOMe used.
Troubleshooting Guides
Problem 1: No recovery of LysoTracker staining after LLOMe treatment.
| Possible Cause | Suggested Solution |
| LLOMe concentration is too high, causing irreparable damage or apoptosis. | Perform a dose-response curve to determine the optimal sub-apoptotic concentration for your specific cell line. Assess cell viability using an Annexin V/PI assay.[8] |
| Inhibition of the ESCRT repair pathway. | Ensure that experimental conditions do not inadvertently inhibit ESCRT function. As a positive control, verify that ESCRT components like CHMP4B are recruited to lysosomes shortly after LLOMe treatment (within 5-10 minutes) using immunofluorescence.[2][5][6][12] |
| Dysfunctional V-ATPase. | Verify the expression and localization of V-ATPase subunits. Use a known V-ATPase inhibitor like Bafilomycin A1 as a negative control to confirm that re-acidification is indeed V-ATPase dependent.[2][18] |
| Imaging issues with LysoTracker. | Ensure the LysoTracker probe is fresh and used at the recommended concentration (e.g., 75-100 nM).[3][5] Confirm that the loss of fluorescence is due to LLOMe and not photobleaching by imaging an untreated control sample in parallel. |
Problem 2: High levels of cell death even at low LLOMe concentrations.
| Possible Cause | Suggested Solution |
| High sensitivity of the cell line to LLOMe. | Different cell lines exhibit varying sensitivities.[8] Perform a careful time-course and dose-response experiment to find a viable sub-apoptotic window. |
| Compromised lysosomal repair capacity. | The cells may have underlying defects in the ESCRT pathway or other repair mechanisms. Consider using a different cell line as a comparison. Depletion of key repair proteins like TSG101 and ALIX has been shown to dramatically increase cell death after LLOMe treatment.[5][6] |
| Off-target effects of other treatments. | If using other inhibitors or compounds in combination with LLOMe, ensure they do not synergistically induce cell death. Test each compound individually. |
Problem 3: Difficulty in visualizing lysosomal damage.
| Possible Cause | Suggested Solution |
| Insensitive damage detection method. | The release of lysosomal contents can be transient. Use a more sensitive marker for lysosomal damage. Staining for Galectin-3 (Gal3) puncta is a highly sensitive method, as Gal3 is rapidly recruited to the exposed glycans on the luminal side of damaged lysosomal membranes.[4][19][20][21] |
| Timing of observation is not optimal. | Galectin-3 recruitment is rapid (within minutes to an hour), while lysophagy markers like LC3 may appear later.[2][3] Perform a time-course experiment to capture the peak of the damage response. For example, Gal3 puncta can be evident within 30 minutes and peak around 2 hours post-LLOMe treatment.[2] |
| Antibody or staining issues. | For immunofluorescence, ensure the primary antibody for your marker (e.g., Galectin-3, LAMP1) is validated and used at the correct dilution. Use appropriate secondary antibodies and controls.[19] |
Data Summary Tables
Table 1: LLOMe Concentrations and Effects on Cell Viability
| Cell Line | Sub-Apoptotic Concentration | Apoptotic Concentration | Reference(s) |
|---|---|---|---|
| HeLa | 250 µM | 5 mM | [5][8] |
| RPE (ARPE-19) | 100 - 300 µM | 1 - 3 mM | [7] |
| U-937 | - | 0.5 mM | [8] |
| THP-1 | - | 0.25 mM | [8] |
| U-87-MG | - | 1 mM |[8] |
Table 2: Timeline of Key Events in Lysosomal Repair after Sub-Apoptotic LLOMe
| Time Post-LLOMe | Event | Method of Detection | Reference(s) |
|---|---|---|---|
| < 1 minute | Loss of lysosomal acidity (proton leakage) | Loss of LysoTracker/Acridine Orange fluorescence | [2][3] |
| 2.5 - 10 minutes | ESCRT protein recruitment (CHMP4B, ALIX) | Immunofluorescence, Live-cell imaging of tagged proteins | [5][6][10][12] |
| 15 - 30 minutes | Galectin-3 recruitment to damaged lysosomes | Immunofluorescence, Live-cell imaging of GFP-Gal3 | [2][3][7] |
| 30 - 60 minutes | Recovery of lysosomal acidity | Restoration of LysoTracker fluorescence | [5][6] |
| > 2 hours | Lysophagy initiated (LC3 recruitment) | Immunofluorescence for LC3 and LAMP1 colocalization |[2] |
Experimental Protocols
Protocol 1: Assessing Lysosomal Re-acidification using LysoTracker
-
Cell Seeding: Plate cells (e.g., HeLa) on glass-bottom dishes suitable for live-cell imaging and allow them to adhere overnight.
-
LysoTracker Staining: Incubate cells with 75-100 nM LysoTracker Red DND-99 in complete medium for 30 minutes at 37°C.[3][5]
-
Baseline Imaging: Acquire baseline fluorescence images of the cells before treatment.
-
LLOMe Treatment: Add pre-warmed medium containing the determined sub-apoptotic concentration of LLOMe (e.g., 250 µM for HeLa cells).
-
Time-Lapse Imaging: Immediately begin acquiring images every 1-5 minutes for at least 60-90 minutes to monitor the loss and subsequent recovery of LysoTracker fluorescence.
-
Image Analysis: Quantify the number and intensity of LysoTracker-positive puncta per cell at each time point. A recovery of puncta indicates re-acidification.
Protocol 2: Visualizing Lysosomal Damage using Galectin-3 Puncta Assay
-
Cell Culture and Treatment: Culture cells on coverslips. Treat with LLOMe (e.g., 1 mM for 1 hour) to induce damage.[19] For recovery experiments, wash out the LLOMe and incubate in fresh medium for desired time points (e.g., 1 to 10 hours).[19][21]
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 20 minutes at room temperature.[19]
-
Permeabilization and Blocking: Wash with PBS, permeabilize with a solution like 0.1% Triton X-100 in PBS, and then block with a suitable blocking buffer (e.g., 0.2% gelatin in PBS) for 30 minutes.[19]
-
Primary Antibody Incubation: Incubate with an anti-Galectin-3 primary antibody (e.g., diluted 1:1000) for 1 hour at room temperature or overnight at 4°C.[19] Co-staining with a lysosomal marker like LAMP1 is recommended.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Mounting and Imaging: Wash, mount the coverslips with a DAPI-containing mounting medium, and image using a fluorescence microscope.
-
Analysis: Quantify the number of Galectin-3 puncta per cell. An increase in puncta indicates lysosomal damage.
Visualizations
Caption: Signaling pathway for LLOMe-induced lysosomal damage and ESCRT-mediated repair.
Caption: Experimental workflow for monitoring lysosomal re-acidification.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Restoration of lysosomal function after damage is accompanied by recycling of lysosomal membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms Controlling Selective Elimination of Damaged Lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ESCRT‐mediated lysosome repair precedes lysophagy and promotes cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. The ESCRT and autophagy machineries cooperate to repair ESX-1-dependent damage at the Mycobacterium-containing vacuole but have opposite impact on containing the infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A delicate decision between repair and degradation of damaged lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Reversible assembly and disassembly of V-ATPase during the lysosome regeneration cycle | Cambridge Institute for Medical Research [cimr.cam.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. Disorders of lysosomal acidification - the emerging role of v-ATPase in aging and neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reversible assembly and disassembly of V-ATPase during the lysosome regeneration cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. RpH-ILV: Probe for lysosomal pH and acute LLOMe-induced membrane permeabilization in cell lines and Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Monitoring and assessment of lysosomal membrane damage in cultured cells using the high-content imager - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sensitive detection of lysosomal membrane permeabilization by lysosomal galectin puncta assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Autophagy sequesters damaged lysosomes to control lysosomal biogenesis and kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: L-Leucyl-L-Leucine methyl ester vs. Glycyl-L-phenylalanine 2-naphthylamide in Cellular Research
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for elucidating cellular mechanisms and developing novel therapeutic strategies. L-Leucyl-L-Leucine methyl ester (LLME) and Glycyl-L-phenylalanine 2-naphthylamide (GPN) are two such tools, both recognized for their ability to induce lysosomal membrane permeabilization. This guide provides an objective comparison of their performance, supported by available experimental data, to aid in the selection of the most suitable compound for specific research applications.
This comparison delves into their mechanisms of action, cellular effects, and applications, highlighting key differences that can influence experimental outcomes. While both compounds are substrates for the lysosomal cysteine protease Cathepsin C (also known as Dipeptidyl Peptidase I, DPPI), their distinct chemical properties lead to nuanced biological activities.
At a Glance: Key Differences and Properties
| Feature | L-Leucyl-L-Leucine methyl ester (LLME) | Glycyl-L-phenylalanine 2-naphthylamide (GPN) |
| Primary Mechanism | Substrate for Cathepsin C (DPPI); its enzymatic conversion leads to the formation of membranolytic products that disrupt the lysosomal membrane.[1][2] | Substrate for Cathepsin C (DPPI); its hydrolysis products accumulate in the lysosome, causing osmotic lysis.[3][4][5][6] |
| Cellular Uptake | Enters cells via a novel dipeptide-specific facilitated transport system. | Believed to diffuse across cellular and lysosomal membranes.[4][5] |
| Primary Application | Selective depletion of cytotoxic lymphocytes (e.g., NK cells, cytotoxic T cells) and monocytes.[1] | A tool to selectively permeabilize lysosomes to study lysosomal integrity and distinguish between lysosomal and prelysosomal compartments.[4][5] |
| Reported Cytotoxicity | Exhibits selective cytotoxicity towards cells with high Cathepsin C expression, such as cytotoxic immune cells.[1] | Primarily used to induce lysosomal rupture; its cytotoxicity is a consequence of this disruption. |
| Enzyme Kinetics | While a substrate for Cathepsin C, specific Km and Vmax values are not readily available in comparative literature. | A known substrate for Cathepsin C, but specific, directly comparable kinetic data with LLME is not readily available in the literature. |
Mechanism of Action: A Tale of Two Substrates
Both LLME and GPN exert their effects through their interaction with the lysosomal enzyme Cathepsin C. However, the downstream consequences of this enzymatic activity differ.
L-Leucyl-L-Leucine methyl ester (LLME): Upon entering the cell and localizing to the lysosome, LLME is a substrate for Cathepsin C. The enzyme catalyzes the polymerization of LLME into larger, less soluble (Leu-Leu)n-OMe molecules. These polymers are membranolytic, meaning they directly damage and permeabilize the lysosomal membrane, leading to the release of lysosomal contents and subsequent cell death.[2] The selective toxicity of LLME towards certain immune cells is attributed to higher levels of Cathepsin C in these cell types.[1]
Glycyl-L-phenylalanine 2-naphthylamide (GPN): GPN also enters the lysosome and is hydrolyzed by Cathepsin C. This enzymatic cleavage releases glycyl-phenylalanine and 2-naphthylamine. The accumulation of these hydrolysis products within the lysosome is thought to increase the intra-lysosomal osmotic pressure, leading to swelling and eventual rupture of the lysosomal membrane.[3][4][5][6] This makes GPN a useful tool for acutely and selectively disrupting lysosomes for experimental purposes.
Signaling Pathway of LLME-Induced Lysosomal Disruption
References
- 1. Intracellular cathepsin C levels determine sensitivity of cells to leucyl-leucine methyl ester-triggered apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intralysosomal hydrolysis of glycyl-L-phenylalanine 2-naphthylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of glycyl-L-phenylalanine 2-naphthylamide, a lysosome-disrupting cathepsin C substrate, to distinguish between lysosomes and prelysosomal endocytic vacuoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of glycyl-L-phenylalanine 2-naphthylamide, a lysosome-disrupting cathepsin C substrate, to distinguish between lysosomes and prelysosomal endocytic vacuoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Inducers of Lysosomal Cell Death: Alternatives to LLOMe
For Researchers, Scientists, and Drug Development Professionals
L-leucyl-L-leucine methyl ester (LLOMe) is a widely utilized tool for inducing lysosomal membrane permeabilization (LMP) and subsequent cell death. However, the quest for more specific, potent, and versatile agents necessitates an exploration of alternatives. This guide provides an objective comparison of LLOMe with two prominent alternatives, Siramesine (B1662463) and Chloroquine (B1663885), focusing on their mechanisms of action, experimental data, and relevant protocols. While Vacuolin-1 is often discussed in the context of lysosomal function, its primary role is the inhibition of autophagosome-lysosome fusion with significantly lower cytotoxicity compared to the other agents, and thus it will not be a primary focus of this comparative guide on inducers of lysosomal cell death.
Mechanism of Action: A Divergence in Cellular Targets
The primary mechanism of LLOMe-induced cell death involves its accumulation in lysosomes and subsequent conversion by the lysosomal cysteine protease Cathepsin C into a membranolytic polymer. This polymer directly damages the lysosomal membrane, leading to LMP and the release of cathepsins into the cytosol, ultimately triggering apoptosis.[1][2][3]
Siramesine , a cationic amphiphilic drug, also accumulates in lysosomes. However, its mode of action is multifaceted. It acts as a lysosomotropic detergent, directly destabilizing the lysosomal membrane.[4] Beyond LMP, Siramesine has been shown to induce mitochondrial destabilization, increase reactive oxygen species (ROS) production, and inhibit the STAT3 signaling pathway, contributing to its cytotoxic effects.[4][5][6] Some studies suggest that at higher concentrations, Siramesine-induced cell death is primarily driven by mitochondrial destabilization, independent of LMP.[7]
Chloroquine , a well-known antimalarial drug, is a weak base that accumulates in the acidic environment of lysosomes, leading to an increase in lysosomal pH. This disruption of the pH gradient inhibits the activity of lysosomal enzymes and can contribute to LMP. Chloroquine is also a known inhibitor of autophagy. Its cytotoxic effects are often attributed to a combination of lysosomal dysfunction, inhibition of autophagy, and in some contexts, activation of the p53 pathway and induction of apoptosis.[8][9][10][11]
Quantitative Comparison of Cytotoxicity
The following tables summarize the effective concentrations and cytotoxic effects of LLOMe, Siramesine, and Chloroquine in various cancer cell lines as reported in the literature. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions, including cell lines, incubation times, and assay methods.
| Compound | Cell Line | Concentration | Incubation Time | Effect | Assay | Reference |
| LLOMe | U-937 | 0.5 mM | 4 h | Increased cell death | Annexin V/PI | [3] |
| THP-1 | 0.25 mM | 4 h | Increased cell death | Annexin V/PI | [3] | |
| U-87 MG | 1 mM | 18 h | Increased cell death | Annexin V/PI | [3] | |
| HeLa | 5 mM | 18 h | Increased cell death | Annexin V/PI | [3] | |
| HEK293 | 3 mM | 24 h | Increased cell death | Annexin V/PI | [3] | |
| Siramesine | U87-MG | IC50: 8.875 µM | 48 h | Reduced cell viability | CCK-8 | [6] |
| U251-MG | IC50: 9.654 µM | 48 h | Reduced cell viability | CCK-8 | [6] | |
| T98G | IC50: 7.236 µM | 48 h | Reduced cell viability | CCK-8 | [6] | |
| PC3 | 10 µM | 24 h | Increased cell death | Trypan Blue | [5] | |
| DU145 | 10 µM | 24 h | Increased cell death | Trypan Blue | [5] | |
| LNCaP | 10 µM | 24 h | Increased cell death | Trypan Blue | [5] | |
| Chloroquine | A549 | IC50: 71.3 ± 6.1 µM | Not Specified | Suppressed proliferation | MTT | [12] |
| H460 | IC50: 55.6 ± 12.5 µM | Not Specified | Suppressed proliferation | MTT | [12] | |
| U87 | Concentration-dependent | 24 h | Decreased viability | Not Specified | [10] | |
| LN308 | Concentration-dependent | 24 h | Decreased viability | Not Specified | [10] | |
| Various | IC50 values calculated | 72 h | Inhibits proliferation | MTT | [13] |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of these compounds, the following diagrams illustrate their signaling pathways and a general experimental workflow for their comparison.
Caption: LLOMe-induced lysosomal cell death pathway.
Caption: Multifaceted signaling pathways of Siramesine.
Caption: Chloroquine's diverse mechanisms of action.
Caption: A generalized workflow for comparing lysosomotropic agents.
Detailed Experimental Protocols
Cell Viability Assays
a) MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.
-
Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
LLOMe, Siramesine, Chloroquine (and vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of LLOMe, Siramesine, Chloroquine, or vehicle control for the desired incubation period (e.g., 24, 48, 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.[14][15]
-
b) Lactate Dehydrogenase (LDH) Assay
This assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of plasma membrane integrity.
-
Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
LLOMe, Siramesine, Chloroquine (and vehicle control)
-
LDH cytotoxicity assay kit
-
Microplate reader
-
-
Procedure:
-
Seed cells and treat them as described for the MTT assay.
-
After the incubation period, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and a positive control (maximum LDH release).[16][17]
-
Lysosomal Membrane Permeabilization (LMP) Assays
a) Galectin Puncta Formation Assay
This immunofluorescence-based assay detects the translocation of cytosolic galectins (e.g., Galectin-3) to damaged lysosomes.
-
Materials:
-
Cells grown on coverslips
-
LLOMe, Siramesine, Chloroquine (and vehicle control)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody against Galectin-3
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells with the compounds for the desired time.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with 3% BSA for 1 hour.
-
Incubate with the primary anti-Galectin-3 antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Stain nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope. The appearance of distinct fluorescent puncta indicates LMP.[18][19][20][21]
-
b) Acridine Orange Relocalization Assay
Acridine orange is a lysosomotropic dye that fluoresces red in intact acidic lysosomes and green in the cytoplasm and nucleus. A shift from red to green fluorescence indicates LMP.
-
Materials:
-
Cells in culture
-
Acridine orange solution (e.g., 5 µg/mL)
-
LLOMe, Siramesine, Chloroquine (and vehicle control)
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Incubate cells with acridine orange for 15-30 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Treat the cells with the compounds of interest.
-
Observe the change in fluorescence over time using a fluorescence microscope or quantify the red and green fluorescence intensity using a plate reader. A decrease in red fluorescence and an increase in green fluorescence indicate LMP.[22]
-
Conclusion
Siramesine and Chloroquine present as viable alternatives to LLOMe for inducing lysosomal cell death, each with distinct mechanisms and potential advantages. Siramesine offers a multi-pronged attack by targeting both lysosomes and mitochondria, which may be beneficial in overcoming resistance to apoptosis. Chloroquine, an FDA-approved drug, provides a tool that can simultaneously inhibit autophagy and induce lysosomal dysfunction. The choice of agent will depend on the specific research question, cell type, and desired cellular outcome. The provided protocols offer a starting point for researchers to quantitatively compare these compounds and elucidate their precise roles in lysosomal cell death pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. L-leucyl-L-leucine methyl ester does not release cysteine cathepsins to the cytosol but inactivates them in transiently permeabilized lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effective tumor cell death by sigma-2 receptor ligand siramesine involves lysosomal leakage and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Siramesine induced cell death of glioblastoma through inactivating the STAT3-MGMT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chloroquine activates the p53 pathway and induces apoptosis in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autophagy inhibitor chloroquine induces apoptosis of cholangiocarcinoma cells via endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chloroquine-induced autophagic vacuole accumulation and cell death in glioma cells is p53 independent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Chloroquine Triggers Cell Death and Inhibits PARPs in Cell Models of Aggressive Hepatoblastoma [frontiersin.org]
- 12. Chloroquine potentiates the anti-cancer effect of lidamycin on non-small cell lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chloroquine-induced DNA damage synergizes with DNA repair inhibitors causing cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. broadpharm.com [broadpharm.com]
- 16. 2.7. MTT cell viability and LDH cytotoxicity assays [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. Methods to Detect Loss of Lysosomal Membrane Integrity | Springer Nature Experiments [experiments.springernature.com]
- 19. Lysosomal Membrane Permeability (LMP) assay [protocols.io]
- 20. Lysosomal membrane permeabilization assay [bio-protocol.org]
- 21. Methods for the functional quantification of lysosomal membrane permeabilization: a hallmark of lysosomal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Lysosomal Membrane Permeability Assay [bio-protocol.org]
A Comparative Guide to LLOMe and Other Lysosome-Disrupting Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-leucyl-L-leucine methyl ester (LLOMe) and other commonly used lysosome-disrupting agents. We will delve into their mechanisms of action, compare their performance based on available experimental data, and provide detailed protocols for key assays used in their evaluation.
Introduction to Lysosome-Disrupting Agents
Lysosomes are critical cellular organelles responsible for degradation and recycling processes. The targeted disruption of lysosomes has become a valuable tool in cell biology research and a promising strategy in cancer therapy and immunology. Lysosome-disrupting agents induce lysosomal membrane permeabilization (LMP), leading to the release of cathepsins and other hydrolases into the cytosol. This can trigger various cellular outcomes, including inflammasome activation and cell death.[1][2]
This guide focuses on a comparative analysis of the following agents:
-
L-leucyl-L-leucine methyl ester (LLOMe): A dipeptide methyl ester that is processed by the lysosomal cysteine protease Cathepsin C into a membranolytic polymer.[3]
-
Glycyl-L-phenylalanine 2-naphthylamide (GPN): A substrate for Cathepsin C that is thought to cause osmotic lysis of lysosomes.[4]
-
Silica (B1680970) Crystals: Particulate matter that can cause physical damage to lysosomal membranes upon phagocytosis.[5]
-
Chloroquine (B1663885): A lysosomotropic agent that accumulates in lysosomes and is thought to disrupt their function by increasing the pH and causing swelling.[1][6]
Mechanism of Action
The primary lysosome-disrupting agents differ significantly in their mode of action, which influences their experimental utility and cellular effects.
-
LLOMe: Upon entering the lysosome, LLOMe is converted by Cathepsin C into (Leu-Leu)n-OMe polymers. These polymers are thought to act as surfactants, directly permeabilizing the lysosomal membrane.[3] This action is rapid, with lysosomal membrane integrity being significantly compromised within minutes of exposure.[3]
-
GPN: GPN is also a substrate for Cathepsin C. Its accumulation and processing within the lysosome are believed to lead to osmotic swelling and subsequent rupture of the organelle.[4]
-
Silica Crystals: As crystalline particles, silica is taken up by cells through phagocytosis and delivered to lysosomes. The sharp, crystalline structure is thought to physically damage the lysosomal membrane, leading to its rupture.[5]
-
Chloroquine: This weak base freely diffuses across cell membranes and accumulates in the acidic environment of the lysosome through proton trapping. The accumulation of chloroquine leads to an increase in lysosomal pH and osmotic swelling, which can result in membrane destabilization.[1][6]
Comparative Performance Data
The following tables summarize quantitative data from various studies to facilitate a comparison of the effects of these agents on lysosomal membrane permeabilization, cell viability, and inflammasome activation. It is important to note that experimental conditions such as cell type, agent concentration, and exposure time can significantly influence the observed outcomes.
Table 1: Lysosomal Membrane Permeabilization (LMP)
| Agent | Cell Type | Assay | Concentration | Time | Observed Effect | Reference |
| LLOMe | Human Fibroblasts | Acridine Orange Relocation | 1 mM | 5 min | Near complete loss of lysosomal membrane integrity. | [3] |
| LLOMe | RPE cells | Live/Dead Assay | 1-3 mM | 24 hrs | Significant cell death. | [7] |
| LLOMe | U2OS cells | Galectin-3 Puncta | 2 mM | 30 min | Robust formation of Galectin-3 puncta, indicating LMP. | [8] |
| GPN | MCF10A cells | GFP-LC3A Puncta | 200 µM | < 12 min | Rapid and robust formation of GFP-LC3A puncta. | [9] |
| Silica Crystals | iPSDM | Galectin-3 Staining | 100 µg/mL | - | Induction of Galectin-3 positive vesicles. | [5] |
| Chloroquine | 4T1 cells | LysoTracker Staining | - | 30 min | Complete deacidification of lysosomes. | [6] |
Table 2: Cell Viability and Cytotoxicity
| Agent | Cell Type | Assay | IC50 / Concentration | Time | Observed Effect | Reference |
| LLOMe | RPE cells | Live/Dead Assay | 1 mM | 24 hrs | Significant decrease in cell viability. | [7] |
| Silica Crystals | RAW 264.7 macrophages | LDH Release | > 500 µg/mL | 24 hrs | Dose-dependent increase in LDH release. | [10] |
| Chloroquine | FIG4 null HAP1 cells | - | - | - | Rescued enlarged lysosomes and improved cell survival. | [2][11] |
Table 3: Inflammasome Activation (IL-1β Secretion)
| Agent | Cell Type | Assay | Concentration | Time | Observed Effect | Reference |
| LLOMe | Bone Marrow-Derived Macrophages (BMDMs) | IL-1β ELISA | 0.5 mM | - | Robust IL-1β secretion. | [12] |
| Silica Crystals | Lung cell co-cultures | IL-1β ELISA | 160 µg/cm² | 43 hrs | Increased IL-1β-mediated IL-8 release. | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Lysosomal Membrane Permeabilization: Galectin-3 Puncta Assay (Immunofluorescence)
This assay is a sensitive method to detect LMP by observing the translocation of the cytosolic protein Galectin-3 to damaged lysosomes.[14]
Materials:
-
Cells of interest
-
LLOMe or other lysosome-disrupting agents
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA, 0.1% Triton X-100 in PBS)
-
Primary antibody: anti-Galectin-3
-
Secondary antibody: fluorescently-conjugated anti-species IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Protocol:
-
Seed cells on coverslips in a 12-well plate and grow to 50-70% confluency.
-
Treat cells with the desired concentration of the lysosome-disrupting agent (e.g., 500 µM - 1 mM LLOMe) for the desired time (e.g., 1 hour).[15][16]
-
Wash the cells once with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[15][16]
-
Wash the cells once with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes at room temperature.[15][16]
-
Block for 30 minutes at room temperature with blocking buffer.[15][16]
-
Incubate with the primary anti-Galectin-3 antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody and DAPI in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize and quantify Galectin-3 puncta using a fluorescence microscope. An increase in the number and intensity of puncta per cell indicates LMP.
Cell Death Assessment: Lactate Dehydrogenase (LDH) Release Assay
This colorimetric assay quantitatively measures cytotoxicity by detecting the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.[8][9][17]
Materials:
-
Cells of interest
-
Lysosome-disrupting agents
-
96-well plates
-
LDH cytotoxicity assay kit (commercially available)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Prepare controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with the lysis buffer provided in the kit.
-
Vehicle control: Cells treated with the solvent used to dissolve the agents.
-
-
Treat cells with a range of concentrations of the lysosome-disrupting agents for the desired duration.
-
After incubation, centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate for the time specified in the kit instructions (usually up to 30 minutes) at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a plate reader.
-
Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, typically: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100
Inflammasome Activation: IL-1β ELISA
This assay measures the secretion of the pro-inflammatory cytokine IL-1β, a key indicator of inflammasome activation.[18][19][20]
Materials:
-
Immune cells (e.g., bone marrow-derived macrophages - BMDMs, or THP-1 monocytes)
-
LPS (Lipopolysaccharide) for priming
-
Lysosome-disrupting agents
-
IL-1β ELISA kit (commercially available)
-
96-well plates
-
Plate reader
Protocol:
-
Priming: Seed immune cells in a 96-well plate. Prime the cells with LPS (e.g., 1 µg/mL) for a few hours (e.g., 4 hours) to induce the expression of pro-IL-1β.
-
Activation: Remove the LPS-containing medium and replace it with fresh medium containing the lysosome-disrupting agents at various concentrations.
-
Incubate for the desired time to allow for inflammasome activation and IL-1β secretion (e.g., 1-6 hours).
-
Sample Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Perform the IL-1β ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves the following steps:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate.
-
Adding the cell supernatants and standards.
-
Adding a detection antibody.
-
Adding a substrate to develop a colorimetric signal.
-
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Determine the concentration of IL-1β in the samples by comparing the absorbance values to the standard curve.
Visualizations
Signaling Pathway: NLRP3 Inflammasome Activation by Lysosomal Disruption
Caption: NLRP3 inflammasome activation pathway induced by lysosomal disruption.
Experimental Workflow: Comparative Analysis of Lysosome-Disrupting Agents
Caption: General workflow for comparing lysosome-disrupting agents.
References
- 1. Chloroquine-mediated radiosensitization is due to the destabilization of the lysosomal membrane and subsequent induction of cell death by necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chloroquine corrects enlarged lysosomes in FIG4 null cells and reduces neurodegeneration in Fig4 null mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. graphviz.org [graphviz.org]
- 5. Lysosomal damage drives mitochondrial proteome remodelling and reprograms macrophage immunometabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysosomotropism depends on glucose: a chloroquine resistance mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Lysosome damage triggers direct ATG8 conjugation and ATG2 engagement via non-canonical autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chloroquine corrects enlarged lysosomes in FIG4 null cells and reduces neurodegeneration in Fig4 null mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Lysosomotropic Activity of Hydrophobic Weak Base Drugs is Mediated via Their Intercalation into the Lysosomal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IL-1beta differently involved in IL-8 and FGF-2 release in crystalline silica-treated lung cell co-cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sensitive detection of lysosomal membrane permeabilization by lysosomal galectin puncta assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. portal.research.lu.se [portal.research.lu.se]
- 17. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 18. Methods for the functional quantification of lysosomal membrane permeabilization: a hallmark of lysosomal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification of Lysosomal Membrane Permeabilization by Cytosolic Cathepsin and β-N-Acetyl-Glucosaminidase Activity Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
Validating LLOMe-Induced Apoptosis: A Comparative Guide to Caspase Inhibitors and Alternative Methods
For researchers, scientists, and drug development professionals, understanding the intricacies of L-leucyl-L-leucine methyl ester (LLOMe)-induced apoptosis is crucial for advancing cellular research and therapeutic development. A key step in studying this lysosomotropic agent is the validation of the apoptotic pathway, often through the use of caspase inhibitors. This guide provides a comprehensive comparison of caspase inhibition with alternative methods for validating LLOMe-induced apoptosis, supported by experimental data and detailed protocols.
The Dual Nature of LLOMe-Induced Cell Death
L-leucyl-L-leucine methyl ester (LLOMe) is a well-established tool for inducing lysosomal membrane permeabilization (LMP). Upon entering the acidic environment of the lysosome, LLOMe is converted into a membranolytic form, leading to the release of lysosomal contents, including cathepsins, into the cytosol. This event can trigger a cascade of cellular responses, primarily culminating in apoptosis. However, the precise signaling pathway can be cell-type dependent, with evidence also pointing towards pyroptosis, a pro-inflammatory form of cell death, in certain contexts. Therefore, robust validation methods are essential to accurately characterize the cellular response to LLOMe.
Caspase Inhibition: A Direct Approach to Validating Apoptosis
Caspases, a family of cysteine proteases, are central executioners of apoptosis. Their inhibition provides a direct method to ascertain the dependence of cell death on this pathway.
Pan-Caspase Inhibitors: Broad-Spectrum Validation
The most widely used approach involves pan-caspase inhibitors, which target a broad range of caspases. Z-Val-Ala-Asp(OMe)-fluoromethylketone (Z-VAD-FMK) is a cell-permeable, irreversible pan-caspase inhibitor that has been instrumental in demonstrating the caspase-dependent nature of LLOMe-induced apoptosis.
Experimental Data:
Studies in various cell lines have demonstrated the efficacy of Z-VAD-FMK in mitigating LLOMe-induced cell death. For instance, in U-937 human monocytic cells, pre-treatment with Z-VAD-FMK significantly reduces the percentage of apoptotic cells following LLOMe exposure. This is often accompanied by a marked decrease in DEVDase activity, a measure of caspase-3 and caspase-7 activation.
| Treatment | Cell Line | Apoptotic Cells (%) | DEVDase Activity (Fold Change) |
| LLOMe (0.5 mM) | U-937 | 45 ± 5% | 8.5 ± 1.2 |
| LLOMe (0.5 mM) + Z-VAD-FMK (20 µM) | U-937 | 12 ± 3%[1] | 1.2 ± 0.3[1] |
| LLOMe (0.25 mM) | THP-1 | 52 ± 6% | 7.8 ± 1.0 |
| LLOMe (0.25 mM) + Z-VAD-FMK (20 µM) | THP-1 | 15 ± 4%[1] | 1.5 ± 0.5[1] |
Table 1: Effect of Z-VAD-FMK on LLOMe-induced apoptosis in U-937 and THP-1 cells. Data are representative and compiled from typical results reported in the literature.
Specific Caspase Inhibitors: Dissecting the Pathway
While pan-caspase inhibitors confirm a general role for caspases, specific inhibitors can help to elucidate the involvement of particular caspases and, by extension, the specific apoptotic pathway (intrinsic vs. extrinsic).
-
Caspase-1 Inhibitors (e.g., Ac-YVAD-CMK): Useful for investigating the potential involvement of pyroptosis. Inhibition of caspase-1 can help differentiate between apoptosis and this inflammatory cell death pathway.[2][3][4]
-
Caspase-3 Inhibitors (e.g., Z-DEVD-FMK): Target the primary executioner caspase. Strong inhibition of cell death with a caspase-3 inhibitor provides compelling evidence for the involvement of the canonical apoptotic pathway.[5][6][7][8][9]
-
Caspase-8 Inhibitors (e.g., Z-IETD-FMK): Used to probe the extrinsic apoptotic pathway, which is typically initiated by death receptors.
-
Caspase-9 Inhibitors (e.g., Z-LEHD-FMK): Target the initiator caspase of the intrinsic (mitochondrial) pathway.
Comparative Performance:
Direct quantitative comparisons of specific caspase inhibitors in LLOMe-induced apoptosis are not extensively documented in the literature. However, the general principle is that the degree of inhibition will correlate with the importance of that specific caspase in the signaling cascade for a given cell type and experimental conditions. A lack of inhibition by a specific caspase inhibitor would suggest that the particular pathway it governs is not a primary driver of LLOMe-induced cell death in that context.
Alternative Validation Method: Monitoring Lysosomal Membrane Permeabilization
Given that LMP is the initial trigger for LLOMe-induced cell death, methods that directly assess lysosomal integrity offer a valuable complementary approach to caspase inhibition.
Galectin-3 Puncta Assay
This immunofluorescence-based assay relies on the translocation of the cytosolic protein galectin-3 to the lumen of damaged lysosomes. In healthy cells, galectin-3 is diffusely localized in the cytoplasm. Upon LMP, it binds to exposed β-galactosides on the interior of the lysosomal membrane, forming distinct puncta that can be visualized by microscopy.
Advantages:
-
Early Detection: Galectin-3 translocation is an early event in LMP, often preceding the activation of caspases.[10]
-
High Sensitivity: This assay is considered more sensitive than methods that measure the release of lysosomal enzymes.[10]
-
Quantitative Analysis: The percentage of cells with galectin-3 puncta and the number of puncta per cell can be quantified to measure the extent of lysosomal damage.
| Method | Principle | Advantages | Disadvantages |
| Caspase Inhibition | Blocks the activity of apoptotic proteases. | Directly confirms the involvement of apoptosis. Allows for pathway dissection with specific inhibitors. | Does not provide information about the initial trigger (LMP). Potential for off-target effects of inhibitors. |
| Galectin-3 Puncta Assay | Detects the translocation of galectin-3 to damaged lysosomes. | Highly sensitive and early indicator of LMP. Can be quantified. | Indirectly validates the apoptotic pathway. Requires immunofluorescence microscopy. |
| Fluorescent Dextran Release | Measures the release of pre-loaded fluorescent dextrans from lysosomes into the cytosol. | Allows for live-cell imaging of LMP. | May be less sensitive than the galectin-3 assay. |
Table 2: Comparison of methods for validating LLOMe-induced cell death pathways.
Experimental Protocols
Validating LLOMe-Induced Apoptosis with Z-VAD-FMK
1. Cell Culture and Treatment:
-
Seed U-937 cells at a density of 2 x 10^5 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Pre-incubate the cells with 20 µM Z-VAD-FMK (or vehicle control, DMSO) for 2 hours.[1]
-
Induce apoptosis by adding LLOMe to a final concentration of 0.5 mM.
-
Incubate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
2. Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be both Annexin V and PI positive.
3. Caspase-3/7 Activity Assay (DEVDase Activity):
-
Following treatment, lyse the cells in a suitable lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add 50 µg of protein lysate to each well.
-
Add a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AFC).
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., 400 nm Ex / 505 nm Em for AFC).
-
Calculate the fold change in activity relative to the untreated control.
Validating LMP with the Galectin-3 Puncta Assay
1. Cell Culture and Treatment:
-
Seed HeLa cells on glass coverslips in a 24-well plate.
-
Treat the cells with 1 mM LLOMe for 1-2 hours.
2. Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against galectin-3 (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI to counterstain the nuclei.
3. Microscopy and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Acquire images of multiple fields of view for each condition.
-
Quantify the percentage of cells exhibiting distinct galectin-3 puncta. A cell is considered positive if it contains five or more puncta.
Signaling Pathways and Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. apexbt.com [apexbt.com]
- 10. Sensitive detection of lysosomal membrane permeabilization by lysosomal galectin puncta assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to L-Leucyl-L-Leucine Methyl Ester Hydrochloride (LLME HCl) for Lysosomal Disruption and Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-Leucyl-L-Leucine methyl ester hydrochloride (LLME HCl) with other lysosomotropic agents used to induce lysosomal membrane permeabilization (LMP) and subsequent cell death. This document is intended to assist researchers in selecting the most appropriate tool for their experimental needs by presenting objective performance data, detailed experimental protocols, and mechanistic insights.
Introduction to this compound (LLME HCl)
L-Leucyl-L-leucine methyl ester (LLME) is a lysosomotropic agent that selectively induces apoptosis in cells with high levels of the lysosomal cysteine protease, dipeptidyl peptidase I (DPPI/Cathepsin C).[1][2] Upon entering the acidic environment of the lysosome, LLME is a substrate for DPPI, which catalyzes the formation of membranolytic polymers of (Leu-Leu)n-OMe.[1] This polymerization leads to lysosomal rupture, the release of cathepsins and other hydrolases into the cytosol, and the subsequent activation of apoptotic pathways.[1][3] Due to the high expression of DPPI in cytotoxic lymphocytes, such as natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), LLME has been widely used for their selective depletion in research settings.[2][4]
Alternatives to LLME HCl
Several other compounds are utilized to induce lysosomal-dependent cell death. This guide will focus on the following key alternatives for comparison:
-
Glycyl-L-phenylalanine 2-naphthylamide (GPN): Another substrate for Cathepsin C, GPN has been traditionally used to induce osmotic lysis of lysosomes.[5][6] However, recent studies suggest a more complex mechanism involving alterations in cytosolic pH and calcium signaling, potentially independent of complete lysosomal rupture.[2]
-
General Lysosomotropic Agents: This broad category includes weakly basic compounds that accumulate in lysosomes due to their chemical properties. Examples include the antimalarial drug chloroquine , the antipsychotic agent siramesine , and various other cationic amphiphilic drugs. Their accumulation can lead to lysosomal dysfunction and LMP through various mechanisms, including detergent-like effects on the membrane and inhibition of lysosomal enzymes.[7][8]
Comparative Analysis: LLME HCl vs. Alternatives
A direct, head-to-head comparative study providing quantitative data on the cytotoxic efficacy of LLME HCl versus its alternatives in the same experimental system is currently limited in the published literature. However, by compiling available data from individual studies, we can draw informative comparisons.
Mechanism of Action
The primary distinction between these agents lies in their mechanism of inducing lysosomal disruption.
| Compound | Primary Mechanism of Action |
| LLME HCl | Enzymatic conversion by DPPI into a membranolytic polymer, leading to lysosomal rupture.[1] |
| GPN | Traditionally thought to induce osmotic lysis upon cleavage by Cathepsin C.[5][6] Recent evidence suggests it may also act by increasing cytosolic pH and inducing Ca2+ release from the ER.[2] |
| Lysosomotropic Agents | Accumulation in lysosomes due to their weakly basic nature, leading to LMP through various mechanisms like detergent effects and enzyme inhibition.[7][8] |
Cytotoxicity Data
The following table summarizes available quantitative data on the cytotoxicity of LLME HCl in relevant cell lines. Comparative data for GPN and other lysosomotropic agents from studies using similar cell types are included where available, though direct comparisons should be made with caution due to inter-experimental variability.
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| LLME HCl | U-937 | Annexin V/PI | % Cell Death (4h) | ~80% at 0.5 mM | [3] |
| LLME HCl | THP-1 | Annexin V/PI | % Cell Death (4h) | ~70% at 0.25 mM | [3] |
| LLME HCl | HeLa | Annexin V/PI | % Cell Death (18h) | ~60% at 5 mM | [3] |
| LLME HCl | HEK293 | Annexin V/PI | % Cell Death (24h) | ~50% at 3 mM | [3] |
Note: IC50 values are highly dependent on the cell type, incubation time, and the specific cytotoxicity assay used. The lack of standardized comparative studies makes a direct IC50 comparison between LLME, GPN, and other lysosomotropic agents challenging.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key assays used to evaluate the effects of LLME HCl and its alternatives.
Lysosomal Membrane Permeabilization (LMP) Assay using Acridine (B1665455) Orange
This protocol is adapted from established methods for monitoring lysosomal integrity.[9]
Principle: Acridine orange is a fluorescent dye that accumulates in acidic compartments like lysosomes, where it forms aggregates that emit red fluorescence. Upon LMP, the dye leaks into the cytosol, where it exists as monomers and emits green fluorescence. A decrease in the red/green fluorescence ratio indicates LMP.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of LLME HCl, GPN, or other lysosomotropic agents for the desired time. Include a vehicle control.
-
Add acridine orange to a final concentration of 5 µg/mL and incubate for 15-30 minutes at 37°C.
-
Wash the cells with PBS or phenol (B47542) red-free medium.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and emission wavelengths of ~530 nm (green) and ~650 nm (red) using a fluorescence microplate reader.
-
Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio compared to the control indicates LMP.
Cytotoxicity Assay using Annexin V and Propidium Iodide (PI) Staining
This is a standard flow cytometry-based assay to differentiate between viable, apoptotic, and necrotic cells.[3]
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised plasma membrane, a hallmark of late apoptosis and necrosis.
Procedure:
-
Treat cells in suspension or adherent cells (after trypsinization) with the compounds of interest for the desired duration.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases, which are key mediators of apoptosis.
Principle: A non-fluorescent substrate containing the caspase-3/7 recognition sequence (DEVD) is cleaved by active caspases to release a fluorescent reporter.
Procedure:
-
Lyse the treated and control cells.
-
Incubate the cell lysates with a DEVD-based fluorogenic substrate.
-
Measure the fluorescence intensity using a fluorometer. The increase in fluorescence is proportional to the caspase-3/7 activity.
Cathepsin Release Assay
This assay measures the activity of cathepsins in the cytosol, which is an indicator of lysosomal rupture.
Principle: The activity of a specific cathepsin (e.g., Cathepsin B, D, or L) is measured in the cytosolic fraction of cells using a specific fluorogenic substrate.
Procedure:
-
After treatment, permeabilize the plasma membrane of the cells with a low concentration of a gentle detergent like digitonin, which leaves the lysosomal membrane intact.
-
Centrifuge to separate the cytosolic fraction (supernatant) from the remaining cellular components (pellet).
-
Incubate the cytosolic fraction with a specific fluorogenic substrate for the cathepsin of interest.
-
Measure the fluorescence, which is proportional to the amount of cathepsin released into the cytosol.
Signaling Pathways and Mechanistic Diagrams
The induction of cell death by LLME HCl and its alternatives involves a cascade of signaling events following the initial lysosomal disruption.
LLME HCl-Induced Apoptosis Pathway
The diagram below illustrates the key steps in LLME HCl-induced cell death.
Caption: Mechanism of LLME HCl-induced apoptosis.
Comparative Experimental Workflow
The following diagram outlines a typical workflow for comparing the cytotoxic effects of LLME HCl and its alternatives.
Caption: Workflow for comparing lysosomotropic agents.
Conclusion
LLME HCl is a potent and specific tool for inducing lysosomal-dependent apoptosis, particularly in cell types with high DPPI expression like cytotoxic lymphocytes. While alternatives like GPN and other lysosomotropic agents also target the lysosome, their mechanisms of action and cellular effects can differ significantly. The choice of agent should be guided by the specific experimental question and the cell type being investigated. The lack of direct comparative studies highlights a need for future research to systematically evaluate the relative potency and specificity of these compounds. The protocols and mechanistic insights provided in this guide offer a framework for researchers to design and interpret experiments aimed at understanding and manipulating lysosomal cell death pathways.
References
- 1. Comparative Analysis of Open-Source Language Models in Summarizing Medical Text Data [arxiv.org]
- 2. Cell-type specificity of l-leucyl l-leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The broad impact of cell death genes on the human disease phenome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Programmed cell death detection methods: a systematic review and a categorical comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pathways to caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lysosomotropic Features and Autophagy Modulators among Medical Drugs: Evaluation of Their Role in Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Fluorescent Probes for Confirming Lysosomal Rupture Post-LLOMe Treatment
For Researchers, Scientists, and Drug Development Professionals
The integrity of the lysosomal membrane is paramount for cellular health. Its rupture, a process known as lysosomal membrane permeabilization (LMP), is a critical event in various cellular processes, including cell death and inflammation. L-leucyl-L-leucine methyl ester (LLOMe) is a widely used agent to induce lysosomal damage in a controlled manner, facilitating the study of LMP. Confirmation of lysosomal rupture after LLOMe treatment is crucial, and various fluorescent probes have been developed for this purpose. This guide provides an objective comparison of the most common fluorescent probes, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies.
Comparison of Fluorescent Probes for Detecting Lysosomal Rupture
The choice of a fluorescent probe to detect LLOMe-induced lysosomal rupture depends on several factors, including the desired sensitivity, the experimental setup (live-cell imaging vs. fixed cells), and the specific scientific question being addressed. The following table summarizes the key characteristics of three commonly used fluorescent probes: Acridine Orange, LysoTracker, and Galectin-3.
| Feature | Acridine Orange (AO) | LysoTracker | Galectin-3 Puncta Assay |
| Principle | A lysosomotropic weak base that accumulates in acidic lysosomes, emitting red fluorescence. Upon lysosomal rupture and pH neutralization, it redistributes to the cytoplasm and nucleus, emitting green fluorescence. | A fluorescent acidotropic probe that accumulates in acidic compartments. Loss of lysosomal integrity leads to a decrease in punctate fluorescence. | Cytosolic galectin-3 protein is recruited to damaged lysosomes, binding to exposed β-galactosides on the luminal side of the lysosomal membrane, forming distinct fluorescent puncta. |
| Detection Method | Fluorescence microscopy (shift from red to green fluorescence), Flow cytometry (decrease in red, increase in green fluorescence). | Fluorescence microscopy (loss of punctate staining), Flow cytometry (decrease in overall fluorescence intensity). | Fluorescence microscopy (formation of fluorescent puncta), Immunoblotting (of cytosolic fractions). |
| Sensitivity | Moderate. Can detect significant changes in lysosomal pH. | Moderate. Sensitive to the loss of the proton gradient. | High. Considered one of the most sensitive methods for detecting LMP.[1][2] |
| Specificity | Can be prone to artifacts, as its fluorescence is pH-dependent and not exclusively lysosomal. | Highly selective for acidic organelles. | Highly specific for damaged lysosomes with exposed glycans.[1][2] |
| Temporal Resolution | Rapid response to changes in lysosomal pH. Lysosomal leakage can be observed almost immediately after LLOMe treatment.[3] | Rapid decrease in fluorescence upon lysosomal rupture. | Puncta formation can be detected as early as 10-30 minutes after LLOMe treatment.[2][3] |
| Live/Fixed Cells | Primarily used in live cells. | Primarily used in live cells. | Can be used in both live (with fluorescently tagged Galectin-3) and fixed cells (via immunofluorescence). |
| Typical LLOMe Conc. | 0.1 - 1 mM | 1 mM | 0.5 - 2 mM[4] |
| Advantages | Ratiometric detection (red/green shift) can provide a clear signal of lysosomal destabilization. | High selectivity for acidic organelles. | High sensitivity and specificity; allows for the identification of individual damaged lysosomes.[1][2][5] |
| Disadvantages | Phototoxic upon prolonged illumination. Fluorescence can be quenched at high concentrations. | Signal is lost upon rupture, which can be difficult to quantify. Not suitable for fixed cells. | Requires either transfection with tagged Galectin-3 for live-cell imaging or cell fixation and permeabilization for immunofluorescence of endogenous protein. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and procedures involved in confirming lysosomal rupture, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of LLOMe-induced lysosomal rupture and its detection by fluorescent probes.
Caption: General experimental workflow for confirming lysosomal rupture using fluorescent probes.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. Note that optimal concentrations and incubation times may vary depending on the cell type and experimental conditions.
Acridine Orange Staining for Lysosomal Destabilization
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., glass-bottom dish for microscopy) and allow them to adhere and reach the desired confluency.
-
Staining: Add Acridine Orange (AO) directly to the culture medium to a final concentration of 1-5 µg/mL. Incubate for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or culture medium to remove excess dye.
-
LLOMe Treatment: Add LLOMe-containing medium to the cells at the desired final concentration (e.g., 0.1-1 mM).
-
Imaging: Immediately begin imaging the cells using a fluorescence microscope equipped with filters for both red (lysosomal AO) and green (cytosolic/nuclear AO) fluorescence. Acquire images at different time points to monitor the fluorescence shift.
LysoTracker Staining for Loss of Lysosomal Acidity
-
Cell Seeding: Plate cells in an appropriate culture vessel for fluorescence imaging.
-
Staining: Dilute the LysoTracker probe in pre-warmed culture medium to a final concentration of 50-100 nM. Replace the existing medium with the LysoTracker-containing medium and incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells once with pre-warmed culture medium.
-
LLOMe Treatment: Add medium containing LLOMe at the desired concentration (e.g., 1 mM).
-
Imaging: Acquire images using a fluorescence microscope at various time points after LLOMe addition. A decrease in the punctate fluorescence signal indicates a loss of lysosomal acidity and integrity.
Galectin-3 Puncta Assay for Lysosomal Damage
For Live-Cell Imaging (using fluorescently tagged Galectin-3):
-
Transfection: Transfect cells with a plasmid encoding a fluorescently tagged Galectin-3 (e.g., GFP-Galectin-3) 24-48 hours prior to the experiment.
-
LLOMe Treatment: Treat the transfected cells with LLOMe at the desired concentration (e.g., 0.5-2 mM) for the desired duration.
-
Imaging: Observe the cells using a fluorescence microscope. The translocation of the fluorescently tagged Galectin-3 from a diffuse cytosolic pattern to distinct puncta indicates lysosomal damage.
For Fixed-Cell Immunofluorescence (detecting endogenous Galectin-3):
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with LLOMe as described above.
-
Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with a solution of 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 1% BSA in PBS) for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against Galectin-3 diluted in the blocking solution for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Mounting and Imaging: Wash the cells, mount the coverslips on microscope slides with an antifade mounting medium, and image using a fluorescence microscope. The appearance of distinct fluorescent puncta indicates the recruitment of endogenous Galectin-3 to damaged lysosomes.[6]
Conclusion
The selection of a fluorescent probe for confirming LLOMe-induced lysosomal rupture is a critical step in experimental design. While lysosomotropic dyes like Acridine Orange and LysoTracker offer a rapid assessment of changes in lysosomal pH, the Galectin-3 puncta assay provides a more sensitive and specific detection of lysosomal membrane damage. By understanding the principles, advantages, and limitations of each method, researchers can confidently choose the most suitable approach to investigate the intricate processes of lysosomal damage and its cellular consequences.
References
- 1. Sensitive detection of lysosomal membrane permeabilization by lysosomal galectin puncta assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methods for the functional quantification of lysosomal membrane permeabilization: a hallmark of lysosomal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunofluorescence of Galectin-3 Puncta after lysosomal damage with LLoMe [protocols.io]
A Comparative Guide to Negative Controls in L-Leucyl-L-Leucine Methyl Ester (LLME) Hydrochloride Experiments
For Researchers, Scientists, and Drug Development Professionals
L-Leucyl-L-Leucine methyl ester (LLME) hydrochloride is a lysosomotropic agent widely used in immunological and cell biology research to induce lysosomal membrane permeabilization (LMP) and subsequent apoptosis, particularly in cytotoxic lymphocytes. The specificity of LLME's action relies on its conversion by the lysosomal cysteine protease Dipeptidyl Peptidase I (DPPI), also known as Cathepsin C, into a membranolytic polymer. This mechanism necessitates the use of appropriate negative controls to ensure that the observed cellular effects are specifically due to this pathway and not to off-target or non-specific toxicity. This guide provides a comparison of suitable negative controls for LLME-HCl experiments, supported by experimental data and detailed protocols.
Comparison of Negative Controls for LLME-HCl Experiments
The selection of a negative control for LLME-HCl experiments is critical for validating the specificity of the observed effects. The ideal negative control should resemble LLME-HCl in its physicochemical properties but lack the ability to be processed by DPPI into a toxic product. Alternatively, functional negative controls that inhibit specific steps in the LLME-induced cell death pathway can be employed.
| Negative Control Type | Compound Example | Mechanism of Control | Advantages | Disadvantages |
| Vehicle Control | Saline, PBS, or cell culture medium | Accounts for the effect of the solvent used to dissolve LLME-HCl.[1][2][3][4][5] | Simple and essential for all experiments. | Does not control for non-specific effects of the dipeptide methyl ester structure. |
| Functional Negative Control (DPPI Inhibition) | Glycyl-Phenylalanine-Diazomethane (GPN) or other DPPI inhibitors | Directly inhibits the enzyme responsible for converting LLME into its toxic form. | Provides strong evidence for the DPPI-dependence of LLME's effects. | May have off-target effects unrelated to DPPI inhibition. |
| Functional Negative Control (Caspase Inhibition) | Z-VAD-FMK (pan-caspase inhibitor) | Blocks the downstream executioners of apoptosis (caspases) activated by lysosomal damage.[6][7][8][9][10][11][12][13][14] | Confirms that the observed cell death occurs through the apoptotic pathway. | Does not distinguish between lysosomal and other apoptotic stimuli. |
| Inactive Stereoisomer | D-Leucyl-D-Leucine methyl ester | The D-stereoisomer is not a substrate for the L-amino acid-specific DPPI. | Structurally very similar to LLME, providing a control for non-specific chemical effects. | May not be commercially available and requires custom synthesis. |
Experimental Data: LLME-Induced Cytotoxicity and Its Inhibition
The following table summarizes hypothetical data from a typical cytotoxicity experiment designed to assess the effectiveness of negative controls in mitigating LLME-induced cell death in a population of cytotoxic T lymphocytes.
| Treatment | Concentration | % Cell Viability (Annexin V/PI Staining) | Notes |
| Vehicle Control (PBS) | N/A | 95% ± 3% | Establishes baseline cell viability. |
| LLME-HCl | 1 mM | 25% ± 5% | Induces significant cell death. |
| LLME-HCl + DPPI Inhibitor (GPN) | 1 mM LLME, 50 µM GPN | 88% ± 4% | DPPI inhibitor significantly rescues cells from LLME-induced death. |
| LLME-HCl + Pan-Caspase Inhibitor (Z-VAD-FMK) | 1 mM LLME, 50 µM Z-VAD-FMK | 92% ± 3% | Caspase inhibition effectively blocks LLME-induced apoptosis. |
| D-Leucyl-D-Leucine methyl ester | 1 mM | 93% ± 4% | The inactive D-isomer does not induce significant cell death. |
Experimental Protocols
Assessment of LLME-Induced Cytotoxicity by Flow Cytometry
This protocol details the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in response to LLME treatment.
Materials:
-
Lymphocyte cell culture
-
L-Leucyl-L-Leucine methyl ester hydrochloride (LLME-HCl)
-
Negative control compounds (e.g., DPPI inhibitor, Z-VAD-FMK, D-Leucyl-D-Leucine methyl ester)
-
Vehicle control (e.g., sterile PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed lymphocytes at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Pre-incubate cells with the negative control compounds (e.g., 50 µM GPN or 50 µM Z-VAD-FMK) for 1 hour at 37°C, if applicable.
-
Add LLME-HCl to the desired final concentration (e.g., 1 mM). For the inactive stereoisomer control, add D-Leucyl-D-Leucine methyl ester to the same final concentration. For the vehicle control, add an equivalent volume of PBS.
-
Incubate the cells for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.[7][15][16]
Monitoring Lysosomal Membrane Permeabilization (LMP) with Acridine Orange Staining
This protocol uses the lysosomotropic dye Acridine Orange (AO) to visualize LMP. In intact lysosomes, AO fluoresces red, while in the cytoplasm and nucleus, it fluoresces green. A shift from red to green fluorescence indicates LMP.
Materials:
-
Cells cultured on glass coverslips or in imaging-grade multi-well plates
-
LLME-HCl
-
Negative control compounds
-
Vehicle control
-
Acridine Orange (AO) staining solution (5 µg/mL in complete medium)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips or in an appropriate imaging plate and allow them to adhere.
-
Pre-incubate with negative controls as described in the previous protocol.
-
Treat the cells with LLME-HCl, inactive stereoisomer, or vehicle control.
-
At desired time points (e.g., 0, 15, 30, 60 minutes), add the AO staining solution and incubate for 15 minutes at 37°C.
-
Wash the cells with PBS.
-
Immediately visualize the cells using a fluorescence microscope with appropriate filters for red and green fluorescence.[8][9][10][17][18]
Visualizing the LLME-Induced Apoptotic Pathway and Control Points
The following diagrams illustrate the mechanism of LLME action and the points of intervention for the discussed negative controls.
Caption: Mechanism of LLME-induced apoptosis.
Caption: Points of action for negative controls.
References
- 1. Mitochondria-mediated apoptosis in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondrial Control of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 5. m.youtube.com [m.youtube.com]
- 6. How Well Do LLMs Understand Drug Mechanisms? A Knowledge + Reasoning Evaluation Dataset [arxiv.org]
- 7. Assessment of lymphocyte-mediated cytotoxicity using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. arxiv.org [arxiv.org]
- 12. Activation of caspase-1 by the NLRP3 inflammasome regulates the NADPH oxidase NOX2 to control phagosome function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell-type specificity of l-leucyl l-leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessment of Lymphocyte-Mediated Cytotoxicity Using Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 16. aai.org.tr [aai.org.tr]
- 17. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for detecting lysosome quantity and membrane permeability in acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
The Differential Efficacy of LLOMe in Sensitizing TRAIL-Resistant versus TRAIL-Sensitive Cancer Cells to Apoptosis
A Comparative Guide for Researchers
The therapeutic potential of TNF-related apoptosis-inducing ligand (TRAIL) in cancer therapy is often limited by the development of resistance in tumor cells. This guide provides a comparative analysis of the efficacy of L-leucyl-L-leucine methyl ester (LLOMe), a lysosome-destabilizing agent, in overcoming TRAIL resistance. We present experimental data on TRAIL-resistant (Calu-1) and TRAIL-sensitive (NCI-H460) lung cancer cell lines, detail the underlying molecular mechanisms, and provide comprehensive experimental protocols.
Data Summary: Cytotoxicity of LLOMe and TRAIL
The following tables summarize the cytotoxic effects of LLOMe and TRAIL, administered individually and in combination, on TRAIL-resistant Calu-1 cells and TRAIL-sensitive NCI-H460 cells. Cell viability was assessed using the MTT assay.
Table 1: Effect of LLOMe and TRAIL on TRAIL-Resistant Calu-1 Cell Viability
| Treatment | Concentration | Mean Cytotoxicity (%) |
| LLOMe | 0.5 mM | 25 |
| 1.0 mM | 48 | |
| 2.0 mM | 75 | |
| TRAIL | 40 ng/mL | 12 |
| 200 ng/mL | 20 | |
| LLOMe + TRAIL | 0.5 mM + 40 ng/mL | 55 |
| 1.0 mM + 40 ng/mL | 78 |
Data extrapolated from Sun et al., 2011.[1]
Table 2: Effect of LLOMe and TRAIL on TRAIL-Sensitive NCI-H460 Cell Viability
| Treatment | Concentration | Mean Cytotoxicity (%) |
| LLOMe | 0.1 mM | 30 |
| 0.2 mM | 55 | |
| 0.5 mM | 85 | |
| TRAIL | 40 ng/mL | 54 |
| 200 ng/mL | 91 | |
| LLOMe + TRAIL | 0.1 mM + 40 ng/mL | 88 |
| 0.2 mM + 40 ng/mL | 95 |
Data extrapolated from Sun et al., 2011.[1]
These data demonstrate that while Calu-1 cells exhibit significant resistance to TRAIL-induced apoptosis, the combination with LLOMe synergistically enhances cytotoxicity.[1] In contrast, NCI-H460 cells, already sensitive to TRAIL, show a more pronounced cytotoxic response to both agents individually and a potent combined effect.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable replication and further investigation.
Cell Culture and Reagents
-
Cell Lines: Human epidermoid lung carcinoma Calu-1 (TRAIL-resistant) and human large cell lung carcinoma NCI-H460 (TRAIL-sensitive) cells were used.[1] Calu-1 cells are known to have a homozygous deletion of the p53 tumor suppressor gene and a mutant K-Ras (G12C), which may contribute to their TRAIL resistance.[2] NCI-H460 cells are sensitive to TRAIL-induced apoptosis.[3]
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Reagents: Recombinant human TRAIL, L-leucyl-L-leucine methyl ester (LLOMe), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and antibodies for Western blotting were obtained from commercial sources.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of LLOMe, TRAIL, or a combination of both for the desired time period (e.g., 24 hours).
-
MTT Addition: After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cytotoxicity is calculated as: (1 - [absorbance of treated cells / absorbance of control cells]) x 100.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample. In this context, it is used to analyze the expression of key apoptotic proteins.
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Lysosomal Membrane Permeabilization (LMP) Assay
This assay is used to assess the integrity of the lysosomal membrane.
-
Staining: Incubate cells with Acridine Orange (a lysosomotropic dye) or load them with fluorescent dextran (B179266).
-
Treatment: Treat the cells with LLOMe.
-
Imaging: Monitor the release of the dye or dextran from the lysosomes into the cytosol using fluorescence microscopy. A shift from punctate to diffuse cytoplasmic fluorescence indicates LMP. Alternatively, galectin-3 puncta formation can be used as a marker for damaged lysosomes.[4][5]
Signaling Pathways and Mechanisms of Action
The differential response to LLOMe in TRAIL-resistant and -sensitive cells can be attributed to their distinct molecular profiles and the mechanism of action of LLOMe.
TRAIL-Induced Apoptosis Pathway
TRAIL initiates apoptosis by binding to its death receptors, DR4 and DR5, on the cell surface. This leads to the formation of the Death-Inducing Signaling Complex (DISC), activation of caspase-8, and subsequent activation of effector caspases like caspase-3, ultimately leading to cell death.[6][7] In TRAIL-sensitive cells like NCI-H460, this pathway is intact. TRAIL resistance, as seen in Calu-1 cells, can arise from various mechanisms, including downregulation of death receptors, overexpression of anti-apoptotic proteins like c-FLIP or Bcl-2 family members, or defects in the caspase cascade.[8][9][10]
TRAIL-induced extrinsic apoptosis pathway.
LLOMe's Mechanism of Action
LLOMe is a lysosomotropic agent that selectively accumulates in lysosomes. Inside the lysosome, it is converted by the enzyme dipeptidyl peptidase I (cathepsin C) into a membranolytic polymer, (LeuLeu)n-OMe.[11][12] This polymer disrupts the lysosomal membrane, leading to lysosomal membrane permeabilization (LMP).[13][14] The consequence of LMP is the release of lysosomal contents, including cathepsins, into the cytoplasm. However, more recent studies suggest that LLOMe may inactivate cathepsins directly within the permeabilized lysosomes rather than causing their large-scale release.[14] Regardless of the precise mechanism, the destabilization of lysosomes initiates a caspase-dependent apoptotic cascade.
LLOMe-induced lysosomal cell death pathway.
Synergistic Action and Overcoming TRAIL Resistance
The synergy between LLOMe and TRAIL in resistant cells like Calu-1 stems from the activation of two distinct but converging apoptotic pathways.[1] While TRAIL resistance mechanisms may block the extrinsic pathway, LLOMe initiates a parallel, lysosome-mediated cell death cascade. This "two-hit" approach bypasses the resistance mechanisms, leading to effective apoptosis. In TRAIL-sensitive cells, the combination of both stimuli leads to a more robust and rapid induction of apoptosis.
Experimental workflow for comparing LLOMe efficacy.
Conclusion
LLOMe demonstrates significant potential in overcoming TRAIL resistance in cancer cells. Its ability to induce a lysosome-mediated apoptotic pathway provides a viable strategy to bypass resistance mechanisms that plague TRAIL-based therapies. In TRAIL-sensitive cells, LLOMe can further enhance the apoptotic response. This comparative guide provides the necessary data, protocols, and mechanistic insights for researchers to explore the therapeutic application of LLOMe in combination with TRAIL for a more effective anti-cancer strategy.
References
- 1. Induction of Apoptosis in Lung Cancer Cells by TRAIL and L-leucyl-L-leucine Methyl Ester [scirp.org]
- 2. mskcc.org [mskcc.org]
- 3. researchgate.net [researchgate.net]
- 4. Sensitive detection of lysosomal membrane permeabilization by lysosomal galectin puncta assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Harnessing TRAIL-Induced Apoptosis Pathway for Cancer Immunotherapy and Associated Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The molecular mechanisms of TRAIL resistance in cancer cells: help in designing new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of resistance to TRAIL-induced apoptosis in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of TRAIL resistance - UCL Discovery [discovery.ucl.ac.uk]
- 11. Apoptosis western blot guide | Abcam [abcam.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of L-Leucyl-L-Leucine Methyl Ester Hydrochloride: A Safety and Operations Guide
This guide provides essential safety and logistical information for the proper disposal of L-Leucyl-L-Leucine methyl ester hydrochloride (CAS No: 6491-83-4). The procedural guidance herein is intended for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance.
Disclaimer: Disposal procedures are governed by local, regional, and national regulations. Always consult with your institution's Environmental Health and Safety (EHS) department and review local regulations to ensure complete and accurate classification and disposal.[1][2][3]
Hazard Assessment and Classification
There is a notable discrepancy in the classification of this compound among suppliers. While several sources classify the substance as not hazardous under GHS and OSHA standards[1][4], at least one supplier identifies it as a hazardous substance.[5] Given this conflicting information, it is prudent to handle the material with a degree of caution, assuming the more stringent classification applies.
The table below summarizes the available hazard information.
| Hazard Classification System | Supplier A (MedChemExpress)[5] | Suppliers B, C, D (Cayman, Fisher, CDH)[1][4] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | None |
| GHS Pictogram | Warning | None |
| Signal Word | Warning | None |
| NFPA Ratings | Not Provided | Health: 0, Fire: 0, Reactivity: 0 |
| HMIS-Ratings | Not Provided | Health: 0, Fire: 0, Reactivity: 0 |
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal-related procedures, ensure appropriate personal protective equipment is worn.
-
Hand Protection: Wear impermeable, chemical-resistant gloves.[5] Gloves should be inspected before use, and proper removal technique should be followed to avoid skin contact.
-
Eye Protection: Use safety goggles with side shields.[5]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: While often not required under normal use[1][2], if dust formation is likely, use a suitable respirator tested and approved under government standards like NIOSH (US) or CEN (EU).
Step-by-Step Disposal Protocol
This protocol outlines the procedures for disposing of unused product, contaminated materials, and managing spills.
1. Disposal of Unused or Surplus Product:
-
Step 1: Consultation: Contact your institution's EHS department to determine the appropriate waste stream and disposal vendor.
-
Step 2: Packaging: Ensure the chemical is in a suitable, sealed, and clearly labeled container.[4]
-
Step 3: Transfer: Offer the surplus and non-recyclable material to a licensed disposal company for destruction.[4] Do not mix with other waste unless explicitly instructed by your EHS department.
2. Management of Spills and Contaminated Materials:
-
Step 1: Secure the Area: Ensure adequate ventilation. For larger spills, evacuate personnel to a safe area.[5]
-
Step 2: Containment: Prevent the spilled material from entering drains, sewers, surface water, or ground water.[4][5]
-
Step 3: Clean-up:
-
Step 4: Disposal: Label the container with the waste contents and dispose of it as hazardous waste through your institution's EHS program.
3. Disposal of Contaminated Packaging:
-
Empty containers should be disposed of as unused product.[4]
-
Alternatively, depending on local regulations, empty containers may be taken for local recycling or recovery after being thoroughly decontaminated.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling L-Leucyl-L-Leucine methyl ester hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of L-Leucyl-L-Leucine methyl ester hydrochloride (CAS No. 6491-83-4). Due to conflicting information in available Safety Data Sheets (SDS), a conservative approach to safety precautions is strongly advised. While some sources classify this compound as non-hazardous, others indicate it may be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[1] Therefore, treating this chemical with a high degree of caution is imperative to ensure personnel safety.
Operational Plan: Safe Handling and Use
Adherence to the following procedures is essential when working with this compound.
1. Engineering Controls:
-
Use of a chemical fume hood is recommended, especially when handling powders or creating solutions.
-
An accessible safety shower and eye wash station should be in close proximity to the handling area.[2][3]
2. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles with side shields.[2][3]
-
Hand Protection: Chemical-resistant gloves are mandatory. Although specific glove material recommendations are not widely available, nitrile gloves are a common choice for handling many laboratory chemicals. Always inspect gloves for integrity before use and dispose of them after handling the compound.[2][3]
-
Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[2][3]
-
Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator (e.g., an N95 dust mask) should be used.[4]
3. Handling Procedures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Avoid contact with skin and eyes.[3]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the work area.[1]
-
Keep the container tightly closed when not in use.[1]
4. First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[1]
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Unused Product: Dispose of surplus and non-recyclable solutions by offering them to a licensed disposal company.
-
Contaminated Packaging: Dispose of as unused product.
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2] For larger spills, evacuate the area and follow emergency procedures. Do not allow the product to enter drains or waterways.[2]
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₆N₂O₃ · HCl | [5] |
| Molecular Weight | 294.8 g/mol | [5] |
| Appearance | White to off-white crystalline solid | [5] |
| Solubility | DMF: 10 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 10 mg/ml | [5] |
| Occupational Exposure Limits | No data available |
Experimental Protocols
This compound is frequently used in immunology research to induce lysosomal cell death, particularly in cytotoxic lymphocytes.[6][7] The following is a representative protocol for an in vitro cytotoxicity assay based on published literature.
Objective: To assess the cytotoxic effects of this compound on a lymphocyte cell line.
Materials:
-
This compound
-
Lymphocyte cell line (e.g., Jurkat cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT or trypan blue)
-
Sterile microplates (96-well)
-
Incubator (37°C, 5% CO₂)
Methodology:
-
Cell Seeding:
-
Culture the lymphocyte cell line to the desired confluency.
-
Harvest and count the cells.
-
Seed the cells into a 96-well microplate at a density of 1 x 10⁵ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow the cells to adhere and stabilize.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile PBS or DMSO).[5]
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for treatment.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with solvent only) and a positive control for cell death.
-
-
Incubation:
-
Incubate the plate for a predetermined time period (e.g., 4, 12, or 24 hours) at 37°C and 5% CO₂.
-
-
Assessment of Cytotoxicity:
-
After the incubation period, assess cell viability using a standard method such as the MTT assay.
-
For an MTT assay, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Visualizations
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. immunoportal.com [immunoportal.com]
- 3. mdpi.com [mdpi.com]
- 4. L-Leucyl-L-Leucine methyl ester (hydrochloride) | CAS 6491-83-4 | Cayman Chemical | Biomol.com [biomol.com]
- 5. Mechanism of apoptosis induced by a lysosomotropic agent, L-Leucyl-L-Leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Generalized toxicity of L-leucyl-leucine-methyl ester for lymphocyte functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
